molecular formula C14H18O6 B032753 Bis(2-methoxyethyl) phthalate CAS No. 117-82-8

Bis(2-methoxyethyl) phthalate

Cat. No.: B032753
CAS No.: 117-82-8
M. Wt: 282.29 g/mol
InChI Key: HSUIVCLOAAJSRE-UHFFFAOYSA-N
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Description

Bis(2-methoxyethyl) phthalate is a phthalate ester derivative of significant interest in materials science and industrial chemistry research, primarily valued for its role as a plasticizer and solvent. Its mechanism of action involves the disruption of polymer-polymer interactions, specifically by interposing between polymer chains (such as those in polyvinyl chloride, PVC) to reduce glass transition temperature and increase flexibility, ductility, and processability of the resulting material. Researchers utilize this compound to investigate the properties of flexible polymers, the leaching dynamics of plasticizers, and the environmental impact of phthalate esters. Beyond its primary application, it serves as a high-boiling-point solvent in various synthetic organic chemistry processes and as a component in specialty coatings and inks. This product is provided as a high-purity material to ensure reproducible and reliable experimental results, supporting advanced studies in polymer science, environmental toxicology, and chemical engineering. Strictly for research applications.

Properties

IUPAC Name

bis(2-methoxyethyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C14H18O6/c1-17-7-9-19-13(15)11-5-3-4-6-12(11)14(16)20-10-8-18-2/h3-6H,7-10H2,1-2H3
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InChI Key

HSUIVCLOAAJSRE-UHFFFAOYSA-N
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Canonical SMILES

COCCOC(=O)C1=CC=CC=C1C(=O)OCCOC
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Molecular Formula

C14H18O6
Record name Bis(2-methoxyethyl) phthalate
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DSSTOX Substance ID

DTXSID8025094
Record name Di(2-methoxyethyl) phthalate
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Molecular Weight

282.29 g/mol
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Physical Description

Nearly colorless liquid; [HSDB]
Record name Bis(2-methoxyethyl) phthalate
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Boiling Point

340 °C, BP: 230 deg at 10 mm Hg
Record name BIS(2-METHOXYETHYL) PHTHALATE
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Flash Point

410 °F (210 °C) (Open cup)
Record name BIS(2-METHOXYETHYL) PHTHALATE
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Solubility

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, SLIGHTLY SOL IN WATER (0.8%) @ 20 °C, MISCIBLE WITH ABSOLUTE ALC, INSOL IN MINERAL OILS, In water, 8500 mg/L, temperature not specified
Record name BIS(2-METHOXYETHYL) PHTHALATE
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Density

1.1596 g/cu m at 20 °C
Record name BIS(2-METHOXYETHYL) PHTHALATE
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Vapor Pressure

0.000228 [mmHg], VP: 0.01 MM HG AT 20 °C, Vapor pressures for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/
Record name Bis(2-methoxyethyl) phthalate
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Color/Form

Oily liquid, PRACTICALLY COLORLESS, OILY LIQ

CAS No.

117-82-8
Record name Bis(2-methoxyethyl) phthalate
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Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(2-methoxyethyl) ester
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Melting Point

Freezing point: -45 °C
Record name BIS(2-METHOXYETHYL) PHTHALATE
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Foundational & Exploratory

Bis(2-methoxyethyl) phthalate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Bis(2-methoxyethyl) Phthalate (B1215562)

Introduction

Bis(2-methoxyethyl) phthalate, also known as di(2-methoxyethyl) phthalate (DMEP), is a phthalate ester characterized by a benzene-1,2-dicarboxylate core with two 2-methoxyethyl ester side chains.[1][2] Historically utilized as a specialty plasticizer, particularly for cellulose (B213188) ester plastics, and as a solvent, its application has been curtailed due to health concerns.[1][3] This document provides a comprehensive overview of its chemical and physical properties, metabolic pathway, and general experimental methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and General Properties

DMEP is identified by the CAS Number 117-82-8.[1][2][3][4][5][6][7][8][9][10] It is a diester resulting from the esterification of phthalic acid or phthalic anhydride (B1165640) with two molecules of 2-methoxyethanol (B45455).[1][4]

Identifier Value
IUPAC Name bis(2-methoxyethyl) benzene-1,2-dicarboxylate[2][10]
Synonyms Di(2-methoxyethyl) phthalate, Dimethyl glycol phthalate, Kesscoflex MCP, Kodaflex DMEP[1][2][6]
CAS Number 117-82-8[1][2][3][4][5][6][7][8][9][10]
Molecular Formula C₁₄H₁₈O₆[1][2][5][6][11][7][9][10][12]
Molecular Weight 282.29 g/mol [2][6][11]
Canonical SMILES COCCOC(=O)C1=CC=CC=C1C(=O)OCCOC[3][10]
InChIKey HSUIVCLOAAJSRE-UHFFFAOYSA-N[3][9][10][13]

Physicochemical Properties

DMEP exists as a practically colorless, oily liquid with a very slight, mild aromatic odor.[1][13] It is noted to be stable and less volatile than dibutyl phthalate.[2][13]

Property Value Conditions
Physical State Light-colored, clear, oily liquid[1][13]Ambient
Melting Point -40 °C to -55 °C[1][3][14]
Boiling Point 340 °C[1][10][14]
230 °C[4]at 10 mm Hg
Density 1.170 g/cm³[3]
1.173 g/mL[4][15]at 20 °C
1170 kg/m ³[1]at 15 °C
Vapor Pressure <0.013 kPa[1]at 20 °C
23 hPa[14]at 20 °C
Refractive Index 1.502 to 1.503[5][10]at 20 °C/D
Viscosity 32 cP[2][13]
Henry's Law Constant 2.8 x 10⁻³ atm·m³/mol[1]at 25 °C

Solubility and Partitioning Behavior

Property Value Conditions
Water Solubility 0.9 g/L (900 mg/L)[1]at 20 °C
8500 mg/L[2][4][10][13]at 25 °C
Partition Coefficient (log Kow) 1.11 (estimated)[13]
2.9[1]
Soil Adsorption Coefficient (Koc) 38 (estimated)[2][13]

The estimated soil adsorption coefficient (Koc) of 38 suggests that this compound is expected to have very high mobility in soil.[2][13]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

Technique Data Reference
Infrared (IR) Spectroscopy Sadtler Research Laboratories IR grating collection: 14[13]. The NIST WebBook provides evaluated IR spectra.[9][12]
Ultraviolet (UV) Spectroscopy Sadtler Research Laboratories Spectral Collection: 11[13]
¹H NMR Spectroscopy Sadtler Research Laboratories Spectral Collection: 1120[13]
Raman Spectroscopy Sadtler Research Laboratories Spectral Collection: 494[13]
Mass Spectrometry (MS) The NIST WebBook provides the mass spectrum (electron ionization).[8][9] A GC-MS spectrum is also available for reference.[6][7]

Safety and Hazard Profile

Property Value Method
Flash Point 185 °C / 365 °F[10][14]
194 °C[1]Open Cup
~200 °C[3]
121 °C / 250 °FClosed Cup
Autoignition Temperature 390 °C / 734 °F[3]
399 °C / 750 °F[2]

This compound is classified as a reproductive toxicant, with hazard statements indicating it may damage fertility or the unborn child.[14] It is a known experimental teratogen and has reported reproductive effects.[4][13] When heated to decomposition, it emits acrid smoke and irritating fumes.[4][13]

Experimental Protocols

Detailed, specific experimental protocols for the determination of DMEP's properties are not available in the provided search results. However, this section outlines the standard methodologies generally employed for such characterizations.

General Methodologies for Physicochemical Property Determination:

  • Melting and Boiling Points: Determined using techniques such as Differential Scanning Calorimetry (DSC) for melting point and distillation apparatus under controlled pressure for boiling point, following OECD Guideline 102 and 103, respectively.

  • Density: Measured using a pycnometer or a digital density meter according to OECD Guideline 109.

  • Water Solubility: The column elution method or the flask-shaking method (OECD Guideline 105) are standard procedures.

  • Partition Coefficient (n-octanol/water): Typically determined using the HPLC method (OECD Guideline 117) or the shake-flask method (OECD Guideline 107).

  • Spectroscopic Analysis:

    • NMR: Samples are dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a standard NMR spectrometer (e.g., 400 MHz).

    • IR: Analysis is performed using an FTIR spectrometer with either a liquid film on KBr plates or a solution in a suitable solvent (e.g., CCl₄).[12]

    • MS: Mass spectra are obtained via Gas Chromatography-Mass Spectrometry (GC-MS) using electron ionization (EI).

Visualizations

Metabolic Pathway of DMEP

In vivo, DMEP is known to undergo rapid hydrolysis. The primary metabolic pathway involves its breakdown into 2-methoxyethanol (2-ME) and mono-2-methoxyethyl phthalate (MMEP). The 2-methoxyethanol is subsequently oxidized to methoxyacetic acid (MAA), a key metabolite linked to its toxicity.[1]

Metabolic Pathway of DMEP DMEP This compound (DMEP) MMEP Mono-2-methoxyethyl phthalate (MMEP) DMEP->MMEP Hydrolysis ME 2-Methoxyethanol (2-ME) DMEP->ME Hydrolysis MAA Methoxyacetic acid (MAA) ME->MAA Oxidation

Caption: Metabolic breakdown of this compound (DMEP) in vivo.

Generalized Experimental Workflow for Chemical Characterization

The process of characterizing a chemical like DMEP follows a logical progression from sample acquisition to final data analysis and reporting.

Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Output Sample Sample Acquisition (DMEP) Purity Purity Check (GC/HPLC) Sample->Purity Spectro Spectroscopic Analysis (NMR, IR, MS, UV) Purity->Spectro PhysChem Physicochemical Tests (MP, BP, Density, etc.) Purity->PhysChem Solubility Solubility & Partitioning (Water, Octanol) Purity->Solubility Solvent Solvent Preparation Solvent->Spectro Solvent->PhysChem Solvent->Solubility Data Data Collation & Analysis Spectro->Data PhysChem->Data Solubility->Data Report Technical Report & Datasheet Data->Report

Caption: Generalized workflow for the physicochemical characterization of a chemical compound.

Structure-Application Relationship

The molecular structure of DMEP, featuring a rigid aromatic ring and flexible, polar ether-containing side chains, dictates its primary applications as a plasticizer and solvent.

Structure-Application Relationship Structure DMEP Structure (Aromatic Core + Polar Side Chains) Plasticizer Plasticizer (for Cellulose Esters) Structure->Plasticizer Imparts Flexibility Solvent Solvent Structure->Solvent Solvating Properties

Caption: Relationship between DMEP's chemical structure and its industrial applications.

References

An In-depth Technical Guide to Bis(2-methoxyethyl) Phthalate: Molecular Structure, Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(2-methoxyethyl) phthalate (B1215562) (BMEP), a phthalate ester that has seen historical use as a plasticizer. Due to health concerns, its application is now significantly restricted. This document delves into its molecular structure, physicochemical properties, a generalized synthesis protocol, a detailed analytical methodology for its detection, and its metabolic fate.

Molecular Structure and Identification

Bis(2-methoxyethyl) phthalate is a diester of phthalic acid and 2-methoxyethanol (B45455). The central structural feature is a benzene-1,2-dicarboxylate core to which two 2-methoxyethyl ester groups are attached.

IdentifierValue
IUPAC Name bis(2-methoxyethyl) benzene-1,2-dicarboxylate[1]
Common Name This compound, Di(2-methoxyethyl) phthalate (DMEP)[2]
CAS Number 117-82-8[2][3]
Chemical Formula C₁₄H₁₈O₆[2][3][4]
Molecular Weight 282.29 g/mol [3][4]
SMILES String COCCOC(=O)C1=CC=CC=C1C(=O)OCCOC[1][2]
InChI Key HSUIVCLOAAJSRE-UHFFFAOYSA-N[2][3]

Physicochemical Properties

BMEP is a colorless, oily liquid with a very slight odor.[5] A summary of its key physical and chemical properties is presented below.

PropertyValueReference
Appearance Colorless, oily liquid[5]
Melting Point -42.4 °C[6]
Boiling Point 230 °C at 10 mm Hg[6]
Density 1.173 g/mL at 20 °C[6]
Solubility in Water 8500 mg/L at 25 °C[5][6]
Flash Point 210 °C (Open cup)[4]
Refractive Index 1.503 at 20 °C[6]

Synthesis of this compound: A Generalized Experimental Protocol

The synthesis of this compound is typically achieved through the esterification of phthalic anhydride (B1165640) with 2-methoxyethanol in the presence of an acid catalyst.[7] The following is a generalized laboratory-scale protocol.

Reaction Scheme:

G PA Phthalic Anhydride BMEP This compound PA->BMEP ME 2-Methoxyethanol (2 equivalents) ME->BMEP Water Water Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->BMEP Heat Heat Heat->BMEP

Figure 1: Synthesis of this compound.

Materials:

  • Phthalic anhydride

  • 2-Methoxyethanol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (for azeotropic removal of water)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Organic solvents for purification (e.g., hexane, ethyl acetate)

Equipment:

  • Three-necked round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, combine phthalic anhydride (1.0 equivalent), 2-methoxyethanol (2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents). Add toluene to the flask.

  • Esterification: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected.

  • Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Neutralization and Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a 5% sodium bicarbonate solution, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used technique for the identification and quantification of phthalates, including BMEP, in various matrices.[3][8]

G cluster_workflow GC-MS Analysis Workflow Sample_Prep Sample Preparation (Extraction/Cleanup) GC_Injection GC Injection Sample_Prep->GC_Injection Inject Extract GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Vaporize Ionization Ionization (Electron Ionization) GC_Separation->Ionization Elute Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Accelerate Ions Detection Detection (Electron Multiplier) Mass_Analysis->Detection Filter Ions Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis Generate Signal

Figure 2: GC-MS workflow for this compound analysis.

Experimental Protocol:

1. Sample Preparation (General Procedure for Solid Matrices):

  • Extraction: Accurately weigh a homogenized sample into a glass vial. Add a suitable organic solvent (e.g., dichloromethane (B109758) or a hexane/acetone mixture).

  • Internal Standard: Spike the sample with a known concentration of an appropriate internal standard (e.g., a deuterated phthalate).

  • Sonication/Shaking: Sonicate or shake the mixture for a specified period (e.g., 30 minutes) to facilitate extraction.

  • Centrifugation/Filtration: Centrifuge or filter the extract to remove solid particles.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions:

ParameterTypical Setting
Gas Chromatograph Agilent GC or equivalent
Mass Spectrometer Agilent MS or equivalent
Column DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Oven Temperature Program Initial temp 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 50-550

3. Data Analysis:

  • Identification: The identification of this compound is based on the retention time and the comparison of the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).

  • Quantification: Quantification is typically performed using the internal standard method by creating a calibration curve with known concentrations of BMEP.

Metabolic Pathway

In biological systems, this compound undergoes metabolic transformation. The primary metabolic pathway involves hydrolysis of the ester linkages, followed by oxidation.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism BMEP This compound (BMEP) MMEP Mono(2-methoxyethyl) Phthalate (MMEP) BMEP->MMEP Hydrolysis (Esterases) ME 2-Methoxyethanol (ME) MMEP->ME Hydrolysis (Esterases) MAA Methoxyacetic Acid (MAA) ME->MAA Oxidation

Figure 3: Metabolic pathway of this compound.

The metabolism of BMEP proceeds as follows:

  • Hydrolysis to Monoester: BMEP is first hydrolyzed by esterases to form mono(2-methoxyethyl) phthalate (MMEP) and one molecule of 2-methoxyethanol.[5]

  • Further Hydrolysis: MMEP can be further hydrolyzed to phthalic acid and a second molecule of 2-methoxyethanol.

  • Oxidation: The released 2-methoxyethanol is then oxidized to methoxyacetic acid (MAA).[5]

It is important to note that both 2-methoxyethanol and methoxyacetic acid are recognized as reproductive and developmental toxicants, which is a primary reason for the health concerns associated with BMEP exposure.[5]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, analysis, and metabolism of this compound. The information presented, including the structured data tables and detailed experimental protocols, is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields. The provided diagrams offer a clear visual representation of the key chemical and biological processes associated with this compound. Due to its toxicological profile, handling of this compound should be conducted with appropriate safety precautions in a laboratory setting.

References

Bis(2-methoxyethyl) phthalate synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis and characterization of Bis(2-methoxyethyl) phthalate (B1215562).

Introduction

Bis(2-methoxyethyl) phthalate, also known as di(2-methoxyethyl) phthalate (DMEP), is a phthalate ester characterized by a diester structure where a benzenedicarboxylic acid head group is linked to two 2-methoxyethanol (B45455) side chains.[1][2] Its chemical formula is C14H18O6, and it has a molecular weight of approximately 282.29 g/mol .[3][4] Historically, DMEP was utilized as a specialty plasticizer, particularly in cellulose (B213188) ester plastics, and as a solvent.[1] However, its use has been significantly curtailed due to concerns about its teratogenic, reproductive, and fetotoxic effects observed in animal studies.[1][5] This document provides a detailed technical overview of its synthesis and a comprehensive guide to its characterization using modern analytical techniques.

Synthesis of this compound

The primary method for synthesizing this compound is the esterification of phthalic anhydride (B1165640) with 2-methoxyethanol.[5][6] This reaction is typically facilitated by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, or can be performed non-catalytically at elevated temperatures to drive the reaction towards the formation of the diester.[5][6]

General Reaction Scheme

The overall chemical reaction is as follows:

Phthalic Anhydride + 2 (2-Methoxyethanol) → this compound + Water

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a generalized procedure for the synthesis of this compound.

Materials:

  • Phthalic anhydride

  • 2-Methoxyethanol

  • Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)[5]

  • Toluene (B28343) or xylene (for azeotropic water removal)

  • 5% Sodium bicarbonate solution (for neutralization)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Equipment:

  • Three-necked round-bottom flask

  • Dean-Stark trap and reflux condenser

  • Heating mantle with magnetic stirrer

  • Thermometer or temperature probe

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup : Equip a three-necked round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a thermometer.

  • Charging Reactants : To the flask, add phthalic anhydride (1.0 eq), 2-methoxyethanol (2.2 eq), a catalytic amount of p-toluenesulfonic acid (approx. 0.02 eq), and a sufficient volume of toluene to fill the Dean-Stark trap.

  • Heating and Reflux : Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Reaction Monitoring : Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

  • Cooling and Neutralization : Allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and transfer it to a separatory funnel. Wash the solution with a 5% sodium bicarbonate solution to neutralize the acid catalyst.

  • Washing : Further wash the organic layer with water and then with a saturated brine solution to remove any remaining impurities.

  • Drying : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification : Filter off the drying agent. Remove the solvent and excess 2-methoxyethanol under reduced pressure using a rotary evaporator. For higher purity, the resulting crude oil can be purified by vacuum distillation.[6]

Synthesis_Workflow Synthesis Workflow for this compound cluster_reaction Reaction Stage cluster_workup Workup & Purification reactants 1. Charge Reactants (Phthalic Anhydride, 2-Methoxyethanol, Catalyst) reflux 2. Heat to Reflux (Azeotropic Water Removal) reactants->reflux monitor 3. Monitor Reaction (Collect Water) reflux->monitor cool 4. Cool Mixture monitor->cool neutralize 5. Neutralize Catalyst cool->neutralize wash 6. Wash with Water & Brine neutralize->wash dry 7. Dry Organic Layer wash->dry purify 8. Concentrate & Purify (Rotary Evaporation / Vacuum Distillation) dry->purify product Final Product: This compound purify->product

Caption: Synthesis workflow for this compound.

Characterization of this compound

To confirm the identity, structure, and purity of the synthesized product, a combination of analytical techniques is employed.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₈O₆[3]
Molecular Weight 282.29 g/mol [2]
CAS Number 117-82-8[3]
Appearance Colorless to pale yellow, oily liquid[5]
Boiling Point 230 °C at 10 mm Hg[6]
Melting Point -35 °C to -55 °C[2][5]
Density ~1.17 g/mL at 20 °C[2][6]
Water Solubility 8500 mg/L (0.85% w/w)[2][4][5]
Spectroscopic Analysis

¹H NMR spectroscopy is used to determine the proton environment in the molecule, confirming the presence of the aromatic ring and the methoxyethyl ester groups.

Experimental Protocol (General):

  • Dissolve a small sample (5-10 mg) of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 300 or 400 MHz).

  • Process the resulting Free Induction Decay (FID) to obtain the spectrum for analysis.

¹H NMR Spectral Data (CDCl₃):

Chemical Shift (δ, ppm)ProtonsMultiplicityDescription
~7.72HMultipletAromatic protons (ortho)
~7.52HMultipletAromatic protons (meta)
~4.44HTriplet-COO-CH₂ -CH₂-O-
~3.74HTriplet-COO-CH₂-CH₂ -O-
~3.46HSinglet-O-CH₃

Note: Actual chemical shifts may vary slightly depending on the solvent and spectrometer.

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol (General):

  • For a liquid sample, place a small drop between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Place the plates or press the ATR crystal into the sample holder of an FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Key IR Absorption Peaks:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~2930-2880C-H stretchAlkane (CH₂, CH₃)
~1730C=O stretchEster carbonyl
~1280, ~1120C-O stretchEster and Ether linkage
~740C-H bend (out-of-plane)Ortho-disubstituted benzene

Reference for IR data interpretation.[7]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electron Ionization (EI) is a common method used for this analysis.

Experimental Protocol (General):

  • Introduce a small amount of the sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and introduction.

  • The sample is ionized in the source (e.g., using a 70 eV electron beam for EI).

  • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

  • A detector records the abundance of each ion to generate the mass spectrum.

Key Mass Spectrum Fragments (EI):

m/z ValueIon Fragment Description
282[M]⁺: Molecular ion (C₁₄H₁₈O₆)⁺
163Phthalic acid mono(2-methoxyethyl) ester fragment
149Phthalic anhydride protonated fragment [C₈H₅O₃]⁺
59Methoxyethyl fragment [CH₃OCH₂]⁺

Reference for MS data.[3]

Characterization_Workflow Characterization Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Confirmation start Synthesized Product prep_nmr Dissolve in CDCl₃ start->prep_nmr prep_ir Prepare Thin Film / ATR start->prep_ir prep_ms Dilute for GC-MS start->prep_ms nmr NMR Spectroscopy prep_nmr->nmr ir IR Spectroscopy prep_ir->ir ms Mass Spectrometry prep_ms->ms data_nmr Proton Environment (Functional Groups) nmr->data_nmr data_ir Functional Groups (C=O, C-O) ir->data_ir data_ms Molecular Weight & Fragmentation ms->data_ms conclusion Structure & Purity Confirmed data_nmr->conclusion data_ir->conclusion data_ms->conclusion

Caption: General workflow for the characterization of synthesized compounds.

Conclusion

This technical guide outlines the standard synthesis and comprehensive characterization of this compound. The synthesis is reliably achieved through the acid-catalyzed esterification of phthalic anhydride and 2-methoxyethanol. The identity and purity of the final product are unequivocally confirmed through a suite of analytical methods, including NMR and IR spectroscopy and mass spectrometry. The data and protocols provided herein serve as a valuable resource for researchers and professionals engaged in the synthesis and analysis of phthalate esters.

References

A Technical Guide to the Environmental Fate and Transport of Bis(2-methoxyethyl) Phthalate (BMEP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the environmental fate, transport, and degradation of bis(2-methoxyethyl) phthalate (B1215562) (BMEP), a chemical historically used as a plasticizer.[1] Understanding its behavior in the environment is critical for assessing potential exposure and ecological risk.

Physicochemical Properties

The environmental distribution of BMEP is governed by its fundamental physical and chemical properties. It is a colorless to pale yellow, oily liquid with limited water solubility.[2][3] Its relatively low vapor pressure and Henry's Law constant suggest it is not highly volatile from soil or water surfaces.[2] Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of Bis(2-methoxyethyl) phthalate

PropertyValueReference
CAS Number 117-82-8[1][4]
Molecular Formula C₁₄H₁₈O₆[1][4]
Molar Mass 282.29 g/mol [1][3]
Physical State Light-colored, clear liquid[5]
Melting Point -35°C to -55°C[1][2]
Boiling Point 285-290°C[2]
Density 1.11 - 1.170 g/cm³[1][2]
Water Solubility 8,500 mg/L (0.85% w/w)[1][2][3]
Vapor Pressure (estimated) 2.3 x 10⁻⁴ mm Hg at 25°C[2][3]
Henry's Law Constant (est.) 2.8 x 10⁻¹³ atm-m³/mole[2]
Log Kow (estimated) 1.11[2]

Environmental Fate and Transport

BMEP released into the environment will partition between air, water, and soil compartments. Its ultimate fate is determined by a combination of transport and degradation processes.

The diagram below illustrates the primary pathways for BMEP's movement and transformation in the environment. Due to its high water solubility and low soil organic carbon-water (B12546825) partitioning coefficient (Koc), BMEP is expected to be highly mobile in soil and primarily reside in the aqueous phase.

Overall Environmental Fate of BMEP cluster_atm Degradation cluster_water Degradation cluster_soil Degradation release BMEP Release (e.g., from plastics) atmosphere Atmosphere release->atmosphere Volatilization (minor) soil Soil / Sediment release->soil Leaching / Disposal water Water atmosphere->water Wet/Dry Deposition atm_deg OH Radical Reaction Direct Photolysis atmosphere->atm_deg water->atmosphere Volatilization (minor) water->soil Adsorption (low) biota Aquatic Biota water->biota Bioconcentration (low) water_deg Hydrolysis Biodegradation water->water_deg soil->water Runoff / Leaching soil_deg Biodegradation soil->soil_deg

Caption: Conceptual model of BMEP's environmental fate and transport pathways.

BMEP is expected to exist primarily in the vapor phase in the atmosphere.[3] Its atmospheric persistence is limited by its reaction with photochemically-produced hydroxyl (OH) radicals.[2][3] The estimated atmospheric half-life is approximately 20 hours.[2][3] BMEP also contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting it may be susceptible to direct photolysis by sunlight.[2][3]

In aquatic systems, BMEP is not expected to volatilize significantly from water surfaces due to its low Henry's Law constant.[2] Based on its estimated soil adsorption coefficient (Koc) of 38, BMEP is not expected to adsorb strongly to suspended solids and sediment.[2][3] The primary degradation pathways in water are abiotic hydrolysis and biodegradation.[6]

In soil, BMEP is predicted to have very high mobility.[2][3] This mobility, a result of its low Koc value, indicates a potential for leaching into groundwater. Volatilization from dry soil surfaces is considered negligible based on its estimated vapor pressure.[2] The main degradation route in soil is expected to be biodegradation.[6]

Table 2: Key Environmental Fate and Transport Parameters for BMEP

ParameterValueInterpretationReference
Soil Adsorption Coefficient (Koc) 38 (estimated)Very High Mobility in Soil[2][3]
Bioconcentration Factor (BCF) 1.4 (estimated in fish)Low potential for bioconcentration[2]
Atmospheric Half-Life ~20 hours (reaction with OH radicals)Low persistence in air[2][3]
Hydrolysis Half-Life (at 25°C) 1.3 years (at pH 7), 49 days (at pH 8)Degradation via hydrolysis is significant, especially under alkaline conditions[2]

Degradation Pathways

BMEP can be transformed in the environment by both abiotic and biotic processes.

  • Hydrolysis : The ester linkages in BMEP are susceptible to hydrolysis. A base-catalyzed second-order hydrolysis rate constant has been estimated at 0.16 L/mole-sec.[2] This corresponds to half-lives of 1.3 years at a neutral pH of 7 and a much faster 49 days at a slightly alkaline pH of 8.[2] This indicates that hydrolysis can be a significant degradation pathway, particularly in alkaline waters.

  • Photolysis : As previously mentioned, BMEP may undergo direct photolysis from sunlight exposure in both the atmosphere and surface waters.[2][3]

BMEP is considered to be susceptible to biodegradation.[2] Studies on other phthalate esters show a common pathway involving enzymatic hydrolysis of the diester to a monoester and an alcohol, followed by further degradation.[7] In pregnant rats, BMEP rapidly undergoes hydrolysis to form mono-2-methoxyethyl phthalate (MMEP) and 2-methoxyethanol (B45455) (2-ME).[5] The 2-methoxyethanol is then oxidized to methoxyacetic acid (MAA), a known developmental toxicant.[5] A study using an enzyme from Nocardia erythropolis showed 19.3% biodegradation of BMEP, supporting its susceptibility to microbial breakdown.[2]

bmep This compound (BMEP) mmep Mono-2-methoxyethyl Phthalate (MMEP) bmep->mmep Ester Hydrolysis me2 2-Methoxyethanol (2-ME) bmep->me2 Ester Hydrolysis further Further Degradation (e.g., Phthalic Acid) mmep->further Hydrolysis maa Methoxyacetic Acid (MAA) me2->maa Oxidation

Caption: Primary biotic degradation pathway of BMEP observed in metabolic studies.

Bioaccumulation Potential

The potential for a chemical to accumulate in living organisms is a key aspect of its environmental risk profile. BMEP has a low estimated bioconcentration factor (BCF) of 1.4 in fish.[2] This low BCF value, which is consistent with its low estimated log Kow of 1.11, suggests that the potential for BMEP to bioconcentrate in aquatic organisms is low.[2]

Experimental Protocols

The data presented in this guide are derived from both experimental measurements and validated estimation methods.

Many of the reported physicochemical and environmental fate properties for BMEP are estimated using quantitative structure-activity relationship (QSAR) models and other computational techniques.

  • Hydrolysis Rate Constant : Estimated using a structure estimation method that considers the chemical structure's susceptibility to hydrolysis.[2]

  • Atmospheric Half-Life : Calculated from an estimated rate constant for the vapor-phase reaction with OH radicals, derived from a structure estimation method.[2][3]

  • Koc and BCF : Estimated using regression-derived equations that correlate these parameters with more easily measured properties like water solubility or the octanol-water partition coefficient (Kow).[2][3]

A standard method for experimentally determining soil adsorption is the batch equilibrium method (e.g., following OECD Guideline 106). This protocol involves equilibrating solutions of the chemical at various concentrations with a known amount of soil or sediment.

step1 1. Prepare soil samples and BMEP solutions of known concentrations step2 2. Mix soil and BMEP solution in vials step1->step2 step3 3. Equilibrate by shaking for a defined period (e.g., 24-48 hours) step2->step3 step4 4. Separate solid and liquid phases (centrifugation/filtration) step3->step4 step5 5. Measure the equilibrium concentration of BMEP in the aqueous phase (supernatant) step4->step5 step6 6. Calculate the amount of BMEP adsorbed to the soil step5->step6 step7 7. Determine Kd (adsorption coefficient) and normalize to Koc using soil organic carbon content step6->step7

Caption: General experimental workflow for a batch equilibrium soil adsorption study.

The susceptibility of a chemical to biodegradation can be assessed using standardized screening tests, such as the OECD 301 series ("Ready Biodegradability"). In a typical aerobic test, a microbial inoculum (e.g., from activated sludge) is exposed to the test chemical as the sole carbon source.[7] Degradation is monitored over 28 days by measuring oxygen consumption or carbon dioxide evolution. A result of >60% degradation within a 10-day window indicates the substance is "readily biodegradable."

The determination of phthalates in environmental samples (water, soil, sediment) typically involves solvent extraction to isolate the compounds from the matrix, followed by cleanup steps to remove interferences.[8] The final analysis is most commonly performed using gas chromatography (GC) coupled with a mass spectrometer (MS) for definitive identification and quantification, as described in methodologies like EPA Method 606.[8][9]

Conclusion

  • High Mobility : BMEP is expected to be highly mobile in soil and has a low affinity for sediment, posing a potential risk for groundwater contamination through leaching.[2]

  • Moderate Persistence : It is degraded in the atmosphere within a day and undergoes hydrolysis in water, with the rate increasing significantly in alkaline conditions.[2][3]

  • Susceptible to Biodegradation : BMEP is susceptible to microbial degradation, which is a primary attenuation process in soil and water.[2]

  • Low Bioaccumulation Potential : The low estimated BCF and log Kow indicate that BMEP is unlikely to accumulate to high levels in aquatic organisms.[2]

References

Degradation Pathways of Bis(2-methoxyethyl) phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-methoxyethyl) phthalate (B1215562) (BMEP), a phthalate ester historically used as a plasticizer, is of toxicological concern due to its reproductive and developmental effects. Understanding its degradation pathways is crucial for assessing its environmental fate and biological impact. This technical guide provides a comprehensive overview of the known degradation pathways of BMEP, including metabolic, microbial, and abiotic routes. While specific data for BMEP is limited in some areas, this guide synthesizes the available information and draws parallels with closely related phthalate esters to provide a thorough understanding of its transformation processes. This document includes detailed descriptions of degradation pathways, quantitative data where available, experimental protocols, and visualizations to aid in research and development.

Introduction

Bis(2-methoxyethyl) phthalate (CAS No. 117-82-8) is a diester of phthalic acid and 2-methoxyethanol (B45455).[1] Like other phthalates, it is not chemically bound to the polymer matrix in plastics and can leach into the environment, leading to human exposure. The primary concern with BMEP exposure is its potential for reproductive and developmental toxicity, which has been attributed to its metabolic products. This guide details the transformation of BMEP through various biological and environmental processes.

Metabolic Degradation in Mammals

The most well-documented degradation pathway for BMEP is its metabolism in mammals, primarily studied in rats. The metabolic cascade involves a two-step process: hydrolysis followed by oxidation.

Phase I: Hydrolysis

Upon ingestion, BMEP is rapidly hydrolyzed by esterases in the gut and other tissues. This enzymatic cleavage breaks one of the ester bonds, yielding two primary metabolites: mono-2-methoxyethyl phthalate (MMEP) and 2-methoxyethanol (2-ME).[1]

Phase II: Oxidation

Following hydrolysis, the released 2-methoxyethanol undergoes further oxidation. Alcohol dehydrogenase and aldehyde dehydrogenase enzymes are responsible for converting 2-ME into its principal toxic metabolite, methoxyacetic acid (MAA).[1] MAA is considered to be the primary agent responsible for the testicular and developmental toxicity associated with BMEP exposure.

Metabolic Degradation of BMEP BMEP This compound (BMEP) MMEP Mono-2-methoxyethyl phthalate (MMEP) BMEP->MMEP Esterase (Hydrolysis) ME 2-Methoxyethanol (2-ME) BMEP->ME Esterase (Hydrolysis) MAA Methoxyacetic acid (MAA) ME->MAA Alcohol/Aldehyde Dehydrogenase (Oxidation)

Metabolic pathway of BMEP in mammals.

Microbial Degradation

Specific studies on the microbial degradation of BMEP are scarce. However, the general principles of phthalate biodegradation by microorganisms are well-established and can be extrapolated to BMEP. The microbial degradation of phthalates is a key process in their environmental removal.

General Pathway of Phthalate Biodegradation

Microbial degradation of phthalate esters is typically initiated by the enzymatic hydrolysis of the ester bonds, similar to the metabolic pathway in mammals. This process is carried out by various bacteria, including species of Rhodococcus and Pseudomonas.

The initial hydrolysis of a dialkyl phthalate results in the formation of a monoalkyl phthalate and an alcohol. The monoalkyl phthalate is then further hydrolyzed to phthalic acid and another alcohol molecule. Phthalic acid can then be further metabolized through various aromatic degradation pathways, ultimately leading to intermediates of central metabolism, such as acetyl-CoA and succinate, which can be used by the microorganisms for energy and biomass production.

Generalized Microbial Degradation of Phthalates Phthalate_Diester Phthalate Diester (e.g., BMEP) Monoalkyl_Phthalate Monoalkyl Phthalate (e.g., MMEP) Phthalate_Diester->Monoalkyl_Phthalate Esterase/Lipase Alcohol Alcohol (e.g., 2-Methoxyethanol) Phthalate_Diester->Alcohol Esterase/Lipase Phthalic_Acid Phthalic Acid Monoalkyl_Phthalate->Phthalic_Acid Esterase/Lipase Central_Metabolism Intermediates of Central Metabolism Phthalic_Acid->Central_Metabolism Dioxygenases, Dehydrogenases, etc. Alcohol->Central_Metabolism Dehydrogenases

Generalized microbial degradation pathway for phthalate esters.
Key Microorganisms

While no specific microorganisms have been identified for BMEP degradation, several bacterial genera are known for their ability to degrade a wide range of phthalates:

  • Rhodococcus : Species such as Rhodococcus ruber have been shown to efficiently degrade high molecular weight phthalates like di(2-ethylhexyl) phthalate (DEHP) by first hydrolyzing it to phthalic acid.

  • Pseudomonas : Various Pseudomonas species are known to utilize phthalates as a sole carbon and energy source, breaking them down into simpler compounds.

  • Mycobacterium : Certain Mycobacterium species have also been identified as capable of degrading phthalate esters.

Abiotic Degradation

Hydrolysis

Hydrolysis of phthalate esters can occur under both acidic and alkaline conditions, although the rates are generally slow at neutral environmental pH. The process involves the cleavage of the ester bonds to form the corresponding monoester and alcohol, and eventually phthalic acid. Factors such as temperature and pH significantly influence the rate of hydrolysis. For many phthalates, abiotic hydrolysis is a much slower process compared to biodegradation.

Photolysis

Phthalates can undergo photodegradation when exposed to sunlight, particularly in the presence of photosensitizing substances found in natural waters. This process can involve direct photolysis, where the phthalate molecule itself absorbs light, or indirect photolysis, mediated by reactive species like hydroxyl radicals. The efficiency of photolysis depends on factors such as the intensity of solar radiation, the presence of other substances in the water, and the specific chemical structure of the phthalate.

Quantitative Data

Quantitative data on the degradation of BMEP is very limited. The following table summarizes available information and provides data for related compounds for comparative purposes.

Compound Degradation Process Matrix Parameter Value Reference
BMEP MetabolicRatPrimary MetabolitesMMEP, 2-ME, MAA[1]
DEHP Microbial (Rhodococcus ruber)WaterDegradation100 mg/L in 3 days
DBP Microbial (Rhodococcus sp.)Liquid CultureOptimal pH8.0
DBP Microbial (Rhodococcus sp.)Liquid CultureOptimal Temperature30°C
Various Phthalates PhotolysisAqueousHalf-lifeVaries (days to years)

Note: Data for DEHP (di(2-ethylhexyl) phthalate) and DBP (dibutyl phthalate) are provided as examples of microbial degradation of phthalates. Specific quantitative data for BMEP is not available in the reviewed literature.

Experimental Protocols

Microbial Degradation Studies
  • Isolation of Degrading Microorganisms : Soil or water samples from contaminated sites are enriched in a mineral salt medium containing the target phthalate as the sole carbon source.

  • Identification of Microorganisms : Isolated strains are identified using 16S rRNA gene sequencing.

  • Degradation Assays :

    • Batch cultures are set up with a defined concentration of the phthalate in a mineral salt medium and inoculated with the isolated microbial strain.

    • Control flasks (without inoculum or with heat-killed inoculum) are included.

    • Samples are taken at regular intervals and analyzed for the disappearance of the parent compound and the appearance of metabolites.

  • Analytical Methods : High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to quantify the phthalate and its degradation products.

Abiotic Degradation Studies
  • Hydrolysis :

    • Sterile aqueous solutions of the phthalate are prepared at different pH values (e.g., 4, 7, and 9).

    • Solutions are incubated at a constant temperature in the dark.

    • Samples are collected over time and analyzed for the parent compound concentration.

  • Photolysis :

    • Aqueous solutions of the phthalate are exposed to a light source that simulates natural sunlight.

    • Control samples are kept in the dark.

    • The concentration of the phthalate is monitored over time to determine the rate of photodegradation.

Conclusion

The degradation of this compound is a multi-faceted process involving metabolic, microbial, and abiotic pathways. The primary metabolic pathway in mammals is well-characterized and leads to the formation of the toxic metabolite, methoxyacetic acid. While specific data on the microbial and abiotic degradation of BMEP are lacking, the general principles of phthalate degradation suggest that it is susceptible to hydrolysis and breakdown by various microorganisms in the environment. Further research is needed to isolate and characterize specific BMEP-degrading microorganisms, to quantify the rates of abiotic degradation under different environmental conditions, and to fully elucidate the environmental fate of this compound. The methodologies and comparative data presented in this guide provide a framework for future investigations into the degradation of BMEP.

References

Bis(2-methoxyethyl) Phthalate: A Technical Guide to its Endocrine-Disrupting Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-methoxyethyl) phthalate (B1215562) (BMEP), also known as di(2-methoxyethyl) phthalate (DMEP), is a plasticizer that has been identified as a significant endocrine-disrupting chemical (EDC). Extensive research has demonstrated its reproductive and developmental toxicity, primarily mediated through its metabolites, 2-methoxyethanol (B45455) (2-ME) and methoxyacetic acid (MAA). This technical guide provides an in-depth overview of the endocrine-disrupting properties of BMEP, focusing on its effects on the male reproductive system, steroidogenesis, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological processes.

Endocrine-Disrupting Effects of Bis(2-methoxyethyl) Phthalate

BMEP exerts its endocrine-disrupting effects primarily by interfering with the production and function of hormones essential for normal reproductive development and function. The primary target of BMEP's toxicity is the male reproductive system, with in vivo studies consistently demonstrating testicular atrophy, reduced sperm quality, and altered hormone levels following exposure.

In Vivo Toxicity Data

Animal studies, predominantly in rats, have established a clear dose-response relationship for the reproductive toxicity of BMEP. Key quantitative findings from these studies are summarized in the tables below.

Table 1: In Vivo Reproductive Toxicity of this compound in Male Rats

EndpointSpeciesDosing RegimenNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Key FindingsReference
Testes WeightRatOral gavage, 12 treatments over 16 days1001000Severe reduction in absolute and relative testes weight; seminiferous tubule atrophy, sperm degeneration.Topping, 1984
Sperm AbnormalityRatOral gavage, 11 daysNot established1500Dose-related increases in the frequency of abnormal sperm heads.Cassidy et al., 1983
Reproductive Organ ToxicityRat-1001000Based on a decrease in testes weight.-

Table 2: Developmental Toxicity of this compound in Rats

EndpointSpeciesDosing RegimenNOAEL (mg/kg bw)LOAEL (mg/kg bw)Key FindingsReference
Embryotoxicity, Fetotoxicity, and TeratogenicityRatIntraperitoneal injection, single dose on GD 10, 11, 12, 13, or 14Not established~291 (1.03 mmol/kg)Decreased fetal weight, increased frequency of dead or resorbed fetuses, central nervous system and skeletal malformations.Parkhie et al., 1982
Mechanism of Action: The Role of Metabolites

BMEP is rapidly hydrolyzed in the body to its primary metabolites: 2-methoxyethanol (2-ME) and mono-2-methoxyethyl phthalate (MMEP). 2-ME is further oxidized to methoxyacetic acid (MAA), which is considered the primary toxicant responsible for the reproductive and developmental effects observed after BMEP exposure.[1][2]

Disruption of Steroidogenesis

A key mechanism underlying the endocrine-disrupting effects of BMEP and its metabolites is the inhibition of steroidogenesis, the biological process of producing steroid hormones from cholesterol. This disruption primarily affects the production of testosterone (B1683101) in the Leydig cells of the testes.

Impact on Steroidogenic Gene Expression

Studies on other phthalates and the metabolites of BMEP have shown that they can down-regulate the expression of key genes involved in the steroidogenic pathway. These genes code for enzymes and transport proteins crucial for testosterone synthesis. While direct studies on BMEP's effect on all steroidogenic genes are limited, the known effects of its metabolite MAA and other phthalates suggest a similar mechanism of action.

Table 3: Effects of Phthalates and Metabolites on Steroidogenic Gene Expression

GeneFunctionEffect of Phthalate/Metabolite Exposure
StAR (Steroidogenic Acute Regulatory Protein)Transports cholesterol into the mitochondria, the rate-limiting step in steroidogenesis.Down-regulation of expression.[3][4][5]
CYP11A1 (Cytochrome P450 side-chain cleavage)Converts cholesterol to pregnenolone (B344588).Down-regulation of expression.[3]
CYP17A1 (17α-hydroxylase/17,20-lyase)Involved in the conversion of pregnenolone and progesterone (B1679170) to androgens.Down-regulation of expression.
HSD3B (3β-hydroxysteroid dehydrogenase)Converts pregnenolone to progesterone.Down-regulation of expression.[3]
HSD17B (17β-hydroxysteroid dehydrogenase)Converts androstenedione (B190577) to testosterone.Down-regulation of expression.[3]
Signaling Pathways Affected by BMEP Metabolites

The toxic metabolites of BMEP, particularly MAA, are known to interfere with several signaling pathways that regulate steroidogenesis and testicular function.

Diagram 1: BMEP Metabolism and Disruption of Testicular Steroidogenesis

BMEP_Metabolism_Steroidogenesis cluster_testis Testicular Leydig Cell BMEP Bis(2-methoxyethyl) phthalate (BMEP) Hydrolysis Hydrolysis BMEP->Hydrolysis MMEP Mono-2-methoxyethyl phthalate (MMEP) Hydrolysis->MMEP TwoME 2-Methoxyethanol (2-ME) Hydrolysis->TwoME Oxidation Oxidation TwoME->Oxidation MAA Methoxyacetic Acid (MAA) Oxidation->MAA StAR StAR MAA->StAR Inhibits expression Mitochondrion Mitochondrion MAA->Mitochondrion Inhibits expression of steroidogenic enzymes SER Smooth Endoplasmic Reticulum MAA->SER Inhibits expression of steroidogenic enzymes Cholesterol Cholesterol Cholesterol->StAR Transport StAR->Mitochondrion Pregnenolone Pregnenolone Mitochondrion->Pregnenolone CYP11A1 Pregnenolone->SER Testosterone Testosterone SER->Testosterone CYP17A1, HSD3B, HSD17B

Caption: Metabolism of BMEP and inhibition of testicular steroidogenesis by its metabolite MAA.

Diagram 2: Signaling Pathways Disrupted by Methoxyacetic Acid (MAA)

MAA_Signaling_Disruption cluster_epigenetic Epigenetic Modifications cluster_er_signaling Estrogen Receptor Signaling cluster_hpg_axis Hypothalamic-Pituitary-Gonadal (HPG) Axis MAA Methoxyacetic Acid (MAA) HDACs Histone Deacetylases (HDACs) MAA->HDACs Inhibits ER_alpha Estrogen Receptor α (ERα) MAA->ER_alpha Reduces expression HPG_Dysregulation HPG Axis Dysregulation MAA->HPG_Dysregulation Contributes to Histone_Hyperacetylation Histone Hyperacetylation HDACs->Histone_Hyperacetylation Altered_Gene_Expression Altered Gene Expression Histone_Hyperacetylation->Altered_Gene_Expression ER_alpha_Expression Decreased ERα Expression ER_alpha->ER_alpha_Expression Estrogen_Response Attenuated Estrogen -Mediated Gene Expression ER_alpha_Expression->Estrogen_Response Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Gonads Gonads Pituitary->Gonads LH, FSH Gonads->Hypothalamus Feedback Gonads->Pituitary Feedback

Caption: Key signaling pathways disrupted by the BMEP metabolite, methoxyacetic acid (MAA).

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the assessment of BMEP's endocrine-disrupting properties. These protocols are based on standardized OECD guidelines and common laboratory practices.

In Vivo Reproductive/Developmental Toxicity Screening (Based on OECD TG 421)

Diagram 3: Experimental Workflow for In Vivo Reproductive Toxicity Screening

InVivo_Workflow Start Start: Acclimatization of Animals Dosing_Males Dosing of Males (min. 4 weeks) Start->Dosing_Males Dosing_Females Dosing of Females (throughout study) Start->Dosing_Females Mating Mating Period (up to 2 weeks) Dosing_Males->Mating Dosing_Females->Mating Gestation Gestation Period Mating->Gestation Lactation Lactation Period (until day 4 post-partum) Gestation->Lactation Termination Termination and Necropsy (P and F1 generation) Lactation->Termination Data_Analysis Data Analysis and Interpretation Termination->Data_Analysis

Caption: General workflow for an in vivo reproductive toxicity screening study.

  • Test System: Typically, the rat is the preferred rodent species. At least 10 animals of each sex per group are recommended.[6]

  • Dose Groups: A control group and at least three test groups receiving graduated doses of BMEP are used. The highest dose should induce some toxicity but not mortality.

  • Administration: The oral route (gavage) is most common, with the test substance administered daily.

  • Dosing Period: Males are dosed for a minimum of four weeks, including a pre-mating, mating, and post-mating period. Females are dosed throughout the study, including mating, gestation, and lactation.[6]

  • Observations:

    • Parental Animals: Daily clinical observations, weekly body weight and food consumption measurements.

    • Offspring: Number of live and dead pups, sex, body weight at birth and on day 4 post-partum, and any physical or behavioral abnormalities.

  • Pathology: Gross necropsy of all parental animals. Detailed histological examination of the testes is crucial.[6]

In Vitro Steroidogenesis Assay (Based on OECD TG 456 - H295R Cell Line)

Diagram 4: Workflow for the H295R Steroidogenesis Assay

H295R_Workflow Start Start: Cell Seeding in 24-well Plates Acclimation 24h Acclimation Period Start->Acclimation Exposure 48h Exposure to BMEP (7 concentrations, triplicates) Acclimation->Exposure Medium_Collection Collection of Culture Medium Exposure->Medium_Collection Viability_Assay Cell Viability Assay (e.g., MTT) Exposure->Viability_Assay Hormone_Analysis Hormone Analysis (Testosterone, Estradiol) via ELISA, RIA, or LC-MS/MS Medium_Collection->Hormone_Analysis Data_Analysis Data Analysis and Interpretation Hormone_Analysis->Data_Analysis Viability_Assay->Data_Analysis

Caption: Standard workflow for the H295R in vitro steroidogenesis assay.

  • Test System: The H295R human adrenocortical carcinoma cell line, which expresses key enzymes for steroidogenesis.[7][8]

  • Procedure:

    • Cells are seeded in 24-well plates and allowed to acclimate for 24 hours.[7]

    • Cells are then exposed to at least seven concentrations of BMEP (typically in triplicate) for 48 hours. Negative (solvent) and positive (known inducer and inhibitor of steroidogenesis) controls are included.[7]

    • After exposure, the culture medium is collected for hormone analysis.

    • Cell viability is assessed to distinguish between specific inhibition of steroidogenesis and general cytotoxicity.

  • Endpoints: The primary endpoints are the concentrations of testosterone and 17β-estradiol in the culture medium, typically measured by ELISA, RIA, or LC-MS/MS.[7][8]

Conclusion

This compound is a potent endocrine disruptor with well-documented reproductive and developmental toxicity. Its adverse effects are primarily mediated by its metabolite, methoxyacetic acid, which disrupts steroidogenesis through the downregulation of key steroidogenic genes and interference with critical signaling pathways, including epigenetic modifications and estrogen receptor signaling. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for understanding and further investigating the endocrine-disrupting properties of BMEP. This information is crucial for risk assessment, the development of safer alternatives, and for informing regulatory decisions to protect human health.

References

An In-depth Technical Guide on the Reproductive Toxicity of Bis(2-methoxyethyl) phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-methoxyethyl) phthalate (B1215562) (DMEP), a specialty plasticizer, is a potent reproductive and developmental toxicant. Its toxicity is primarily mediated by its metabolites, 2-methoxyethanol (B45455) (2-ME) and its subsequent oxidation product, methoxyacetic acid (MAA). In vivo studies in animal models, predominantly rats and mice, have demonstrated significant adverse effects on both male and female reproductive systems. In males, DMEP exposure leads to testicular atrophy, characterized by decreased testes weight, seminiferous tubule damage, sperm degeneration, and increased incidence of abnormal sperm.[1] In females, developmental studies have shown that DMEP is embryotoxic, fetotoxic, and teratogenic, causing increased fetal death or resorption, reduced fetal weight, and significant malformations, particularly of the central nervous system and skeleton.[1] The primary molecular mechanism of testicular toxicity is attributed to MAA, which induces apoptosis in spermatocytes, likely through the inhibition of histone deacetylases (HDACs), leading to histone hyperacetylation.[2] Furthermore, MAA has been shown to impair Sertoli cell function by decreasing lactate (B86563) production, a crucial energy substrate for developing germ cells.[3] This document provides a comprehensive overview of the key reproductive toxicity studies, detailed experimental methodologies, and an examination of the underlying molecular pathways.

Male Reproductive Toxicity

Exposure to bis(2-methoxyethyl) phthalate has been consistently shown to induce significant testicular toxicity in laboratory animals. The primary effects observed are a reduction in testicular weight and histopathological changes within the seminiferous tubules.

Quantitative Data from In Vivo Studies

The following tables summarize the key findings from pivotal studies on the male reproductive toxicity of DMEP.

Table 1: Effects of this compound on Male Reproductive Organs in Rats

Study ReferenceSpecies/StrainDose (mg/kg bw/day)RouteDurationKey FindingsNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)
Topping, 1984Rat100, 1000Gavage12 treatments over 16 daysAt 1000 mg/kg: Severe reduction in absolute and relative testes weight; seminiferous tubule atrophy, sperm degeneration, presence of giant spermatids.[1]1001000[1]
Cassidy et al., 1983Wistar Rat1000, 1500, 2000Oral11 daysDose-related decreases in testes weight and increases in abnormal sperm heads (statistically significant at ≥1500 mg/kg).[1]Not Established1000 (based on decreased testes weight)[1]

Table 2: Effects of this compound on Male Reproductive Organs in Mice

Study ReferenceSpecies/StrainDose (mg/kg bw/day)RouteDurationKey Findings
Calley et al., 1966Mouse250Intraperitoneal6 weeksSignificant reduction in testes weight (p<0.01).[1]
Singh et al., 1974ICR MouseNot specified (Dominant Lethal Assay)Intraperitoneal-Positive in dominant lethal assay, suggesting potential for germ cell mutagenicity.[1]
Experimental Protocols

Topping, 1984 - Rat Oral Gavage Study

  • Objective: To assess the sub-chronic oral toxicity of DMEP on male reproductive organs.

  • Test System: Male rats (strain not specified in secondary source), 5 animals per dose group.

  • Administration: DMEP was administered by oral gavage at doses of 100 or 1000 mg/kg bw/day. A control group received distilled water.

  • Dosing Schedule: A total of 12 treatments were administered over a 16-day period.

  • Endpoints Evaluated: Absolute and relative testes weight, histopathology of the testes.

  • Key Protocol Details: Animals were necropsied at the end of the treatment period for organ weight measurement and tissue collection. Histopathological examination focused on the seminiferous tubules and spermatogenesis.[1]

Cassidy et al., 1983 - Rat Oral Study

  • Objective: To evaluate the effect of DMEP on testicular sperm head morphology.

  • Test System: Male Wistar rats, 5 animals per dose group.

  • Administration: DMEP was administered orally at doses of 1000, 1500, or 2000 mg/kg bw/day.

  • Dosing Schedule: Daily for 11 consecutive days.

  • Endpoints Evaluated: Body weight, testes weight, frequency of abnormal sperm heads.

  • Key Protocol Details: This study utilized a testicular sperm head counting technique to quantify abnormalities.[1][4][5]

Molecular Mechanism of Testicular Toxicity

The testicular toxicity of DMEP is not caused by the parent compound itself but by its primary active metabolite, methoxyacetic acid (MAA).[6][7] DMEP is rapidly hydrolyzed to mono-2-methoxyethyl phthalate (MMEP) and 2-methoxyethanol (2-ME), and 2-ME is then oxidized to MAA.[1] MAA targets spermatogenesis through a multi-faceted mechanism.

G cluster_metabolism Metabolism cluster_testis Testicular Targets cluster_outcome Toxic Outcome DMEP This compound (DMEP) ME 2-Methoxyethanol (2-ME) DMEP->ME Hydrolysis MAA Methoxyacetic Acid (MAA) ME->MAA Oxidation via Alcohol Dehydrogenase Sertoli Sertoli Cell MAA->Sertoli Inhibits HDAC Histone Deacetylases (HDACs) MAA->HDAC Inhibits Spermatocyte Pachytene Spermatocyte Sertoli->Spermatocyte Lactate Production (Energy Supply) Lactate_Dep Reduced Energy Supply Sertoli->Lactate_Dep HDAC->Spermatocyte Maintains Histone Acetylation Balance Hyperacetylation Histone Hyperacetylation HDAC->Hyperacetylation Apoptosis Apoptosis (Cell Death) Lactate_Dep->Apoptosis Hyperacetylation->Apoptosis Atrophy Testicular Atrophy Apoptosis->Atrophy

The key events in the toxicity pathway are:

  • Inhibition of Sertoli Cell Function: MAA directly affects Sertoli cells, inhibiting their ability to produce lactate.[3] Since developing germ cells, particularly spermatocytes, rely on lactate from Sertoli cells as a primary energy source, this disruption starves the germ cells.[1]

  • Induction of Germ Cell Apoptosis: MAA has been shown to inhibit the activity of histone deacetylases (HDACs) within spermatocytes.[2] This leads to an accumulation of acetylated histones (hyperacetylation), an epigenetic modification that precedes and is associated with the induction of apoptosis (programmed cell death) in these cells.[2] The primary target appears to be pachytene spermatocytes.[8]

  • Oxidative Stress: MAA exposure can induce oxidative stress in testicular cells, triggering the mitochondrial pathway of apoptosis through the release of cytochrome C and activation of caspases.[8]

Developmental and Teratogenic Effects

DMEP and its metabolites are potent developmental toxicants, capable of inducing embryolethality and significant structural malformations. Studies have been primarily conducted in rats using intraperitoneal administration, which has shown marked effects. There is a notable lack of developmental toxicity studies via the more physiologically relevant oral or inhalation routes.[1]

Quantitative Data from Developmental Studies

Table 3: Developmental Toxicity of this compound in Rats

| Study Reference | Species/Strain | Dose (mL/kg) | Route | Gestation Day(s) of Dosing | Key Findings | NOAEL | |---|---|---|---|---|---| | Parkhie et al., 1982 | Wistar Rat | 0.6 | Intraperitoneal | Single dose on GD 10, 11, 12, 13, or 14 | Embryotoxic (increased dead/resorbed fetuses), Fetotoxic (decreased fetal weight), Teratogenic (increased hydrocephaly and skeletal malformations like absent fibula, forked ribs).[1][9] | Not Established (effects seen at the lowest dose)[1] |

Experimental Protocols

Parkhie et al., 1982 - Rat Teratogenicity Study

  • Objective: To assess the embryotoxic, fetotoxic, and teratogenic potential of DMEP.

  • Test System: Pregnant Wistar rats.

  • Administration: A single dose of 0.6 mL/kg DMEP was administered via intraperitoneal injection. Control animals received an equivalent volume of physiological saline.

  • Dosing Schedule: Separate groups of animals were dosed on one of gestation days (GD) 10, 11, 12, 13, or 14.

  • Endpoints Evaluated: Number of live, dead, and resorbed fetuses; fetal body weight; external, visceral, and skeletal malformations in the fetuses.

  • Key Protocol Details: The study design aimed to identify critical windows of susceptibility to the teratogenic effects of DMEP during organogenesis. The effects on the dams were not reported in the available summaries.[1]

Mechanism of Developmental Toxicity

Similar to testicular toxicity, the teratogenic effects of DMEP are attributed to its metabolite, methoxyacetic acid (MAA).[10] MAA is considered the proximal teratogen.[10] The proposed mechanisms for MAA's developmental toxicity include:

  • HDAC Inhibition: As in the testis, MAA's ability to inhibit histone deacetylases is a primary mechanism.[11] Proper regulation of histone acetylation is critical for the precise temporal and spatial gene expression required for normal embryonic development. Disruption of this process can lead to apoptosis and malformations.[11]

  • Disruption of Estrogen Signaling: MAA has been shown to decrease the expression of endogenous estrogen receptor-alpha (ERα) and weaken estrogen-stimulated gene expression, which is crucial for many developmental processes.[11][12]

  • Functional Zinc Deficiency: Some studies have suggested that DMEP may induce a functional zinc deficiency in the fetus, which could contribute to the observed teratogenicity, as zinc is an essential cofactor for numerous enzymes and transcription factors involved in development.[9][13]

G cluster_mechanisms Molecular Mechanisms in Embryo cluster_outcomes Developmental Outcomes DMEP DMEP Exposure (Maternal) Metabolism Metabolism to Methoxyacetic Acid (MAA) DMEP->Metabolism Embryo Developing Embryo/Fetus Metabolism->Embryo MAA crosses placenta HDACi HDAC Inhibition Embryo->HDACi ER_Disrupt Estrogen Receptor Signaling Disruption Embryo->ER_Disrupt Gene_Dysreg Altered Gene Expression HDACi->Gene_Dysreg Apoptosis Increased Apoptosis Gene_Dysreg->Apoptosis Growth Reduced Fetal Growth Gene_Dysreg->Growth Terata Structural Malformations (Skeletal, CNS) Gene_Dysreg->Terata ER_Disrupt->Gene_Dysreg Lethality Embryo-Fetal Lethality Apoptosis->Lethality

Conclusion and Implications

The evidence from numerous animal studies unequivocally identifies this compound as a significant reproductive and developmental toxicant. The toxicity is mediated through its metabolite, methoxyacetic acid, which disrupts critical cellular processes in both the developing fetus and the adult testis. Key mechanisms include the inhibition of histone deacetylases and the impairment of crucial cell-cell interactions, such as the metabolic support provided by Sertoli cells to germ cells.

For researchers and professionals in drug development, these findings underscore the importance of screening for metabolic liabilities that can generate toxic metabolites like MAA. The detailed mechanisms, particularly the role of HDAC inhibition and disruption of cellular energy metabolism, provide specific pathways to investigate when assessing the potential reproductive toxicity of new chemical entities. The lack of comprehensive data from oral developmental toxicity studies represents a significant data gap that warrants further investigation to fully characterize the risk to human health.

References

Bis(2-methoxyethyl) Phthalate Developmental Toxicity in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-methoxyethyl) phthalate (B1215562) (BMEP), a formerly used plasticizer, is a potent developmental toxicant in animal models. This technical guide provides a comprehensive overview of the existing research on its developmental toxicity, focusing on quantitative data from key studies, detailed experimental methodologies, and the current understanding of its molecular mechanisms of action. In vivo studies, primarily in rats, have demonstrated that BMEP is embryotoxic, fetotoxic, and teratogenic, particularly when administered during critical windows of organogenesis. The primary metabolites of BMEP, 2-methoxyethanol (B45455) (2-ME) and methoxyacetic acid (MAA), are considered to be the ultimate toxicants, mediating the adverse developmental outcomes. These outcomes include fetal death, growth retardation, and structural malformations, notably affecting the central nervous system and skeletal development. The underlying molecular mechanisms are complex and appear to involve the disruption of crucial signaling pathways essential for normal embryonic development.

Introduction

Bis(2-methoxyethyl) phthalate (BMEP), also known as dimethoxyethyl phthalate (DMEP), is a phthalate ester that has been used as a plasticizer in various consumer products. Concerns over its reproductive and developmental toxicity have led to restrictions on its use. Understanding the developmental toxicity profile of BMEP in animal models is crucial for risk assessment and for elucidating the molecular pathways that, when perturbed, lead to adverse developmental outcomes. This guide synthesizes the available scientific literature to provide a detailed resource for professionals in toxicology and drug development.

Quantitative Developmental Toxicity Data

The developmental toxicity of BMEP has been primarily investigated in rodent models, with key studies revealing significant adverse effects on prenatal development. The data presented below are compiled from studies involving intraperitoneal administration of BMEP to pregnant rats during gestation. It is important to note that comprehensive dose-response data for all developmental endpoints are not available in the public domain, and oral developmental toxicity studies are lacking[1].

Table 1: Embryo/Fetal Toxicity Following a Single Intraperitoneal Injection of BMEP in Wistar Rats
Gestation Day of AdministrationDose (ml/kg)% Fetal Deaths and Resorptions
100.612-79%
110.612-79%
120.612-79%
130.612-79%
140.612-79%
Data extracted from Parkhie et al., 1982. The range reflects the incidence across the different treatment days.
Table 2: Incidence of Malformations in Wistar Rat Fetuses Following a Single Intraperitoneal Injection of BMEP
Gestation Day of AdministrationDose (ml/kg)% Fetuses with Skeletal DeformitiesKey Malformations Observed
100.666-96%Hydrocephalus, absent or shortened fibula, forked ribs[1][2]
110.666-96%Hydrocephalus, absent or shortened fibula, forked ribs[1][2]
120.666-96%Hydrocephalus, absent or shortened fibula, forked ribs[1][2]
130.666-96%Hydrocephalus, absent or shortened fibula, forked ribs[1][2]
140.666-96%Hydrocephalus, absent or shortened fibula, forked ribs[1][2]
Data extracted from Parkhie et al., 1982. The range reflects the incidence across the different treatment days.

In addition to the above, studies have shown that BMEP administration leads to a significant reduction in fetal weight across all treatment days[1][2]. Due to the observation of teratogenic effects at the lowest doses tested in some studies, a No Observed Adverse Effect Level (NOAEL) for developmental toxicity via intraperitoneal injection could not be established[1].

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the developmental toxicity of BMEP.

Animal Model and Husbandry
  • Species: Wistar rats[1][2]

  • Housing: Animals are typically housed in controlled environments with standard temperature, humidity, and light-dark cycles.

  • Diet: Standard laboratory chow and water are provided ad libitum.

Mating and Pregnancy Confirmation
  • Female rats are cohabited with males, and the day a vaginal plug is observed or sperm is detected in a vaginal smear is designated as gestation day (GD) 0.

  • Pregnant females are then individually housed.

Dosing Paradigm (Based on Parkhie et al., 1982)
  • Test Substance: this compound (BMEP/DMEP)

  • Vehicle: Physiological saline for the control group. The vehicle for BMEP was not explicitly stated in the abstract but is presumed to be a suitable solvent for intraperitoneal injection.

  • Route of Administration: Single intraperitoneal (i.p.) injection.

  • Dose Level: 0.6 ml/kg body weight.

  • Timing of Administration: Doses were administered on one of gestation days 10, 11, 12, 13, or 14[2].

Maternal and Fetal Evaluations
  • Maternal Monitoring: Dams are monitored for clinical signs of toxicity, body weight changes, and food/water consumption. (Note: Effects on the dam were not reported in the summary of Parkhie et al., 1982[1]).

  • Fetal Collection: On GD 20 (prior to term), dams are euthanized, and the uteri are examined.

  • Reproductive Endpoints: The number of implantations, resorptions, and live and dead fetuses are recorded.

  • Fetal Morphological Examination:

    • Fetuses are weighed and examined for external malformations.

    • A subset of fetuses is fixed for visceral examination to detect internal soft-tissue abnormalities.

    • Another subset is processed and stained (e.g., with Alizarin Red S and Alcian Blue) for skeletal examination to identify bone and cartilage abnormalities[1][2].

Visualization of Experimental Workflow and Metabolic Pathway

Experimental Workflow

G cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Evaluation Animal Acclimation Animal Acclimation Mating & Pregnancy Confirmation (GD 0) Mating & Pregnancy Confirmation (GD 0) Animal Acclimation->Mating & Pregnancy Confirmation (GD 0) Randomization Randomization Mating & Pregnancy Confirmation (GD 0)->Randomization Dosing (GD 10-14) Dosing (GD 10-14) Randomization->Dosing (GD 10-14) Control Group (Vehicle) Control Group (Vehicle) Randomization->Control Group (Vehicle) Maternal Monitoring Maternal Monitoring Dosing (GD 10-14)->Maternal Monitoring Control Group (Vehicle)->Maternal Monitoring Fetal Collection (GD 20) Fetal Collection (GD 20) Maternal Monitoring->Fetal Collection (GD 20) Reproductive Endpoints Reproductive Endpoints Fetal Collection (GD 20)->Reproductive Endpoints External Examination External Examination Fetal Collection (GD 20)->External Examination Visceral Examination Visceral Examination Fetal Collection (GD 20)->Visceral Examination Skeletal Examination Skeletal Examination Fetal Collection (GD 20)->Skeletal Examination

Caption: Experimental workflow for BMEP developmental toxicity study in rats.

Metabolic Pathway of BMEP

G BMEP This compound (BMEP) MMEP Mono-2-methoxyethyl phthalate (MMEP) BMEP->MMEP Hydrolysis ME 2-Methoxyethanol (2-ME) BMEP->ME Hydrolysis MAA Methoxyacetic Acid (MAA) (Proximate Teratogen) ME->MAA Oxidation

Caption: Metabolic activation of BMEP to its teratogenic metabolite.

Molecular Mechanisms and Signaling Pathways

The precise molecular mechanisms underlying the developmental toxicity of BMEP are not fully elucidated; however, research on its metabolites, 2-ME and MAA, provides significant insights. The teratogenicity of BMEP is largely attributed to MAA.

MAA is known to interfere with critical cellular processes:

  • Disruption of One-Carbon Metabolism: MAA is hypothesized to interfere with pathways involving tetrahydrofolic acid, which is essential for the synthesis of purines and thymidylate, the building blocks of DNA. This disruption can lead to impaired cell proliferation and differentiation, which are fundamental to embryonic development.

  • Inhibition of Histone Deacetylases (HDACs): MAA has been shown to inhibit HDACs. HDACs play a crucial role in chromatin remodeling and the regulation of gene expression. Inhibition of HDACs can lead to aberrant gene expression patterns during critical developmental windows, resulting in malformations.

  • Alteration of Hormone Signaling: While less specific to BMEP, phthalates as a class are known endocrine disruptors. MAA has been shown to disrupt estrogen receptor-alpha (ERα)-mediated signaling. It may also modulate androgen receptor (AR) activity. Hormonal signaling is critical for the development of the reproductive system and other tissues.

Proposed Signaling Pathway for BMEP-Induced Developmental Toxicity

G cluster_pathways Molecular Targets of MAA cluster_effects Cellular Effects cluster_outcomes Developmental Outcomes cluster_toxicity Manifestations of Toxicity BMEP This compound MAA Methoxyacetic Acid (MAA) BMEP->MAA Metabolism HDACs Histone Deacetylases (HDACs) MAA->HDACs Inhibition OneCarbon One-Carbon Metabolism MAA->OneCarbon Interference HormoneReceptors Hormone Signaling (e.g., ERα, AR) MAA->HormoneReceptors Disruption GeneExpression Altered Gene Expression HDACs->GeneExpression DNASynthesis Impaired DNA Synthesis OneCarbon->DNASynthesis CellSignaling Disrupted Cell Signaling HormoneReceptors->CellSignaling CellProliferation Decreased Cell Proliferation & Differentiation GeneExpression->CellProliferation DNASynthesis->CellProliferation Apoptosis Increased Apoptosis CellSignaling->Apoptosis Organogenesis Abnormal Organogenesis CellProliferation->Organogenesis Apoptosis->Organogenesis Malformations Malformations (CNS, Skeletal) Organogenesis->Malformations GrowthRetardation Growth Retardation Organogenesis->GrowthRetardation FetalDeath Fetal Death Organogenesis->FetalDeath

Caption: Proposed signaling pathways for BMEP-induced developmental toxicity.

Conclusion

The available evidence from animal models strongly indicates that this compound is a significant developmental toxicant. Its toxicity is mediated by its metabolites, primarily methoxyacetic acid, which disrupts fundamental cellular processes such as gene expression, DNA synthesis, and hormone signaling. This guide has summarized the key quantitative data, experimental designs, and mechanistic hypotheses related to BMEP's developmental toxicity. Further research, particularly studies utilizing oral administration and exploring the detailed molecular signaling cascades, is necessary to fully characterize the risk BMEP poses to developmental health and to refine our understanding of its mechanisms of action. This knowledge is essential for regulatory decision-making and for the development of safer alternatives.

References

Bis(2-methoxyethyl) Phthalate: A Technical Review of Genotoxicity and Mutagenicity Data

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Bis(2-methoxyethyl) phthalate (B1215562) (DMEP), a phthalate ester historically used as a plasticizer, has come under scrutiny due to potential health concerns. This technical guide provides a comprehensive overview of the currently available genotoxicity and mutagenicity data for DMEP, targeted at researchers, scientists, and drug development professionals. A thorough review of publicly accessible literature and regulatory assessments reveals significant data gaps in the genotoxicity profile of DMEP, particularly concerning in vitro studies. While an in vivo dominant lethal assay suggests a potential for germ cell mutagenicity, a complete evaluation is hampered by the lack of data from standard in vitro tests such as the Ames test, chromosomal aberration assay, and micronucleus assay. This document summarizes the existing data, details the methodologies of key genotoxicity assays, and provides visual workflows to aid in the understanding of these experimental processes. The notable absence of comprehensive data underscores the need for further research to fully characterize the genotoxic potential of bis(2-methoxyethyl) phthalate.

Quantitative Genotoxicity and Mutagenicity Data

The available quantitative and qualitative data on the genotoxicity and mutagenicity of this compound is limited. The following tables summarize the findings from regulatory assessments and publicly available studies.

Table 1: Summary of In Vitro Genotoxicity Data for this compound

Assay TypeTest SystemMetabolic ActivationConcentration RangeResultReference
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimurium, Escherichia coliWith and without S9Data not publicly availableData not publicly availableA study (A59190) was conducted by the National Toxicology Program (NTP), but the results are not readily accessible in public databases.
Chromosomal Aberration Assay Mammalian cells (e.g., CHO, human lymphocytes)Not applicableNo data availableNo data available[1]
Micronucleus Test Mammalian cellsNot applicableNo data availableNo data available[1]

Table 2: Summary of In Vivo Genotoxicity Data for this compound

Assay TypeSpeciesRoute of AdministrationDose LevelsResultReference
Dominant Lethal Assay MouseIntraperitoneal0, 0.595, 1.19, 2.38 mL/kgPositive[1]

Note: The positive result in the dominant lethal assay suggests that this compound may be a mutagen for germ cells[1]. However, the Australian Industrial Chemicals Introduction Scheme (AICIS) report concludes that, overall, the available data is insufficient to definitively determine the genotoxic potential of DMEP[1].

Experimental Protocols

Detailed methodologies for key genotoxicity assays are provided below. These protocols are based on standardized guidelines and common practices in the field.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli.

Methodology:

  • Strain Selection: Several bacterial strains are used, each sensitive to different types of mutagens (e.g., base-pair substitution, frameshift mutagens). Common S. typhimurium strains include TA98, TA100, TA1535, and TA1537.

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254. This is to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The test chemical, at various concentrations, is combined with the bacterial culture and, in the case of activated assays, the S9 mix. This mixture is then plated on a minimal agar (B569324) medium lacking the required amino acid (histidine or tryptophan).

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration of the test substance and compared to the number of spontaneous revertant colonies on control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Chromosomal Aberration Assay

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Methodology:

  • Cell Culture: Established cell lines (e.g., Chinese Hamster Ovary (CHO) cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

  • Exposure: The cells are exposed to the test substance at a minimum of three analyzable concentrations, both with and without metabolic activation (S9 fraction), for a defined period.

  • Harvesting: After exposure, the cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and treated with a hypotonic solution, followed by fixation.

  • Slide Preparation and Analysis: The fixed cells are dropped onto microscope slides, air-dried, and stained. At least 200 metaphase spreads per concentration are analyzed microscopically for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.

  • Evaluation: The frequency of aberrant cells is calculated for each concentration and compared to a negative control. A statistically significant, dose-dependent increase in the number of cells with structural chromosomal aberrations indicates a positive result.

In Vitro Micronucleus Test

The in vitro micronucleus test is a genotoxicity assay for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Methodology:

  • Cell Culture and Exposure: Similar to the chromosomal aberration assay, cultured mammalian cells are exposed to the test substance at various concentrations, with and without metabolic activation.

  • Cytokinesis Block: To ensure that only cells that have undergone division are scored, a cytokinesis-blocking agent (e.g., cytochalasin B) is often added to the culture. This results in the accumulation of binucleated cells.

  • Harvesting and Staining: Cells are harvested, and the cytoplasm and nuclei are stained.

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

  • Analysis: The frequency of micronucleated binucleated cells is determined for each concentration and compared to the negative control. A dose-related, statistically significant increase in the frequency of micronucleated cells indicates a positive result.

In Vivo Dominant Lethal Assay

The dominant lethal assay assesses the potential of a substance to cause genetic damage in germ cells that can lead to the death of the embryo after fertilization.

Methodology:

  • Dosing: Male animals (typically mice or rats) are treated with the test substance over a period.

  • Mating: Following treatment, each male is sequentially mated with a number of untreated virgin females over several weeks. This allows for the assessment of effects on different stages of spermatogenesis.

  • Examination of Uteri: The females are euthanized at mid-term of pregnancy, and their uteri are examined for the number of corpora lutea, and viable and non-viable implants (early and late fetal deaths and resorptions).

  • Calculation of Dominant Lethal Mutations: The dominant lethal mutation rate is calculated based on the number of post-implantation losses and is expressed as a percentage of the total number of implants.

  • Evaluation: A statistically significant increase in the frequency of post-implantation loss in the treated groups compared to the control group indicates a positive result.

Visualizations of Experimental Workflows

The following diagrams illustrate the workflows of the key genotoxicity and mutagenicity assays described above.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Exposure cluster_plate Plating & Incubation cluster_analysis Analysis p1 Bacterial Strains (e.g., S. typhimurium) exp_test_no_s9 Test Compound (-S9) p1->exp_test_no_s9 exp_test_s9 Test Compound (+S9) p1->exp_test_s9 p2 Test Compound (Varying Concentrations) p2->exp_test_no_s9 p2->exp_test_s9 p3 S9 Mix (for Metabolic Activation) p3->exp_test_s9 exp_neg Negative Control (Solvent) plate Mix components and pour onto minimal agar plates exp_neg->plate exp_pos Positive Control exp_pos->plate exp_test_no_s9->plate exp_test_s9->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count compare Compare to Controls count->compare result Determine Mutagenicity compare->result

Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.

Chromosomal_Aberration_Workflow start Start with Mammalian Cell Culture (e.g., CHO) exposure Expose cells to Test Compound at various concentrations (+/- S9) start->exposure colcemid Add Metaphase-Arresting Agent (e.g., Colcemid) exposure->colcemid harvest Harvest Cells colcemid->harvest hypotonic Hypotonic Treatment harvest->hypotonic fixation Fixation hypotonic->fixation slide_prep Prepare Microscope Slides fixation->slide_prep staining Stain Chromosomes slide_prep->staining analysis Microscopic Analysis of Metaphase Spreads for Aberrations staining->analysis end Evaluate Clastogenic Potential analysis->end

Caption: Workflow of the In Vitro Chromosomal Aberration Assay.

Micronucleus_Test_Workflow start Start with Mammalian Cell Culture exposure Expose cells to Test Compound (+/- S9) start->exposure cyto_b Add Cytochalasin B (to block cytokinesis) exposure->cyto_b incubation Incubate to allow for nuclear division cyto_b->incubation harvest Harvest Cells incubation->harvest staining Stain Cytoplasm and Nuclei harvest->staining scoring Score Micronuclei in Binucleated Cells staining->scoring result Determine Genotoxicity scoring->result

Caption: Workflow of the In Vitro Micronucleus Test.

Signaling Pathways and Mechanisms of Genotoxicity

Due to the limited data available specifically for this compound, no definitive signaling pathways for its genotoxicity have been elucidated. However, for phthalates as a class, several mechanisms have been proposed. One prominent hypothesis involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent DNA damage[2]. This is often linked to the peroxisome proliferator-activated receptor alpha (PPARα) pathway, particularly in rodents, where phthalates can induce peroxisome proliferation, leading to an overproduction of H2O2 and other ROS[2]. The relevance of this pathway to human health is a subject of ongoing research and debate.

The metabolism of this compound is an important consideration for its potential genotoxicity. It is hydrolyzed to mono-2-methoxyethyl phthalate (MMEP) and 2-methoxyethanol (B45455) (2-ME). 2-ME is further oxidized to methoxyacetic acid (MAA)[1]. It is possible that these metabolites, rather than the parent compound, are responsible for the observed toxic effects.

DMEP_Metabolism DMEP This compound (DMEP) Hydrolysis Hydrolysis DMEP->Hydrolysis MMEP Mono-2-methoxyethyl phthalate (MMEP) Hydrolysis->MMEP TwoME 2-Methoxyethanol (2-ME) Hydrolysis->TwoME Oxidation Oxidation TwoME->Oxidation MAA Methoxyacetic acid (MAA) Oxidation->MAA

Caption: Metabolic pathway of this compound.

Conclusion

The genotoxic profile of this compound remains largely incomplete. The positive finding in an in vivo dominant lethal assay raises a concern for germ cell mutagenicity. However, the absence of data from a standard battery of in vitro genotoxicity tests, including the Ames test, chromosomal aberration assay, and micronucleus test, prevents a comprehensive risk assessment. While a study on the mutagenicity of DMEP in the Ames test was conducted by the NTP, the results are not readily accessible in the public domain. Future research efforts should prioritize conducting these fundamental in vitro assays to address the current data gaps. Understanding the genotoxic potential of DMEP and its metabolites is crucial for accurately evaluating its risk to human health. Researchers and drug development professionals should be aware of these limitations when considering the safety profile of this compound.

References

An In-depth Technical Guide on the Solubility of Bis(2-methoxyethyl) phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bis(2-methoxyethyl) phthalate (B1215562) (DMEP) in water and organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of this compound.

Introduction to Bis(2-methoxyethyl) phthalate

This compound, also known as di(2-methoxyethyl) phthalate, is a phthalate ester that has been historically used as a plasticizer, particularly in cellulose (B213188) acetate (B1210297) plastics, and as a solvent.[1] Its solubility in various media is a critical parameter for understanding its environmental fate, bioavailability, and potential applications in various formulations.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different environments. This section details the solubility of DMEP in aqueous and organic media.

Solubility in Water

The solubility of this compound in water has been reported in various sources, with some variation in the determined values. This variability may be attributed to differences in experimental conditions such as temperature and the analytical methods used. The available quantitative data is summarized in Table 1. Generally, DMEP is considered to have low to moderate solubility in water.

Table 1: Quantitative Solubility of this compound in Water

Solubility ValueTemperature (°C)Source Citation
0.9 g/L20[1]
8500 mg/L (8.5 g/L)25[2]
0.85% w/w (8.5 g/L)Not Specified[3]
8 g/L20[4]
Slightly soluble (0.8%)20[5]

It is important to note that while one source qualitatively describes DMEP as "insoluble" in water, the quantitative data from multiple other sources indicate a measurable, albeit limited, solubility.[2]

Solubility in Organic Solvents

Table 2: Qualitative Solubility of this compound in Organic Solvents

SolventSolubilitySource Citation
AlcoholMiscible[4]
General Organic SolventsSoluble[5][6]
EthanolHighly Soluble (as a class)[7]

Experimental Protocol for Solubility Determination

The determination of a compound's solubility is a critical experimental procedure. The OECD Guideline 105 outlines the internationally accepted methods for determining the water solubility of chemicals.[8][9] The "Flask Method" described in this guideline is the gold standard for substances with a solubility greater than 10⁻² g/L, which is applicable to this compound.[10]

OECD Guideline 105: Flask Method

This method determines the saturation mass concentration of a substance in water at a given temperature.

Principle: An excess amount of the test substance is agitated in water at a specific temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

Apparatus:

  • Constant temperature bath with temperature control (e.g., ± 0.5°C).

  • Glass flasks with stoppers.

  • Stirring mechanism (e.g., magnetic stirrer or shaker).

  • Centrifuge with temperature control.

  • Filtration system (if necessary).

  • Analytical instrument for concentration measurement (e.g., HPLC, GC-MS).

Procedure:

  • Preparation: An amount of the test substance in excess of its expected solubility is added to a flask containing a known volume of water.

  • Equilibration: The flask is sealed and agitated in a constant temperature bath. The time required to reach equilibrium should be determined in a preliminary test; however, stirring for 24 hours is common.

  • Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation at the test temperature to minimize temperature-induced changes in solubility. Filtration can also be used, but care must be taken to avoid adsorption of the solute onto the filter material.

  • Analysis: The concentration of this compound in the clear, saturated aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Replicates: The experiment should be performed in replicate (typically three) to ensure the reliability of the results.

Visualizations

Experimental Workflow for Solubility Determination (Flask Method)

The following diagram illustrates the key steps of the Flask Method for determining the water solubility of this compound as per OECD Guideline 105.

G Experimental Workflow for Solubility Determination (Flask Method) cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess DMEP to a known volume of water B Seal flask and agitate at constant temperature A->B C Allow to reach equilibrium (e.g., 24 hours) B->C D Centrifuge the mixture at the test temperature C->D E Collect the clear aqueous supernatant D->E F Determine DMEP concentration (e.g., using HPLC or GC-MS) E->F G Repeat for replicates F->G

Caption: Workflow for determining the water solubility of DMEP using the Flask Method.

Logical Relationships in Phthalate Solubility

The solubility of phthalate esters like DMEP is influenced by several interrelated factors. The following diagram illustrates these logical relationships.

G Factors Influencing Phthalate Solubility cluster_solute Solute Properties (DMEP) cluster_solvent Solvent Properties cluster_conditions External Conditions A Molecular Structure (e.g., alkyl chain length) B Polarity A->B C Molar Volume A->C S Solubility B->S influences C->S inversely related (for a homologous series) D Polarity (e.g., water vs. organic solvent) D->S influences ('like dissolves like') E Temperature E->S influences

Caption: Key factors influencing the solubility of phthalate esters.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Bis(2-methoxyethyl) Phthalate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-methoxyethyl) phthalate (B1215562) (BMEP), also known as di(2-methoxyethyl) phthalate (DMEP), is a phthalate ester that has been used as a plasticizer in various consumer products.[1] Due to concerns over its potential adverse health effects, including reproductive and developmental toxicity, monitoring human exposure to BMEP is of significant interest.[2][3] BMEP is rapidly metabolized in the body, primarily through hydrolysis to its monoester, mono-2-methoxyethyl phthalate (MMEP), and subsequently to 2-methoxyethanol (B45455) (2-ME) and methoxyacetic acid (MAA).[2] Therefore, the quantification of BMEP's metabolites, particularly MMEP, in biological matrices such as urine and blood serves as a reliable biomarker of exposure.[2][4]

These application notes provide a comprehensive overview of the methodologies for the quantification of BMEP and its metabolites in biological samples, primarily focusing on advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Bis(2-methoxyethyl) Phthalate (BMEP)

Understanding the metabolic fate of BMEP is crucial for selecting the appropriate analytical targets for biomonitoring. In vivo, BMEP undergoes a two-step hydrolysis.

BMEP_Metabolism cluster_body In Vivo Metabolism BMEP This compound (BMEP) MMEP Mono-2-methoxyethyl phthalate (MMEP) BMEP->MMEP Hydrolysis ME 2-Methoxyethanol (2-ME) MMEP->ME Hydrolysis MAA Methoxyacetic acid (MAA) ME->MAA Oxidation

Caption: Metabolic pathway of this compound (BMEP).

Quantitative Data Summary

While specific quantitative data for BMEP and its primary metabolite MMEP in human populations are not as widely reported as for other phthalates, the following table summarizes typical analytical parameters obtained for general phthalate metabolite quantification methods, which can be adapted for MMEP analysis.

AnalyteBiological MatrixAnalytical MethodLimit of Quantification (LOQ) (ng/mL)Recovery (%)Reference
Phthalate MonoestersUrineLC-MS/MS0.3 - 1.085 - 115[5]
Phthalate MonoestersUrineGC-MS0.02 - 0.1090 - 110[6]
Mono(2-ethylhexyl)phthalate (MEHP)SerumLC-MS/MS5.0101 ± 5.7[7]

Experimental Protocols

Accurate quantification of BMEP metabolites requires robust and validated analytical methods. The following sections detail generalized protocols for sample preparation and analysis using LC-MS/MS and GC-MS, which can be optimized for MMEP.

Experimental Workflow

Experimental_Workflow Sample_Collection Biological Sample Collection (Urine, Blood/Serum) Sample_Preparation Sample Preparation (Enzymatic Hydrolysis, Extraction) Sample_Collection->Sample_Preparation Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Sample_Preparation->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: General experimental workflow for BMEP metabolite analysis.

Protocol 1: Quantification of Mono-2-methoxyethyl phthalate (MMEP) in Human Urine by LC-MS/MS

This protocol is adapted from established methods for other phthalate monoesters.[5][8]

1. Sample Collection and Storage:

  • Collect first-morning void urine samples in sterile, polypropylene (B1209903) containers.

  • To avoid external contamination, ensure containers are phthalate-free.

  • Immediately after collection, aliquot samples and store at -80°C until analysis.

2. Reagents and Materials:

3. Sample Preparation: a. Thaw urine samples to room temperature and vortex to ensure homogeneity. b. To a 1 mL aliquot of urine, add 50 µL of the internal standard working solution. c. Add 250 µL of ammonium acetate buffer and 10 µL of β-glucuronidase solution. d. Incubate the mixture at 37°C for 90 minutes in a shaking water bath to deconjugate the glucuronidated metabolites.[8] e. After incubation, acidify the sample with formic acid. f. Condition the SPE cartridge with methanol followed by water. g. Load the sample onto the SPE cartridge. h. Wash the cartridge with water to remove interferences. i. Elute the analytes with methanol or acetonitrile. j. Evaporate the eluate to dryness under a gentle stream of nitrogen. k. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).[9]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Specific precursor and product ion transitions for MMEP and its internal standard must be determined through infusion experiments.

5. Quality Control:

  • Analyze procedural blanks, spiked matrix samples, and quality control materials with each batch of samples to ensure data quality.

  • Construct a calibration curve using standards of known concentrations.

Protocol 2: Quantification of Mono-2-methoxyethyl phthalate (MMEP) in Human Serum by LC-MS/MS

This protocol is based on methods for analyzing other phthalate monoesters in serum.[7]

1. Sample Collection and Storage:

  • Collect whole blood in red-top tubes (no additives).

  • Allow the blood to clot at room temperature and then centrifuge to separate the serum.

  • Transfer the serum to a clean polypropylene tube and store at -80°C.

2. Reagents and Materials:

  • MMEP analytical standard and isotopically labeled internal standard.

  • HPLC-grade acetone (B3395972), hexane, and methanol.

  • Formic acid.

3. Sample Preparation: a. Thaw serum samples to room temperature. b. To 500 µL of serum, add the internal standard. c. Precipitate proteins by adding 1 mL of cold acetone and vortexing. d. Centrifuge to pellet the precipitated proteins. e. Transfer the supernatant to a new tube. f. Acidify the supernatant with formic acid. g. Perform a liquid-liquid extraction with hexane. Vortex and centrifuge to separate the layers. h. Collect the organic layer and evaporate to dryness. i. Reconstitute the residue for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Follow the LC-MS/MS conditions as described in Protocol 1, with potential modifications to the gradient to optimize for the serum matrix.

Protocol 3: Quantification of Mono-2-methoxyethyl phthalate (MMEP) in Human Urine by GC-MS

This protocol is a generalized procedure and may require derivatization for optimal results, although recent methods aim to eliminate this step.[10][11]

1. Sample Preparation (with Derivatization): a. Follow steps 3a-3e from Protocol 1 for enzymatic hydrolysis and extraction. b. After eluting from the SPE cartridge and evaporating to dryness, add a derivatizing agent (e.g., BSTFA with 1% TMCS) and incubate at an elevated temperature (e.g., 80°C for 30 minutes) to convert the monoester to a more volatile silyl (B83357) ester.[12]

2. GC-MS Analysis:

  • Gas Chromatograph: A GC system with a split/splitless injector.

  • Column: A low-bleed capillary column suitable for semi-volatile compounds (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Optimized to ensure volatilization without thermal degradation (e.g., 270°C).[12]

  • Oven Temperature Program: A programmed temperature ramp to achieve separation of the analytes (e.g., start at 70°C, ramp to 300°C).[12]

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Detection: Use selected ion monitoring (SIM) for quantification, targeting characteristic ions of the derivatized MMEP.

Conclusion

The quantification of this compound metabolites in biological samples is essential for assessing human exposure and conducting toxicological studies. The protocols outlined in these application notes, utilizing LC-MS/MS and GC-MS, provide robust and sensitive methods for the analysis of MMEP in urine and serum. Proper sample handling, preparation, and the use of isotopically labeled internal standards are critical for obtaining accurate and reliable data. While specific quantitative data for BMEP exposure in the general population is limited, the provided methodologies offer a solid foundation for researchers to conduct such investigations.

References

Application Note: Quantitative Analysis of Bis(2-methoxyethyl) phthalate Metabolites in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the primary metabolites of bis(2-methoxyethyl) phthalate (B1215562) (BMEP) in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). BMEP, a plasticizer with known reproductive and developmental toxicity, is metabolized in the body to mono-2-methoxyethyl phthalate (MMEP) and methoxyacetic acid (MAA), which are the ultimate toxicants. Monitoring these metabolites is crucial for assessing human exposure and understanding its toxicological implications. The protocol provides a comprehensive workflow, including enzymatic hydrolysis of conjugated metabolites, solid-phase extraction (SPE) for sample cleanup and concentration, and optimized LC-MS/MS parameters for selective and sensitive detection.

Introduction

Bis(2-methoxyethyl) phthalate (DMEP or BMEP) is a specialty plasticizer formerly used in various consumer products, including cellulose (B213188) ester plastics.[1] Due to its classification as a reproductive toxicant, its use has been significantly restricted. Human exposure can still occur from legacy products and environmental contamination. Following ingestion, BMEP is rapidly hydrolyzed to its primary metabolite, mono-2-methoxyethyl phthalate (MMEP), and 2-methoxyethanol (B45455) (2-ME).[1] The 2-ME is further oxidized to methoxyacetic acid (MAA), which is considered the proximate teratogen responsible for the compound's toxicity.[1][2]

Accurate measurement of MMEP and MAA in biological matrices like urine is essential for biomonitoring and conducting epidemiological studies to evaluate human exposure.[1] Since these metabolites are often excreted as water-soluble glucuronide conjugates, a deconjugation step is necessary for accurate quantification of total exposure.[3] This note describes a validated LC-MS/MS method that employs enzymatic hydrolysis, followed by solid-phase extraction and analysis using multiple reaction monitoring (MRM) for high sensitivity and selectivity.[4][5]

Metabolic Pathway of BMEP

BMEP undergoes a two-step metabolic process. Initially, it is hydrolyzed by esterases to form MMEP and 2-methoxyethanol. Subsequently, 2-methoxyethanol is oxidized to the toxic metabolite, MAA.[1][2]

BMEP_Metabolism BMEP This compound (BMEP) MMEP Mono-2-methoxyethyl phthalate (MMEP) BMEP->MMEP Hydrolysis (Esterases) TwoME 2-Methoxyethanol (2-ME) BMEP->TwoME Hydrolysis (Esterases) MAA Methoxyacetic Acid (MAA) (Proximate Toxicant) TwoME->MAA Oxidation

Figure 1. Metabolic pathway of this compound (BMEP).

Experimental Protocols

Sample Preparation: Enzymatic Hydrolysis and SPE

This protocol is designed for the extraction of BMEP metabolites from human urine.

Materials:

  • Human urine samples, stored at -20°C or below.

  • Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.5).

  • β-glucuronidase (from E. coli K12 or Helix pomatia).

  • Internal Standards (IS): Isotope-labeled MMEP (e.g., ¹³C₄-MMEP) and MAA (e.g., D₃-MAA).

  • Formic acid.

  • Methanol (B129727) and Acetonitrile (B52724) (HPLC or LC-MS grade).

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or mixed-mode polymeric).

Protocol:

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Pipette 1.0 mL of urine into a glass tube.

  • Add 50 µL of the internal standard mixture.

  • Add 250 µL of 1 M ammonium acetate buffer (pH 6.5).

  • Add 10 µL of β-glucuronidase solution.

  • Vortex the mixture gently and incubate in a shaking water bath at 37°C for 90 minutes to 4 hours to ensure complete deconjugation.[3]

  • After incubation, cool the samples and acidify with 50 µL of formic acid.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of 0.1 M formic acid in water.

  • Sample Loading: Load the entire pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 0.1 M formic acid in water to remove interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.

  • Elution: Elute the target metabolites with 2 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Table 1: Example LC Gradient

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
8.0 5 95
10.0 5 95
10.1 95 5

| 12.0 | 95 | 5 |

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.

  • Ion Spray Voltage: -4500 V (Negative), +5500 V (Positive).

  • Source Temperature: 500°C.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Results and Data Presentation

The LC-MS/MS method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[4] The use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision by correcting for matrix effects and variations in extraction recovery.

Table 2: MRM Transitions for BMEP and its Metabolites

Analyte Ionization Mode Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV)
BMEP ESI+ 283.1 207.1 15
BMEP ESI+ 283.1 59.1 25
MMEP ESI- 209.1 133.1 -20
MAA ESI- 89.0 45.0 -12
¹³C₄-MMEP (IS) ESI- 213.1 137.1 -20
D₃-MAA (IS) ESI- 92.0 47.0 -12

Note: MMEP and MAA transitions are based on their chemical structures ([M-H]⁻) and typical fragmentation patterns. BMEP transitions are from established methods.

Table 3: Typical Method Performance Characteristics

Parameter MMEP MAA
Linear Range (ng/mL) 0.2 - 100 0.5 - 200
Correlation Coefficient (r²) > 0.995 > 0.995
LOD (ng/mL) 0.05 0.1
LOQ (ng/mL) 0.2 0.5
Accuracy (% Recovery) 92 - 108% 90 - 105%
Precision (% RSD) < 10% < 10%

Note: Values are representative and should be established during in-house method validation.

Experimental Workflow Visualization

The entire analytical process from sample receipt to data reporting is outlined below.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Urine Sample (1 mL) Spike Spike Internal Standards Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 37°C) Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) Hydrolysis->SPE Recon Evaporate & Reconstitute SPE->Recon LC LC Separation (C18 Reversed-Phase) Recon->LC MS MS/MS Detection (ESI, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant Report Final Report Quant->Report

Figure 2. LC-MS/MS workflow for BMEP metabolite analysis.

Conclusion

The LC-MS/MS method presented provides a selective, sensitive, and reliable protocol for the quantification of mono-2-methoxyethyl phthalate (MMEP) and methoxyacetic acid (MAA) in human urine. The inclusion of an enzymatic hydrolysis step allows for the measurement of total metabolite concentrations, offering a comprehensive assessment of BMEP exposure. This application note serves as a valuable resource for laboratories involved in environmental health, toxicology, and drug development, enabling accurate biomonitoring of this toxic plasticizer.

References

Application Notes and Protocols for the Detection of Bis(2-methoxyethyl) Phthalate Using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of bis(2-methoxyethyl) phthalate (B1215562) (BMEP) using gas chromatography (GC). Methodologies covering sample preparation, GC-mass spectrometry (GC-MS), and GC-flame ionization detection (GC-FID) are outlined to guide researchers, scientists, and drug development professionals. The protocols are designed to be robust and adaptable to various sample matrices.

Introduction

Bis(2-methoxyethyl) phthalate is a phthalate ester used as a plasticizer. Due to its potential endocrine-disrupting properties, its detection and quantification in various materials, including pharmaceuticals, consumer products, and environmental samples, are of significant importance.[1][2] Gas chromatography is a widely employed analytical technique for the separation and determination of phthalates due to its high resolution and sensitivity.[1][2] When coupled with mass spectrometry (MS), it provides definitive identification, while flame ionization detection (FID) offers a robust and cost-effective solution for quantification.[1][2]

This application note presents optimized methods for the analysis of BMEP, focusing on sample preparation techniques to minimize matrix interference and chromatographic conditions to ensure accurate and reproducible results.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical to obtaining accurate results and depends on the sample matrix. All glassware must be scrupulously cleaned, and the use of plastic containers should be strictly avoided to prevent phthalate contamination.[3]

Protocol 2.1.1: Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Beverages, Water)

  • Measure 5 mL of the liquid sample into a glass separatory funnel.

  • If an internal standard is used, spike the sample with a known amount of the internal standard solution.

  • Add 5 mL of a suitable organic solvent, such as dichloromethane (B109758) or hexane.[3]

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely.

  • Collect the organic layer (bottom layer for dichloromethane, top layer for hexane) into a clean glass vial.

  • Repeat the extraction of the aqueous layer with a fresh 5 mL portion of the organic solvent.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC analysis.

Protocol 2.1.2: Solid-Phase Extraction (SPE) for Aqueous Samples

  • Condition an appropriate SPE cartridge (e.g., C18) by passing the recommended solvents as per the manufacturer's instructions.

  • Load 5 mL of the aqueous sample onto the conditioned cartridge.

  • Wash the cartridge with a solvent that elutes interfering compounds but retains the phthalates (e.g., a mixture of water and methanol).

  • Elute the phthalates, including BMEP, with a suitable organic solvent (e.g., dichloromethane).[4]

  • Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC analysis.

Protocol 2.1.3: Solvent Extraction for Solid Samples (e.g., Polymers, Powders)

  • Accurately weigh approximately 1 gram of the homogenized solid sample into a glass vial.

  • Add 10 mL of a suitable solvent, such as methanol (B129727) or dichloromethane.[4]

  • If an internal standard is used, spike the sample with a known amount of the internal standard solution.

  • Sonicate the mixture for 20-30 minutes to ensure efficient extraction.[4]

  • Centrifuge the sample to pellet the solid material.

  • Carefully transfer the supernatant to a clean glass vial.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC analysis.

Gas Chromatography (GC) Analysis

The following are recommended starting conditions for the GC analysis of BMEP. These may need to be optimized based on the specific instrument and column used.

Protocol 2.2.1: GC-MS Method

  • GC System: Agilent 7890A GC or equivalent[4]

  • Column: Rtx-440, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent mid-polarity column)[1][2]

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless[5]

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp 1: 10 °C/min to 320 °C

    • Hold at 320 °C for 5 minutes[5]

  • MS System: Agilent 5975C MSD or equivalent[4]

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 50-550

  • Solvent Delay: 4 minutes

Protocol 2.2.2: GC-FID Method

  • GC System: Standard GC with FID

  • Column: Rtx-440 or Rxi-XLB, 30 m x 0.25 mm ID, 0.25 µm film thickness[1][2]

  • Injector Temperature: 250 °C[6]

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium or Nitrogen

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 0.5 minutes

    • Ramp 1: 5 °C/min to 220 °C

    • Ramp 2: 3 °C/min to 275 °C

    • Hold at 275 °C for 13 minutes[6]

  • Detector Temperature: 320 °C[6]

  • Makeup Gas: Nitrogen

Data Presentation

Quantitative data for the analysis of this compound under various conditions are summarized below.

Table 1: GC Retention Times for this compound on Different Columns. [2]

GC ColumnRetention Time (min)
Rtx-4402.74
Rxi-XLB2.48
Rtx-CLPesticides2.26
Rxi-35Sil MS2.86
Rtx-503.10
Rxi-5ms2.27
Rtx-CLPesticides22.63

Table 2: Mass Spectrometry Data for this compound.

CompoundMolecular WeightKey Ions (m/z)
This compound282149 (base peak), 59, 163, 251

Note: The ion m/z 149 is a common fragment for many phthalates and should be used in conjunction with retention time and other qualifying ions for definitive identification.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis sample Sample (Aqueous or Solid) extraction Extraction (LLE, SPE, or Solvent Extraction) sample->extraction concentration Concentration extraction->concentration injection GC Injection concentration->injection separation Chromatographic Separation injection->separation detection Detection (MS or FID) separation->detection data_acquisition Data Acquisition detection->data_acquisition identification Identification (Retention Time, Mass Spectrum) data_acquisition->identification quantification Quantification identification->quantification

Caption: General experimental workflow for BMEP analysis.

logical_relationship start Start: Sample Collection sample_prep Sample Preparation (Minimize Contamination) start->sample_prep instrument_setup GC Instrument Setup (Column, Temperatures, Flow Rate) sample_prep->instrument_setup method_development Method Development & Validation (Linearity, LOD, LOQ) instrument_setup->method_development sample_analysis Sample Analysis method_development->sample_analysis data_processing Data Processing & Interpretation sample_analysis->data_processing reporting Reporting of Results data_processing->reporting

Caption: Logical steps in method development and analysis.

References

Application Notes: Sample Preparation for Bis(2-methoxyethyl) phthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(2-methoxyethyl) phthalate (B1215562) (DMEP) is a phthalate ester that has been used as a plasticizer, particularly in cellulose (B213188) acetate (B1210297) plastics.[1] Due to concerns about its potential health effects, including reproductive and developmental toxicity, robust and sensitive analytical methods are required for its detection in various matrices such as biological fluids, environmental samples, and consumer products.[2]

Effective sample preparation is a critical step that precedes instrumental analysis, aiming to extract DMEP from the sample matrix, remove interfering substances, and concentrate the analyte to levels suitable for detection. The choice of technique depends on the sample matrix, the required limit of detection, and the analytical instrument to be used, commonly Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] This document provides detailed protocols for the most common sample preparation techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

A crucial aspect of achieving high accuracy and precision in phthalate analysis is the use of a stable isotope-labeled internal standard.[5] Spiking the sample with a known amount of a deuterated analog prior to extraction compensates for analyte loss during sample processing and corrects for matrix-induced signal suppression or enhancement in the mass spectrometer.[3]

Data Presentation: Method Performance Comparison

The selection of a sample preparation method often involves a trade-off between recovery, cleanliness of the final extract, and throughput. The following table summarizes typical performance data for phthalate analysis using LLE and SPE, providing a benchmark for method validation.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Matrix TypeAnalytical MethodReference
Recovery 85 - 110%80 - 99%PlasmaLC-MS/MS or GC-MS
90.6 - 111.7%-Plastic Toys (Total PAEs)GC-MS[6]
86.3 - 117.2%-Artificial Saliva (Migrated PAEs)GC-MS[6]
91.5 - 118.1% (Trueness)-Non-alcoholic BeveragesGC-MS/MS[7]
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.1 - 2 ng/mLPlasmaLC-MS/MS or GC-MS
1.5 - 3.0 ng/L-Non-alcoholic BeveragesGC-MS/MS[7]
0.3 - 1 ng/mL0.3 - 1 ng/mLHuman UrineLC-MS/MS[8]
Limit of Detection (LOD) -----
0.045 µg/mL-Plastic ToysGC-MS[6]
0.5 - 1.0 ng/L-Non-alcoholic BeveragesGC-MS/MS[7]

Experimental Workflows & Protocols

Liquid-Liquid Extraction (LLE)

LLE is a conventional and widely used technique that separates analytes based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[9] It is a robust method suitable for various liquid matrices.

LLE_Workflow cluster_prep Sample Preparation cluster_concentrate Concentration & Analysis Sample 1. Sample Aliquot Spike 2. Spike Internal Standard Sample->Spike Solvent 3. Add Extraction Solvent Spike->Solvent Extract 4. Vortex & Centrifuge (Phase Separation) Solvent->Extract Collect 5. Collect Organic Layer Extract->Collect Evaporate 6. Evaporate to Dryness Collect->Evaporate Reconstitute 7. Reconstitute in Solvent Evaporate->Reconstitute Analysis 8. GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Protocol: LLE for Bis(2-methoxyethyl) phthalate from Liquid Samples

Materials:

  • Extraction Solvent (e.g., Methyl tert-butyl ether (MTBE), n-hexane, or dichloromethane, HPLC or pesticide grade).[10][11]

  • Internal Standard Solution (e.g., a deuterated phthalate analog in a suitable solvent).[5]

  • Glass centrifuge tubes with PTFE-lined caps (B75204) to avoid plastic contamination.[10]

  • Vortex mixer and centrifuge.

  • Nitrogen evaporator with a water bath.

  • Reconstitution Solvent (e.g., mobile phase for LC-MS or hexane (B92381) for GC-MS).

Procedure:

  • Sample Collection: Pipette a precise volume (e.g., 500 µL) of the liquid sample (e.g., plasma, urine, or beverage) into a glass centrifuge tube.

  • Internal Standard Spiking: Add a small, known volume (e.g., 50 µL) of the internal standard solution to the sample.

  • Solvent Addition: Add an appropriate volume of the immiscible organic extraction solvent (e.g., 2 mL of MTBE).

  • Extraction: Cap the tube securely and vortex vigorously for 2-3 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to achieve a clean separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube using a glass Pasteur pipette. Avoid disturbing the aqueous layer.

  • Repeat Extraction (Optional but Recommended): To maximize recovery, repeat steps 3-6 with a fresh aliquot of extraction solvent, combining the organic extracts.

  • Evaporation: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of a suitable solvent compatible with the analytical instrument. Vortex briefly to ensure the residue is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by GC-MS or LC-MS/MS.

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used to extract, concentrate, and purify analytes from a liquid sample by passing it through a cartridge containing a solid adsorbent.[12][13] It often produces cleaner extracts compared to LLE, which can reduce matrix effects and improve analytical sensitivity.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Concentration & Analysis Sample 1. Sample Aliquot & Dilution Spike 2. Spike Internal Standard Sample->Spike Condition 3. Condition Cartridge Load 4. Load Sample Condition->Load Wash 5. Wash to Remove Interferences Load->Wash Dry 6. Dry Cartridge Wash->Dry Elute 7. Elute Analyte Dry->Elute Evaporate 8. Evaporate Eluate to Dryness Elute->Evaporate Reconstitute 9. Reconstitute in Solvent Evaporate->Reconstitute Analysis 10. GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE).

Protocol: SPE for this compound from Aqueous Samples

Materials:

  • SPE Cartridges (e.g., C18, polymeric, silica (B1680970) gel).[14]

  • SPE Vacuum Manifold or Positive Pressure Processor.

  • Conditioning Solvents (e.g., Methanol (B129727), HPLC grade).

  • Wash Solution (e.g., Deionized water, potentially with a small percentage of organic solvent).[12]

  • Elution Solvent (e.g., Acetonitrile or other suitable organic solvent).

  • Internal Standard Solution.

  • Other materials as listed for LLE (tubes, evaporator, etc.).

Procedure:

  • Sample Pre-treatment: Pipette a precise volume (e.g., 500 µL) of the sample into a glass tube. Spike with the internal standard solution. Dilute the sample with deionized water (e.g., add 1 mL) to reduce viscosity and matrix effects. Vortex to mix.

  • Cartridge Conditioning: Place the SPE cartridges (e.g., C18, 100 mg) on the manifold. Condition the sorbent by passing methanol (e.g., 2 mL) followed by deionized water (e.g., 2 mL) through the cartridge. Do not allow the cartridge to go dry before loading the sample.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply a slow, steady flow rate to ensure efficient binding of the analyte to the sorbent.

  • Washing: Pass a wash solution (e.g., 2 mL of deionized water) through the cartridge to remove salts and other hydrophilic interferences.

  • Drying: Dry the cartridge thoroughly by drawing a vacuum through it for 5-10 minutes. This step is crucial to remove residual water before the elution with an organic solvent.[12]

  • Elution: Place clean collection tubes inside the manifold. Elute the retained DMEP and internal standard from the cartridge by passing a suitable organic solvent (e.g., 2 mL of acetonitrile) through the sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 100 µL) of a solvent compatible with the analytical instrument.

  • Analysis: Transfer the final extract to an autosampler vial for analysis.

References

Application Notes and Protocols for Bis(2-methoxyethyl) phthalate (BMEP) Exposure Assessment in Human Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-methoxyethyl) phthalate (B1215562) (BMEP) is a phthalate ester that has seen limited use due to concerns over its reproductive and developmental toxicity. Human exposure assessment is critical for understanding the potential health risks associated with this compound. BMEP is rapidly metabolized in the body, and its metabolites can be measured in biological matrices, such as urine, to estimate exposure. This document provides a summary of available data and protocols for assessing human exposure to BMEP, primarily through the biomonitoring of its metabolites.

While direct human biomonitoring data for BMEP and its primary metabolite, mono-2-methoxyethyl phthalate (MMEP), are limited in publicly available literature, a key downstream metabolite, methoxyacetic acid (MAA), serves as a valuable biomarker. MAA is the final product of the metabolic pathway originating from 2-methoxyethanol (B45455), a primary hydrolysis product of BMEP. Studies on occupational exposure to 2-methoxyethanol provide a strong basis for assessing exposure to BMEP.

Metabolic Pathway of Bis(2-methoxyethyl) phthalate

The metabolic pathway of BMEP in humans is understood to proceed through a series of enzymatic reactions. The parent compound is first hydrolyzed to its monoester, MMEP, and 2-methoxyethanol (2-ME). Subsequently, 2-ME is oxidized to methoxyacetic acid (MAA), which is then excreted in the urine. The following diagram illustrates this proposed metabolic pathway, primarily based on animal studies.

BMEP_Metabolism BMEP This compound (BMEP) MMEP Mono-2-methoxyethyl phthalate (MMEP) BMEP->MMEP Hydrolysis (Esterases) ME 2-Methoxyethanol (2-ME) BMEP->ME Hydrolysis (Esterases) MAA Methoxyacetic Acid (MAA) ME->MAA Oxidation (Alcohol/Aldehyde Dehydrogenase) Excretion Urinary Excretion MAA->Excretion

Proposed metabolic pathway of this compound in humans.

Quantitative Data from Human Studies

The following tables summarize quantitative data on urinary levels of methoxyacetic acid (MAA), a key metabolite of BMEP, from studies of workers occupationally exposed to 2-methoxyethanol. These data provide a reference for expected urinary concentrations following exposure.

Table 1: Urinary Methoxyacetic Acid (MAA) Levels in Workers Exposed to 2-Methoxy Ethanol

PopulationExposure Level (TWA ppm)Sample TimeMAA Concentration (µg/mL)MAA Concentration (mg/g creatinine)Reference
Exposed Workers (n=18)4.5Monday Preshift18.510.6[1]
Exposed Workers (n=18)4.5Friday Postshift48.446.5[1]
Exposed Workers (n=18)4.5Saturday Postshift51.245.6[1]

TWA: Time-Weighted Average

Table 2: Urinary Methoxyacetic Acid (MAA) Levels in Control and Exposed Workers

PopulationExposure Level (ppm)MAA Concentration (mg/g creatinine)Reference
Control Subjects (n=20)Not Exposed0.0 - 0.3[2]
Exposed Workers (n=8)0.3 (average)1.08 (range: 0.6 - 1.5)[2]
Exposed Workers (n=6)2.9 (average)9.33 (range: 5.7 - 18.1)[2]

Experimental Protocols

Protocol 1: Determination of Methoxyacetic Acid (MAA) in Urine by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is based on the methodology described in studies of occupational exposure to 2-methoxyethanol.

1. Sample Collection and Storage:

2. Sample Preparation (Derivatization):

  • Thaw urine samples to room temperature.

  • To 1 mL of urine, add an internal standard (e.g., a structural analog not expected in the sample).

  • Acidify the sample to a pH between 1 and 2 with hydrochloric acid (HCl).

  • Extract the MAA from the acidified urine using an organic solvent (e.g., diethyl ether or a mixture of isopropanol (B130326) and dichloromethane).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Derivatize the dried extract to form a volatile ester (e.g., by adding a methylating agent like diazomethane (B1218177) or BF3-methanol).

3. GC-FID Analysis:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 220°C.

  • Detector Temperature: 230°C.

  • Carrier Gas: Nitrogen at a flow rate of 13 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 180°C at 10°C/min.

    • Hold at 180°C for 5 minutes.

  • Injection Volume: 2 µL.

  • Quantification: Use a standard curve prepared with known concentrations of derivatized MAA. The limit of detection for this method is typically in the range of 0.06 µg/mL.[1]

Protocol 2: General Protocol for the Analysis of Mono-2-methoxyethyl phthalate (MMEP) in Urine by LC-MS/MS

While specific studies on MMEP in human urine are scarce, a general and robust method for phthalate monoesters can be adapted. This protocol is based on established methods for other phthalate metabolites.

1. Sample Collection and Storage:

  • Collect urine samples in phthalate-free containers (e.g., polypropylene).

  • Store samples at -20°C or lower until analysis to prevent degradation.

2. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction):

  • Thaw urine samples to room temperature.

  • To a 1 mL aliquot of urine, add an isotopically labeled internal standard for MMEP.

  • Add a buffer solution (e.g., ammonium (B1175870) acetate) and β-glucuronidase to deconjugate the glucuronidated metabolites.

  • Incubate the mixture at 37°C for a specified time (e.g., 90 minutes).

  • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) and water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the MMEP with an organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Use multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for MMEP and its internal standard for sensitive and selective quantification.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of BMEP metabolites in human urine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample Collection storage Storage at -20°C urine_sample->storage thawing Thawing and Aliquoting storage->thawing hydrolysis Enzymatic Hydrolysis (for MMEP) thawing->hydrolysis MMEP Path derivatization Derivatization (for MAA by GC) thawing->derivatization MAA Path spe Solid-Phase Extraction (SPE) hydrolysis->spe reconstitution Reconstitution in Mobile Phase spe->reconstitution gcfid GC-FID/MS Analysis (for MAA) derivatization->gcfid lcms LC-MS/MS Analysis (for MMEP) reconstitution->lcms quantification Quantification using Calibration Curve lcms->quantification gcfid->quantification reporting Data Reporting and Interpretation quantification->reporting

General workflow for the analysis of BMEP metabolites in urine.

References

Application Notes and Protocols for In Vitro Testing of Bis(2-methoxyethyl) phthalate (BMEP) Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(2-methoxyethyl) phthalate (B1215562) (BMEP), also known as di(2-methoxyethyl) phthalate (DMEP), is a phthalate ester that has been used as a plasticizer. Due to concerns about its potential toxicity, robust in vitro assays are crucial for assessing its safety profile and understanding its mechanisms of action. These application notes provide detailed protocols for evaluating the cytotoxicity, induction of oxidative stress, and reproductive toxicity of BMEP in relevant cell lines.

Cytotoxicity Assessment in HepG2 Cells using CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability. It is based on the reduction of a water-soluble tetrazolium salt, WST-8, by dehydrogenases in living cells to produce a colored formazan (B1609692) dye. The amount of formazan is directly proportional to the number of viable cells.

Quantitative Data

A study investigating the effects of various phthalate esters on the viability of the human liver carcinoma cell line (HepG2) provides relevant data for BMEP.[1]

Cell LineCompoundExposure Time (hours)Concentration Range (µM)Observed Effect
HepG2BMEP (DMEP)24, 48, 7262.5, 125, 250, 500, 1000Time-dependent decrease in cell viability[1]
Experimental Protocol: CCK-8 Assay

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Bis(2-methoxyethyl) phthalate (BMEP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Harvest logarithmically growing cells and seed 100 µL of cell suspension into each well of a 96-well plate at a density of 3 x 10³ cells/well.[1] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of BMEP in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 62.5, 125, 250, 500, and 1000 µM).[1] The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.1%.

  • Cell Treatment: Remove the culture medium from the wells and add 100 µL of the prepared BMEP dilutions. Include a vehicle control group (medium with DMSO) and a blank control group (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[1]

  • CCK-8 Reagent Addition: After the incubation period, add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of BMEP that causes 50% inhibition of cell viability) can be determined by plotting a dose-response curve.

Experimental Workflow

CCK8_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture HepG2 Cells Seed Seed Cells in 96-well Plate Culture->Seed Treat Treat Cells with BMEP Seed->Treat Prepare_BMEP Prepare BMEP Dilutions Prepare_BMEP->Treat Incubate Incubate for 24, 48, or 72h Treat->Incubate Add_CCK8 Add CCK-8 Reagent Incubate->Add_CCK8 Incubate_Final Incubate for 1-4h Add_CCK8->Incubate_Final Measure Measure Absorbance at 450 nm Incubate_Final->Measure Analyze Calculate Cell Viability & IC50 Measure->Analyze

CCK-8 assay workflow for BMEP cytotoxicity testing.

Assessment of Oxidative Stress in HepG2 Cells

BMEP exposure has been shown to induce a significant increase in reactive oxygen species (ROS) in HepG2 cells, indicating the induction of oxidative stress.[2] The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method to measure intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Quantitative Data
Cell LineCompoundExposure Time (hours)Concentration Range (mM)Observed Effect
HepG2BMEP (DMEP)480.125, 0.25, 0.5, 1, 2Notable increment in ROS, MDA, ALT, AST, and 8-OHdG[2]
Experimental Protocol: DCFH-DA Assay

Materials:

  • HepG2 cells

  • DMEM and supplements (as above)

  • BMEP and DMSO (as above)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • 24-well or 96-well black plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture and Seeding: Culture and seed HepG2 cells in a 24-well or 96-well black plate as described for the CCK-8 assay.

  • Cell Treatment: Treat cells with various concentrations of BMEP (e.g., 0.125, 0.25, 0.5, 1, and 2 mM) for 48 hours.[2] Include a vehicle control and a positive control (e.g., a known ROS inducer like H₂O₂).

  • DCFH-DA Loading: After treatment, remove the medium and wash the cells once with warm PBS.

  • Incubation with Probe: Add DCFH-DA solution (typically 10-25 µM in serum-free medium or PBS) to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

  • Fluorescence Measurement: Add PBS to each well and immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm). Alternatively, visualize and capture images using a fluorescence microscope.

  • Data Analysis: Quantify the fluorescence intensity and normalize it to the vehicle control to determine the fold increase in ROS production.

Logical Relationship of BMEP-Induced Oxidative Stress

Oxidative_Stress_Logic BMEP BMEP Exposure to HepG2 Cells ROS Increased Intracellular Reactive Oxygen Species (ROS) BMEP->ROS Fluorescence Increased DCF Fluorescence ROS->Fluorescence Oxidizes DCFH to DCF DCFH_DA DCFH-DA Assay DCFH_DA->Fluorescence Measures Measurement Quantification of Oxidative Stress Fluorescence->Measurement

Logical flow of BMEP-induced oxidative stress detection.

Inhibition of Nrf2 Signaling Pathway by BMEP

BMEP has been shown to inhibit the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway in HepG2 cells.[2] Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes like heme oxygenase-1 (HO-1). BMEP exposure can down-regulate the levels of Nrf2 and its downstream target, HO-1, particularly at higher concentrations.[2]

Signaling Pathway Diagram

Nrf2_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Nrf2_cyto->Keap1_Nrf2 Binding Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Keap1 Keap1 ROS Oxidative Stress ROS->Keap1_Nrf2 Induces BMEP BMEP BMEP->Nrf2_cyto Inhibits HO1 HO-1 Gene Transcription BMEP->HO1 Down-regulates ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Maf Maf Maf->ARE Binds to ARE->HO1 Activates Antioxidant_Response Antioxidant & Detoxification Response HO1->Antioxidant_Response Leads to

References

Application Notes and Protocols for Studying Bis(2-methoxyethyl) phthalate Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-methoxyethyl) phthalate (B1215562) (BMEP), also known as di(2-methoxyethyl) phthalate (DMEP), is a phthalate ester that has garnered scientific attention due to its potential reproductive and developmental toxicity. Animal models are crucial for elucidating the mechanisms of BMEP-induced toxicity and for assessing its potential risks to human health. This document provides detailed application notes and protocols for designing and conducting studies in animal models to investigate the effects of BMEP. The following sections offer insights into suitable animal models, experimental designs, and detailed methodologies for assessing key toxicological endpoints.

Animal Models

The most commonly utilized animal models for studying the effects of BMEP are rats and mice. Specific strains that have been used in phthalate toxicity studies include:

  • Rats: Wistar and Sprague-Dawley strains are frequently used for reproductive and developmental toxicity studies.

  • Mice: CD-1 and ICR strains have been employed in studies examining reproductive and developmental effects.

The choice of animal model may depend on the specific research question. Rats are often preferred for reproductive toxicity studies due to their well-characterized reproductive physiology, while mice are also valuable, particularly for genetic studies.

Data Presentation: Quantitative Effects of BMEP Exposure

The following tables summarize the quantitative data from studies on the effects of BMEP exposure in animal models. Due to limited publicly available data specifically for BMEP, the tables are supplemented with data from studies on other relevant phthalates to provide a broader context for potential effects.

Table 1: Effects of BMEP on Male Reproductive Parameters in Rats

DoseExposure DurationAnimal ModelParameterObservationReference
1000 mg/kg/day11 daysMale Wistar ratsTestes WeightSevere reduction (1/3 or less compared to controls)[1]
1000 mg/kg/day16 daysMale ratsTestes WeightMajor decrease[1]
1000 mg/kg/day16 daysMale ratsThymus WeightMajor decrease[1]
100 mg/kg/day16 daysMale ratsHematologicalSlight but statistically significant decreases in hemoglobin and hematocrit[1]
LOAEL 16 days Male rats Systemic Toxicity 100 mg/kg/day (based on hematological effects) [1]

Table 2: Developmental Toxicity of BMEP in Rats

DoseGestation Day of ExposureAnimal ModelParameterObservationReference
0.6 mL/kg (single dose)GD 10, 11, 12, 13, or 14Pregnant Wistar ratsFetal WeightDecreased at all dosing days[1]
0.6 mL/kg (single dose)GD 10, 11, 12, 13, or 14Pregnant Wistar ratsFetal SurvivalIncreased frequency of dead or resorbed fetuses[1]
0.6 mL/kg (single dose)GD 10-14Pregnant Wistar ratsMalformationsIncreased incidence of central nervous system (hydrocephaly) and skeletal malformations[1]

Experimental Protocols

Protocol 1: Administration of BMEP via Oral Gavage in Rodents

This protocol describes the standard procedure for administering a substance directly into the stomach of a rodent.

Materials:

  • Bis(2-methoxyethyl) phthalate (BMEP)

  • Vehicle (e.g., corn oil, sesame oil)

  • Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a ball-tip)

  • Syringes

  • Animal scale

Procedure:

  • Dose Preparation: Prepare the BMEP solution in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.

  • Animal Handling and Restraint:

    • Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage is 10 ml/kg for mice and 20 ml/kg for rats.

    • Gently restrain the animal. For mice, this can be done by scruffing the neck and back to immobilize the head. For rats, a similar scruffing technique or wrapping in a soft towel can be used.

  • Gavage Needle Insertion:

    • Measure the gavage needle against the animal from the tip of the nose to the last rib to estimate the distance to the stomach.

    • With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the ball-tipped gavage needle into the mouth.

    • Advance the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition. Do not force the needle.

  • Substance Administration:

    • Once the needle is in the correct position, slowly administer the BMEP solution.

    • After administration, gently withdraw the needle in a smooth motion.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for any immediate signs of distress, such as labored breathing.

    • Continue to monitor the animals according to the study-specific endpoints.

Protocol 2: Assessment of Testicular Toxicity

This protocol outlines the procedures for evaluating the effects of BMEP on the male reproductive system.

Materials:

Procedure:

  • Necropsy and Tissue Collection:

    • At the end of the exposure period, euthanize the animals via an approved method.

    • Perform a gross examination of the reproductive organs.

    • Carefully dissect and weigh the testes, epididymides, and seminal vesicles.

  • Histopathological Analysis:

    • Fix one testis in 10% neutral buffered formalin or Bouin's solution for 24-48 hours.

    • Process the fixed tissue through graded alcohols and xylene, and embed in paraffin wax.

    • Section the paraffin-embedded tissue at 5 µm thickness using a microtome.

    • Mount the sections on microscope slides and stain with hematoxylin and eosin (H&E).

    • Examine the slides under a light microscope for abnormalities such as seminiferous tubule atrophy, degeneration of germ cells, and changes in Leydig and Sertoli cells.

  • Sperm Analysis:

    • Collect sperm from the cauda epididymis.

    • Assess sperm concentration, motility, and morphology using a hemocytometer and microscope or a computer-assisted sperm analysis (CASA) system.

  • Hormone Analysis:

    • Collect blood samples at necropsy.

    • Separate the serum and store at -80°C until analysis.

    • Measure serum concentrations of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 3: Assessment of Developmental Toxicity

This protocol is based on the principles of the OECD Test Guideline 414 for prenatal developmental toxicity studies.

Materials:

  • Pregnant female rodents (time-mated)

  • BMEP and vehicle

  • Surgical instruments for caesarean section

Procedure:

  • Dosing of Pregnant Females:

    • Administer BMEP or vehicle to pregnant females daily by oral gavage, typically from gestation day 6 to 15 for mice or 6 to 19 for rats.

  • Maternal Monitoring:

    • Monitor the dams daily for clinical signs of toxicity, and record body weight and food consumption regularly.

  • Caesarean Section and Fetal Examination:

    • On the day before expected parturition, euthanize the dams.

    • Perform a caesarean section and examine the uterus for the number of implantations, resorptions, and live and dead fetuses.

    • Individually weigh and sex the live fetuses.

    • Examine each fetus for external malformations.

    • A subset of fetuses should be examined for visceral and skeletal abnormalities.

      • Visceral Examination: Fix fetuses in Bouin's solution and examine for internal organ abnormalities using methods such as the Wilson's slicing technique.

      • Skeletal Examination: Process fetuses with Alizarin red S and Alcian blue stains to visualize bone and cartilage, respectively, and examine for skeletal malformations.

Visualization of Pathways and Workflows

Signaling Pathway of Phthalate-Induced Testicular Toxicity

The following diagram illustrates a proposed signaling pathway for phthalate-induced testicular toxicity, focusing on the disruption of steroidogenesis in Leydig cells. Phthalates, including BMEP, are known to interfere with the production of testosterone, a critical hormone for male reproductive development and function.

G cluster_0 Phthalate Exposure (BMEP) cluster_1 Leydig Cell cluster_2 Systemic Effects BMEP Bis(2-methoxyethyl) phthalate (BMEP) PPAR Activation of PPARs BMEP->PPAR Cholesterol_Transport Inhibition of Cholesterol Transport BMEP->Cholesterol_Transport P450scc Reduced P450scc (CYP11A1) Activity BMEP->P450scc Direct/Indirect Inhibition PPAR->Cholesterol_Transport Down-regulation StAR Reduced StAR Expression Cholesterol_Transport->StAR Mitochondrion Mitochondrion StAR->Mitochondrion Blocks transport into Mitochondrion->P450scc Substrate limitation HSD3B Reduced 3β-HSD Activity P450scc->HSD3B Testosterone_Production Decreased Testosterone Production HSD3B->Testosterone_Production Systemic_Effects Impaired Masculinization Testicular Dysgenesis Reduced Sperm Quality Testosterone_Production->Systemic_Effects

Caption: Proposed signaling pathway of BMEP-induced testicular toxicity.

Experimental Workflow for a Reproductive Toxicity Study

This diagram outlines a typical experimental workflow for an in vivo study investigating the reproductive toxicity of BMEP in rodents.

G start Start acclimatization Animal Acclimatization (1-2 weeks) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping dosing BMEP Administration (e.g., Oral Gavage) grouping->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight) dosing->monitoring necropsy Necropsy and Tissue Collection monitoring->necropsy analysis Sample Analysis (Histopathology, Sperm Analysis, Hormone Levels) necropsy->analysis data_analysis Data Analysis and Statistical Evaluation analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for a rodent reproductive toxicity study.

Logical Relationship in Developmental Neurotoxicity Assessment

This diagram illustrates the logical progression and key components of a developmental neurotoxicity assessment following prenatal exposure to a substance like BMEP.

G exposure Prenatal BMEP Exposure (Gestation) maternal Maternal Assessment (Clinical Signs, Weight) exposure->maternal offspring Offspring Assessment exposure->offspring physical Physical Development (Viability, Growth) offspring->physical behavioral Behavioral Testing (Motor Activity, Learning) offspring->behavioral neuro Neuropathology (Brain Weight, Histology) offspring->neuro outcome Determination of Developmental Neurotoxicity physical->outcome behavioral->outcome neuro->outcome

Caption: Logical framework for developmental neurotoxicity assessment.

References

Application Notes: Analysis of Bis(2-methoxyethyl) Phthalate in Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(2-methoxyethyl) phthalate (B1215562) (BMEP), also known as di(2-methoxyethyl) phthalate (DMEP), is a phthalate ester used as a plasticizer to enhance the flexibility and durability of polymers. It can be found in a variety of consumer products, including cosmetics, toys, textiles, and food packaging materials. Regulatory bodies, such as the European Union, have classified BMEP as a substance of very high concern (SVHC) due to its reproductive toxicity. Consequently, its use is restricted in many consumer goods, often to a maximum concentration of 0.1% by weight.

These application notes provide detailed protocols for the sample preparation and quantitative analysis of BMEP in diverse consumer product matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies

Both GC-MS and LC-MS/MS are powerful techniques for the determination of BMEP. GC-MS is a robust and widely used method for phthalate analysis, offering excellent separation and identification capabilities.[1] LC-MS/MS provides high sensitivity and selectivity, which is particularly advantageous for complex sample matrices and when very low detection limits are required.[2][3][4]

Experimental Protocols

1. General Precautions to Avoid Contamination

Phthalates are ubiquitous environmental contaminants, and rigorous measures must be taken to prevent sample contamination.

  • Glassware: Use scrupulously clean glassware for all sample preparation and analysis.[5]

  • Solvent Rinsing: Thoroughly rinse all glassware first with water, then with acetone (B3395972) and hexane (B92381) before use.[5]

  • Avoid Plastics: Avoid all contact with plastic materials (e.g., pipette tips, containers, vials) that are not certified as phthalate-free.[5] Use glass analytical syringes and glass pipettes for liquid handling.[5]

  • Reagents: Use high-purity, pesticide-grade or HPLC-grade solvents for all extractions and standard preparations.

2. Sample Preparation

The goal of sample preparation is to efficiently extract BMEP from the product matrix while minimizing interferences.

2.1 Protocol for Solid Samples (e.g., Plastics, Toys, Textiles)

  • Homogenization: Reduce the sample to small, uniform particles to ensure a representative sample and maximize extraction efficiency. This can be achieved by cutting, grinding, or cryo-milling the product.[6]

  • Solvent Extraction:

    • Accurately weigh approximately 0.5-1.0 g of the homogenized sample into a glass vial with a solvent-resistant cap.

    • Add 10 mL of an appropriate extraction solvent. Tetrahydrofuran (THF) is effective for dissolving PVC-based materials, while a 1:1 mixture of hexane and acetone is suitable for broader applications.[6][7]

    • Tightly cap the vial and place it in an ultrasonic bath for 30-60 minutes to facilitate extraction.[6] Agitation or heating may also be applied.[6]

  • Filtration and Dilution:

    • After extraction, allow the solid particles to settle.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean glass vial.

    • If necessary, dilute the extract with the appropriate solvent to bring the concentration within the calibration range of the instrument.

2.2 Protocol for Liquid and Semi-Solid Samples (e.g., Cosmetics, Lotions, Body Washes)

This protocol utilizes solid-supported liquid-liquid extraction (SLE) or direct extraction.

  • Direct Methanol (B129727) Extraction (for LC-MS/MS):

    • Weigh approximately 1.0 g of the sample into a glass centrifuge tube.

    • Add 45 mL of methanol and extract using an ultrasonic bath for 30 minutes.[2]

    • Centrifuge the mixture for 10 minutes at approximately 3500 rpm.[2]

    • Carefully transfer an aliquot of the supernatant for further dilution and analysis.[2]

  • Solid-Supported Liquid-Liquid Extraction (SLE):

    • Dilute approximately 1 g of the sample (e.g., body wash) with water.

    • Load the aqueous solution onto an SLE cartridge (which contains diatomaceous earth).[8] The aqueous phase adsorbs onto the inert support.[8]

    • Elute the phthalates from the cartridge using an immiscible organic solvent such as dichloromethane (B109758) or hexane.[8][9][10] This method avoids the formation of emulsions that can occur with traditional liquid-liquid extraction.[8]

    • Collect the eluate and concentrate it under a gentle stream of nitrogen if necessary before analysis.

3. Instrumental Analysis

3.1 GC-MS Analysis Protocol

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • GC Column: Rxi-5ms, DB-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Operating Conditions:

    • Injector: Splitless mode, 280 °C.[1]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 300°C, and hold for 5 minutes.

    • MS Transfer Line: 290 °C.

    • Ion Source: 280 °C.[1]

  • MS Acquisition:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Ions for BMEP (MW: 282.3): Quantifier and qualifier ions should be selected from the mass spectrum of BMEP. Key fragments include m/z 59, 76, 117, 149, and 207.

3.2 LC-MS/MS Analysis Protocol

  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 2.6 µm).[2]

  • Operating Conditions:

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate.[2]

    • Mobile Phase B: Methanol.[2]

    • Flow Rate: 0.5 mL/min.[2]

    • Gradient: Start at 50% B, increase linearly to 98% B over 8 minutes, hold for 1 minute, and return to initial conditions.

  • MS/MS Acquisition:

    • Ionization Mode: ESI Positive.[2]

    • Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for BMEP:

      • Precursor Ion (Q1): m/z 283 ([M+H]+).[2]

      • Product Ions (Q3): m/z 207 (Quantifier) and m/z 59 (Qualifier).[2]

Data Presentation

The following table summarizes typical quantitative data for BMEP analysis. Instrument Detection Limits (IDL) are a statistical measure of sensitivity under ideal conditions, while Method Detection Limits (MDL) account for the entire analytical process, including sample preparation.[11][12]

ParameterGC-MSLC-MS/MSMatrix Examples
Typical MDL 1 - 50 µg/kg (ppb)0.1 - 5 µg/kg (ppb)Plastics, Cosmetics, Textiles
LOD (Instrument) ~50 ppb[3]~1 ppb[3]N/A
Linear Range 1 - 200 µg/mL1 - 100 ng/mLN/A
Recovery 85 - 115%90 - 110%Spiked Samples
Precision (%RSD) < 15%< 15%Replicate Analyses[4][13]

Note: Limits of Detection (LOD) and Quantitation (LOQ) are matrix-dependent and should be determined for each specific product type.

Visualization

BMEP_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Consumer Product Sample (Solid or Liquid) Homogenize Homogenization (Cut, Grind, Mill) (Solids Only) Sample->Homogenize if solid Extract Solvent Extraction (e.g., THF, Hexane/Acetone, Methanol) Sample->Extract Homogenize->Extract Cleanup Cleanup (Optional) (Filter, Centrifuge, SPE) Extract->Cleanup Instrument_Choice Select Method Cleanup->Instrument_Choice GCMS GC-MS Analysis (SIM Mode) Quant Quantification (External Calibration) GCMS->Quant LCMS LC-MS/MS Analysis (MRM Mode) LCMS->Quant Instrument_Choice->GCMS Instrument_Choice->LCMS Report Final Report (% w/w or mg/kg) Quant->Report

Caption: Experimental workflow for BMEP analysis in consumer products.

References

Synthesis of Bis(2-methoxyethyl) Phthalate: An Application Note and Protocol for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of specialized chemical compounds is a foundational aspect of innovation. This document provides a detailed application note and protocol for the synthesis of bis(2-methoxyethyl) phthalate (B1215562), a phthalate ester with applications as a plasticizer and solvent.

This guide outlines the chemical synthesis, including a detailed experimental protocol, and methods for the characterization of the final product. All quantitative data is summarized for clarity, and diagrams illustrating the synthesis workflow are provided.

Data Presentation

The physicochemical properties of bis(2-methoxyethyl) phthalate are summarized in the table below.

PropertyValue
Molecular Formula C14H18O6
Molecular Weight 282.29 g/mol
Appearance Colorless to pale yellow oily liquid[1]
Boiling Point 285-290 °C[1]
Melting Point -35 °C[1]
Density 1.11 g/mL[1]
Solubility in Water 8500 mg/L[1][2]
Refractive Index 1.502 at 20 °C

Experimental Protocols

The synthesis of this compound is achieved through the acid-catalyzed esterification of phthalic anhydride (B1165640) with 2-methoxyethanol (B45455).[1]

Materials and Equipment
  • Phthalic anhydride (99%+)

  • 2-Methoxyethanol (99%+)

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (500 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Synthesis Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine phthalic anhydride (0.5 mol, 74.05 g), 2-methoxyethanol (1.1 mol, 83.7 mL), and p-toluenesulfonic acid monohydrate (0.025 mol, 4.76 g). Add 150 mL of toluene to the flask to facilitate the azeotropic removal of water.

  • Esterification: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water (0.5 mol, 9 mL) has been collected. This typically takes 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with 100 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst.

    • Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

    • The crude this compound can be further purified by vacuum distillation. Collect the fraction boiling at approximately 230 °C at 10 mmHg.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR (CDCl₃): δ 7.72-7.75 (m, 2H, Ar-H), 7.53-7.56 (m, 2H, Ar-H), 4.40 (t, 4H, -COOCH₂-), 3.69 (t, 4H, -CH₂OCH₃), 3.40 (s, 6H, -OCH₃).

  • IR (neat, cm⁻¹): 2930, 2880 (C-H stretch), 1730 (C=O stretch, ester), 1280, 1120 (C-O stretch).

  • Mass Spectrometry (EI): m/z 282 (M+), 225, 163, 149.[3]

Visualizations

The following diagrams illustrate the key aspects of the synthesis and experimental workflow.

Synthesis_Pathway Synthesis of this compound PA Phthalic Anhydride Reaction Esterification (Reflux in Toluene) PA->Reaction 1 equivalent ME 2-Methoxyethanol ME->Reaction 2.2 equivalents Cat p-Toluenesulfonic Acid (Catalyst) Cat->Reaction catalytic amount Product This compound Water Water (byproduct) Reaction->Product Reaction->Water

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Setup 1. Reaction Setup (Flask, Dean-Stark, Condenser) Esterification 2. Esterification (Reflux with azeotropic water removal) Setup->Esterification Neutralization 3. Neutralization (Saturated NaHCO₃ wash) Esterification->Neutralization Washing 4. Washing (Water and Brine) Neutralization->Washing Drying 5. Drying (Anhydrous MgSO₄) Washing->Drying Filtration 6. Filtration Drying->Filtration Concentration 7. Concentration (Rotary Evaporation) Filtration->Concentration Distillation 8. Vacuum Distillation Concentration->Distillation Characterization 9. Characterization (NMR, IR, MS) Distillation->Characterization

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

Application Notes: Bis(2-methoxyethyl) phthalate (BMEP) in Toxicology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(2-methoxyethyl) phthalate (B1215562) (BMEP), also known as di(2-methoxyethyl) phthalate (DMEP), is a phthalate ester that was historically used as a specialty plasticizer in products like cellulose (B213188) acetate (B1210297) plastics.[1][2] Due to significant concerns regarding its reproductive and developmental toxicity, its use is now largely restricted.[2][3] In toxicology research, BMEP serves as a model compound for studying the mechanisms of phthalate-induced toxicity, particularly effects on the male reproductive system and embryonic development.[4][5] Its toxic effects are primarily attributed to its metabolites, 2-methoxyethanol (B45455) (2-ME) and methoxyacetic acid (MAA), which are well-characterized reproductive and developmental toxicants.[1][4]

These notes provide an overview of BMEP's toxicological profile, quantitative data from key studies, and detailed protocols for its application in experimental toxicology.

Toxicological Profile and Mechanisms

Toxicokinetics and Metabolism

Upon administration, BMEP is rapidly hydrolyzed to its monoester, mono-2-methoxyethyl phthalate (MMEP), and 2-methoxyethanol (2-ME).[1] Subsequently, 2-ME is oxidized to form methoxyacetic acid (MAA).[1][6] Studies in pregnant rats have shown that unmetabolized BMEP can rapidly cross the placenta and enter the fetus, which has a limited capacity to hydrolyze it.[1] This placental transfer is a critical aspect of its developmental toxicity, as the toxic metabolite MAA is then formed.[1][6]

BMEP_Metabolism BMEP Bis(2-methoxyethyl) phthalate (BMEP/DMEP) Hydrolysis Hydrolysis BMEP->Hydrolysis MMEP Mono-2-methoxyethyl phthalate (MMEP) Hydrolysis->MMEP TwoME 2-Methoxyethanol (2-ME) Hydrolysis->TwoME Oxidation Oxidation TwoME->Oxidation MAA Methoxyacetic Acid (MAA) (Active Toxicant) Oxidation->MAA

Caption: Metabolic activation pathway of BMEP to its primary toxic metabolite, MAA.

Reproductive and Developmental Toxicity

BMEP is a potent reproductive and developmental toxicant.[4]

  • Male Reproductive Toxicity : In animal models, BMEP exposure leads to significant testicular toxicity.[1][4] Observed effects include severely reduced testes weight, seminiferous tubule atrophy, sperm degeneration, and an increased frequency of abnormal sperm heads.[1][7]

  • Developmental Toxicity : Prenatal exposure to BMEP is embryotoxic, fetotoxic, and teratogenic.[1] Studies in rats have demonstrated effects such as decreased fetal weight, increased fetal death or resorption, and significant malformations, including hydrocephaly and skeletal abnormalities.[1]

  • Neurodevelopmental Toxicity : Recent research indicates that the nervous system is also a target for BMEP.[8] Prenatal exposure in mice has been shown to impair cortical neurogenesis and synaptic activity, leading to behavioral changes like hyperactivity and reduced anxiety.[8]

Genotoxicity and Other Effects

Quantitative Toxicological Data

The following tables summarize quantitative data from various toxicology studies involving BMEP.

Table 1: In Vivo Reproductive and Systemic Toxicity Data

Species Route of Administration Dose Duration Key Findings NOAEL / LOAEL Reference
Rat (Male) Oral (Gavage) 100 mg/kg/day 16 days No significant effect on testes weight. NOAEL: 100 mg/kg/day [1]
Rat (Male) Oral (Gavage) 1000 mg/kg/day 16 days Severely reduced absolute and relative testes weight; seminiferous tubule atrophy. LOAEL: 1000 mg/kg/day [1]
Rat Oral (Gavage) 100 mg/kg/day 2 weeks Statistically significant decreases in hemoglobin and hematocrit. - [1][7]
Rat Oral (Gavage) 1000 mg/kg/day 2 weeks Reduced body weight; decreased liver, kidney, thymus, and testes weights; thymic and testicular atrophy. - [7]

| Mouse (Male) | Intraperitoneal (IP) | 250 mg/kg/day | 6 weeks | Significant reduction in testes weight. | - |[1] |

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level.

Table 2: In Vivo Developmental and Neurodevelopmental Toxicity Data

Species Route of Administration Dose Gestational Day(s) of Dosing Key Findings Reference
Rat (Wistar) Intraperitoneal (IP) 0.6 mL/kg (~585 mg/kg) Single dose on one of GD 10-14 Decreased fetal weight, increased fetal death/resorption, hydrocephaly, skeletal malformations. [1]

| Mouse (C57BL/6N) | Oral (Gavage) | 50 mg/kg/day | E0 to end of lactation | Impaired cortical neurogenesis, abnormal synaptic activity, hyperactivity, and reduced anxiety in offspring. |[8] |

GD: Gestational Day; E: Embryonic Day.

Table 3: In Vitro Cytotoxicity Data

Cell Line Assay Concentration Range Exposure Time Key Findings Reference
HepG2 (Human Liver Carcinoma) CCK-8 Cell Viability 62.5 - 1000 µM 24, 48, 72 h Decreased cell viability, with toxicity increasing with exposure time. [9]

| WI-38 (Human Lung Fibroblast) | ID50 | 3,500 µM | Not specified | ID50 (50% Inhibitory Dose) was determined to be 3,500 µM. |[7] |

Experimental Protocols

Protocol 1: In Vivo Male Reproductive Toxicity Assessment in Rodents

Objective: To evaluate the effects of BMEP on the male reproductive system in a rodent model following sub-chronic oral exposure. This protocol is based on methodologies reported in the literature.[1][7]

Materials:

  • This compound (purity >96%)

  • Vehicle (e.g., corn oil or distilled water)

  • Male Wistar rats (8-10 weeks old)

  • Gavage needles

  • Standard laboratory animal diet and water

  • Calibrated balance, dissection tools, histology equipment

  • Formalin or Bouin's solution for tissue fixation

Reproductive_Toxicity_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatization 1. Animal Acclimatization (7 days) Grouping 2. Randomization into Groups (e.g., Vehicle, Low Dose, High Dose) Acclimatization->Grouping DosePrep 3. Dose Preparation (BMEP in Vehicle) Grouping->DosePrep Dosing 4. Daily Dosing via Gavage (e.g., 16 days) DosePrep->Dosing Monitoring 5. Daily Clinical Observation (Body weight, food intake, signs of toxicity) Dosing->Monitoring Necropsy 6. Necropsy & Organ Weight (Testes, epididymides, thymus, liver) Monitoring->Necropsy Histo 7. Histopathology (Fix, embed, section, and stain testes) Necropsy->Histo Sperm 8. Sperm Analysis (Count, motility, morphology) Necropsy->Sperm Data 9. Statistical Analysis Histo->Data Sperm->Data

Caption: Workflow for an in vivo male reproductive toxicology study of BMEP.

Procedure:

  • Acclimatization: Acclimate male rats to laboratory conditions for at least one week.

  • Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, 100 mg/kg BMEP, 1000 mg/kg BMEP), with at least 5-10 animals per group.

  • Dose Preparation: Prepare fresh dosing solutions of BMEP in the chosen vehicle daily.

  • Administration: Administer the assigned dose or vehicle orally via gavage once daily for the study duration (e.g., 16 days).[1]

  • Monitoring: Record body weights and food consumption regularly. Perform daily clinical observations for any signs of toxicity.

  • Necropsy: At the end of the study, euthanize the animals. Perform a gross necropsy and weigh key organs, including testes, epididymides, thymus, liver, and kidneys.[1][7]

  • Sperm Analysis: Collect sperm from the cauda epididymis to analyze sperm count, motility, and morphology.

  • Histopathology: Fix the testes in an appropriate solution (e.g., Bouin's). Process the tissues for paraffin (B1166041) embedding, sectioning, and staining (e.g., with Hematoxylin and Eosin). Examine slides for seminiferous tubule atrophy, germ cell degeneration, and other abnormalities.[1]

  • Data Analysis: Analyze organ weight, body weight, and sperm parameter data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). Compare treated groups to the vehicle control group to determine statistical significance.

Protocol 2: In Vivo Developmental Toxicity (Teratogenicity) Study

Objective: To assess the embryotoxic, fetotoxic, and teratogenic potential of BMEP when administered to pregnant rodents during organogenesis. This protocol is based on the study by Parkhie et al. (1982) as cited in regulatory reviews.[1]

Materials:

  • This compound (purity >96%)

  • Vehicle (e.g., physiological saline)

  • Time-mated pregnant Wistar rats

  • Injection supplies (syringes, needles)

  • Dissection tools, stereomicroscope

  • Alcian Blue and Alizarin Red S stains for skeletal evaluation

Developmental_Toxicity_Workflow cluster_prep Mating & Dosing cluster_analysis Fetal Examination Mating 1. Timed Mating of Rats GD0 2. Confirm Pregnancy (GD 0) (Vaginal plug/sperm presence) Mating->GD0 Dosing 3. Single IP Dose during Organogenesis (e.g., on GD 10, 11, 12, 13, or 14) GD0->Dosing Monitoring 4. Monitor Dams (Weight gain, clinical signs) Dosing->Monitoring Sacrifice 5. Sacrifice Dams before Term (e.g., on GD 20) Monitoring->Sacrifice Uterine_Exam 6. Examine Uterine Contents (Count implantations, resorptions, live/dead fetuses) Sacrifice->Uterine_Exam Fetal_Exam_Ext 7. External Fetal Examination (Weight, crown-rump length, gross malformations) Uterine_Exam->Fetal_Exam_Ext Fetal_Exam_Int 8. Internal Examination (Visceral and skeletal analysis) Fetal_Exam_Ext->Fetal_Exam_Int Data 9. Statistical Analysis (Litter as statistical unit) Fetal_Exam_Int->Data

Caption: Workflow for an in vivo developmental toxicology (teratogenicity) study.

Procedure:

  • Mating: House female rats with males and check daily for evidence of mating. The day a vaginal plug or sperm is found is designated as Gestational Day (GD) 0.

  • Dosing: On a selected day during organogenesis (e.g., a single treatment on one of GD 10 through 14), administer a single intraperitoneal (IP) injection of BMEP (e.g., 0.6 mL/kg) or vehicle to the pregnant dams.[1]

  • Monitoring: Monitor dams throughout gestation for clinical signs of toxicity and record body weights.

  • Caesarean Section: On GD 20 (one day prior to expected birth), euthanize the dams and perform a caesarean section.

  • Uterine Examination: Examine the uterus and count the number of implantation sites, resorptions, and live and dead fetuses.

  • Fetal Examination:

    • Examine each live fetus for external malformations.

    • Record the weight and crown-rump length of each fetus.

    • Process approximately half of the fetuses from each litter for visceral examination (e.g., using Wilson's slicing technique).

    • Process the remaining half of the fetuses for skeletal examination using Alizarin Red S and Alcian Blue stains to visualize bone and cartilage, respectively. Examine for skeletal abnormalities like shortened or absent bones and forked ribs.[1]

  • Data Analysis: Analyze data with the litter as the statistical unit. Compare fetal weights, rates of malformation, and resorption between BMEP-treated and control groups.

Protocol 3: In Vitro Cytotoxicity Assessment in HepG2 Cells

Objective: To determine the cytotoxic potential of BMEP on a human-derived liver cell line (HepG2) using a cell viability assay. This protocol is based on the methodology described by Li et al. (2021).[9]

Materials:

  • HepG2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (BMEP)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., CCK-8, MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of approximately 3 x 10³ cells per well in 100 µL of complete medium.[9]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Dose Preparation: Prepare a concentrated stock solution of BMEP in DMSO. Serially dilute the stock in cell culture medium to achieve the desired final concentrations (e.g., 62.5, 125, 250, 500, 1000 µM).[9] Ensure the final DMSO concentration in all wells (including vehicle control) is non-toxic (e.g., <0.1%).

  • Treatment: Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of BMEP, vehicle control (DMSO), or medium only (blank control).

  • Exposure: Incubate the treated plates for the desired exposure times (e.g., 24, 48, and 72 hours).[9]

  • Viability Assay: At the end of each time point, add the cell viability reagent (e.g., 10 µL of CCK-8 solution) to each well according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate for 1-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control wells after subtracting the blank reading. Plot the concentration-response curve and calculate the IC₅₀ (the concentration that causes 50% inhibition of cell viability) for each time point.

References

Application Notes and Protocols for Cell Culture Experiments with Bis(2-methoxyethyl) Phthalate Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-methoxyethyl) phthalate (B1215562) (BMEP), a phthalate ester, has been a subject of toxicological research due to its potential effects on human health. Understanding the cellular and molecular responses to BMEP exposure is crucial for risk assessment and the development of potential therapeutic strategies. These application notes provide detailed protocols for in vitro cell culture experiments to investigate the effects of BMEP on cell viability, apoptosis, and key signaling pathways. The provided methodologies and data summaries are intended to serve as a comprehensive resource for designing and conducting experiments with this compound.

Data Presentation: Quantitative Summary of BMEP Effects

The following tables summarize the quantitative data from studies on the effects of BMEP on cell lines.

Table 1: Effect of Bis(2-methoxyethyl) Phthalate (BMEP) on HepG2 Cell Viability

Concentration (µM)24 hours48 hours72 hours
Control (0) 100%100%100%
62.5 ~95%~90%~85%
125 ~90%~85%~75%
250 ~85%~70%~60%
500 ~75%~55%~40%
1000 ~60%~40%~20%

Data is approximated from graphical representations in the cited literature and presented as a percentage of viable cells compared to the control group. The original study utilized a CCK-8 assay to determine cell viability.

Table 2: Effect of this compound (BMEP) on Nrf2 Protein Levels in HepG2 Cells (48-hour exposure)

Concentration (µM)Nrf2 Protein Level Change
62.5 Significant Increase
125 Significant Increase
250 Significant Increase
1000 Inhibition

This table summarizes the reported changes in the Nrf2 protein content as determined by Western blot analysis. Low to moderate concentrations of BMEP were found to increase Nrf2 levels, while a high concentration resulted in inhibition.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the procedure for determining the cytotoxicity of BMEP on adherent cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Adherent cell line (e.g., HepG2, Sertoli cells)

  • Complete cell culture medium

  • This compound (BMEP)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Trypsinize and resuspend cells in fresh complete medium.

    • Count the cells and adjust the density to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • BMEP Stock Solution Preparation:

    • Prepare a 100 mM stock solution of BMEP in sterile DMSO.

    • Further dilute the stock solution in complete culture medium to prepare working concentrations (e.g., 2X the final desired concentrations).

  • Cell Treatment:

    • After 24 hours of incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the prepared BMEP working solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest BMEP concentration) and an untreated control.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in the dark.

    • Carefully aspirate the medium containing MTT without disturbing the formazan (B1609692) crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Protocol 2: Apoptosis Analysis by Flow Cytometry using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cells exposed to BMEP using flow cytometry.

Materials:

  • Cells treated with BMEP (and controls)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture and treat cells with desired concentrations of BMEP for the specified duration in 6-well plates.

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis for Protein Expression

This protocol details the steps for analyzing the expression of proteins involved in signaling pathways (e.g., PI3K/AKT/mTOR, Nrf2 pathway) after BMEP exposure.

Materials:

  • Cells treated with BMEP (and controls)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-Nrf2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • After BMEP treatment, wash the cells with cold PBS.

    • Lyse the cells with RIPA buffer containing inhibitors on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture (e.g., HepG2, Sertoli) seeding Seeding in Plates cell_culture->seeding bmep_treatment BMEP Exposure (Various Concentrations & Durations) seeding->bmep_treatment viability Cell Viability Assay (MTT) bmep_treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) bmep_treatment->apoptosis western_blot Western Blot Analysis bmep_treatment->western_blot data_quant Quantitative Data (Viability %, Apoptosis %) viability->data_quant apoptosis->data_quant protein_exp Protein Expression Levels western_blot->protein_exp pathway_analysis Signaling Pathway Modulation protein_exp->pathway_analysis

Experimental workflow for BMEP cell culture studies.

nrf2_pathway BMEP BMEP Exposure ROS Oxidative Stress (ROS Production) BMEP->ROS induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 destabilizes Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus & binds to Cytoprotective_Genes Transcription of Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes activates

Proposed Nrf2 signaling pathway activation by BMEP.

pi3k_akt_mTOR_pathway BMEP BMEP Exposure PI3K PI3K BMEP->PI3K inhibits (?) Apoptosis Apoptosis BMEP->Apoptosis induces (?) AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT phosphorylation mTOR mTOR pAKT->mTOR activates pmTOR p-mTOR mTOR->pmTOR phosphorylation Cell_Survival Cell Survival & Proliferation pmTOR->Cell_Survival promotes pmTOR->Apoptosis inhibits

Hypothesized PI3K/AKT/mTOR pathway modulation by BMEP.

Application Notes and Protocols for the Analytical Method Validation of Bis(2-methoxyethyl) phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-methoxyethyl) phthalate (B1215562) (BMEP), a phthalate ester, has been utilized as a plasticizer in various applications. Due to its potential endocrine-disrupting properties, regulatory bodies have restricted its use in certain consumer products. Consequently, robust and validated analytical methods are crucial for the accurate quantification of BMEP in various matrices, including pharmaceutical products, to ensure patient safety and regulatory compliance.

This document provides detailed application notes and protocols for the validation of analytical methods for the determination of BMEP, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The provided methodologies and data are essential for researchers, scientists, and drug development professionals involved in quality control and safety assessment.

Analytical Method Validation: Key Parameters

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key validation parameters, in accordance with International Council for Harmonisation (ICH) guidelines, are summarized below.

Validation ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value. It is often expressed as percent recovery.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

GC-MS is a widely used technique for the analysis of phthalates due to its high sensitivity and selectivity.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated GC-MS method for the analysis of bis(2-methoxyethyl) phthalate (DMEP).

Validation ParameterResult
Linearity (R²) > 0.99
Calibration Range 0.5 - 25 µg/mL[1]
Accuracy (% Recovery) 90.6 - 111.7%[1]
Precision (% RSD) 0.55 - 12.10%[1]
Limit of Detection (LOD) 0.045 µg/mL[1]
Limit of Quantification (LOQ) Not explicitly stated, but typically 3x LOD
Experimental Protocol: GC-MS Analysis

1. Sample Preparation (Solid Samples):

  • Weigh approximately 1 g of the homogenized sample into a glass vial.

  • Add 10 mL of a suitable solvent (e.g., tetrahydrofuran (B95107) or dichloromethane).

  • Spike with an appropriate internal standard (e.g., a deuterated phthalate).

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for GC-MS analysis.

2. GC-MS Operating Conditions:

  • GC System: Agilent 7890A or equivalent

  • Column: Rtx-440 or Rxi-XLB (30 m x 0.25 mm ID, 0.25 µm film thickness) have shown good separation for phthalates.[2][3]

  • Inlet: Splitless mode at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp 1: 20°C/min to 220°C

    • Ramp 2: 5°C/min to 280°C, hold for 5 min

  • MS System: Agilent 5977B or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion for BMEP: m/z 59

    • Qualifier Ions for BMEP: m/z 149, 193

High-Performance Liquid Chromatography (HPLC-UV) Method Validation

HPLC-UV provides a robust and reliable alternative for the quantification of BMEP.

Quantitative Data Summary

The following table presents typical performance characteristics for an HPLC-UV method for phthalate analysis. While specific data for BMEP is not extensively published, these values provide a strong benchmark for method validation.

Validation ParameterTypical Result
Linearity (R²) ≥ 0.999
Calibration Range 0.1 - 50 µg/mL
Accuracy (% Recovery) 94.8 - 99.6%
Precision (% RSD) ≤ 6.2%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) < 0.64 µg/mL

Note: The above data is based on validated methods for other phthalates and serves as a target for the validation of a BMEP method.

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation (Liquid Samples):

  • To 5 mL of the liquid sample, add a suitable internal standard.

  • Perform a liquid-liquid extraction with an appropriate solvent (e.g., n-hexane or dichloromethane).

  • Vortex vigorously for 2 minutes.

  • Separate the organic layer.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

2. HPLC-UV Operating Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical starting condition is 60:40 (acetonitrile:water).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 225 nm

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the logical workflow of the analytical method validation process.

Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Documentation define_purpose Define Purpose (e.g., QC, stability) select_method Select Method (GC-MS or HPLC-UV) define_purpose->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_samples Prepare Samples & Standards define_parameters->prepare_samples perform_analysis Perform Analysis prepare_samples->perform_analysis collect_data Collect Data perform_analysis->collect_data analyze_data Analyze Data (Linearity, Accuracy, etc.) collect_data->analyze_data compare_criteria Compare with Acceptance Criteria analyze_data->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report

Caption: A flowchart of the analytical method validation process.

Generalized Signaling Pathway for Phthalate Endocrine Disruption

Phthalates, including BMEP, are known endocrine disruptors that can interfere with the body's hormonal systems. The diagram below illustrates a generalized mechanism of action.

Endocrine Disruption Pathway cluster_exposure Exposure & Uptake cluster_cellular Cellular Interaction cluster_response Biological Response BMEP This compound (BMEP) Absorption Absorption into Bloodstream BMEP->Absorption Receptor Hormone Receptor (e.g., Estrogen Receptor) BMEP->Receptor Binding to Receptor Cell Target Cell Absorption->Cell GeneExpression Altered Gene Expression Receptor->GeneExpression Activation/Inhibition HormoneDisruption Hormone Disruption GeneExpression->HormoneDisruption AdverseEffects Adverse Health Effects HormoneDisruption->AdverseEffects

Caption: A diagram of phthalate-induced endocrine disruption.

References

Application Note: Detection of Bis(2-methoxyethyl) phthalate in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-methoxyethyl) phthalate (B1215562) (BMEP), also known as di(2-methoxyethyl) phthalate (DMEP), is a phthalate ester historically used as a plasticizer, particularly in cellulose (B213188) ester plastics.[1] Due to its weak chemical bonding, BMEP can leach into the environment, leading to its presence in various environmental matrices, including water, soil, and sediment.[2][3] Concerns over its potential as an endocrine-disrupting chemical have prompted the need for sensitive and reliable detection methods in environmental monitoring.[3] This application note provides detailed protocols for the extraction and quantification of BMEP in environmental samples using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Analytical Methodologies

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique for the analysis of BMEP due to its high sensitivity and selectivity.[2] HPLC with UV detection is also a viable method.

Gas Chromatography-Mass Spectrometry (GC-MS)

A common approach involves a GC system equipped with a capillary column, such as an HP-5MS (or equivalent), coupled to a mass spectrometer.[4] The MS is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for BMEP.

High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, a reverse-phase C18 column is often used with a mobile phase gradient of acetonitrile (B52724) and water. Detection is typically performed using a UV detector.

Experimental Protocols

1. Sample Preparation: Soil and Sediment

Microwave-Assisted Extraction (MAE) is an efficient method for extracting BMEP from solid matrices like soil and sediment.

Protocol: Microwave-Assisted Extraction (MAE) of Soil and Sediment

  • Sample Preparation: Air-dry the soil or sediment sample to a constant weight. Homogenize the sample by grinding and sieving.

  • Extraction:

    • Weigh approximately 2 g of the homogenized sample into a microwave extraction vessel.

    • Add 15 mL of an appropriate extraction solvent such as acetonitrile or a mixture of n-hexane and acetone (B3395972) (1:1, v/v).

    • Spike the sample with a known amount of a suitable internal standard if using isotope dilution.

    • Seal the vessel and place it in the microwave extraction system.

  • Microwave Program:

    • Ramp the temperature to 100-140°C over 5-10 minutes.

    • Hold at the set temperature for 15-30 minutes.

    • Allow the vessel to cool to room temperature.

  • Post-Extraction:

    • Filter the extract to remove solid particles.

    • The extract can be concentrated by evaporating the solvent under a gentle stream of nitrogen if necessary.

    • Reconstitute the residue in a suitable solvent for GC-MS or HPLC analysis.

2. Sample Preparation: Aqueous Samples

For water samples, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are common and effective preparation techniques.

Protocol: Liquid-Liquid Extraction (LLE) of Aqueous Samples

  • Sample Preparation:

    • Collect approximately 500 mL of the water sample in a pre-cleaned amber glass bottle.

    • If required, adjust the pH of the sample.

  • Extraction:

    • Transfer the sample to a 1 L separatory funnel.

    • Spike with an internal standard if necessary.

    • Add 60 mL of a suitable extraction solvent, such as dichloromethane (B109758) or n-hexane.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Drain the organic layer into a flask.

    • Repeat the extraction two more times with fresh aliquots of the solvent.

  • Drying and Concentration:

    • Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Final Preparation: The concentrated extract is now ready for GC-MS or HPLC analysis.

Protocol: Solid-Phase Extraction (SPE) of Aqueous Samples

  • Cartridge Conditioning:

    • Select an appropriate SPE cartridge (e.g., C18).

    • Condition the cartridge by passing 5-10 mL of methanol (B129727) followed by 5-10 mL of deionized water. Ensure the cartridge does not go dry.

  • Sample Loading:

    • Pass the water sample (up to 1 L) through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5-10 mL of deionized water to remove any interfering substances.

    • Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.

  • Elution:

    • Elute the retained BMEP from the cartridge with a small volume (e.g., 2-5 mL) of a suitable organic solvent, such as ethyl acetate (B1210297) or acetone.

  • Concentration:

    • The eluate can be concentrated further under a gentle stream of nitrogen if needed.

    • The final extract is ready for analysis.

Data Presentation

Table 1: GC-MS and HPLC Operating Conditions for BMEP Analysis

ParameterGC-MSHPLC
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentC18 (e.g., 250 x 4.6 mm, 5 µm)
Injection Volume 1 µL, splitless10-20 µL
Injector Temp. 280-300°CN/A
Oven Program Initial 60°C, hold 1 min; ramp to 220°C at 20°C/min; ramp to 300°C at 10°C/min, hold 5 minIsocratic or gradient elution
Carrier Gas Helium, 1.0 mL/minAcetonitrile/Water mixture
Detector Mass SpectrometerUV Detector (e.g., 225 nm)
MS Mode Selected Ion Monitoring (SIM)N/A
BMEP Quan/Qual Ions 59 / 149, 193N/A
BMEP Retention Time Approx. 5.31 min (under specific conditions)[2]Varies with conditions

Table 2: Summary of Quantitative Data for BMEP Detection

MatrixExtraction MethodAnalytical MethodRecovery (%)LODLOQReference
Plastic ToysUltrasonic ExtractionGC-MS90.6 - 111.70.045 µg/mL-[2]
WaterSolid-Phase ExtractionGC75.4 ± 4.9--[2]
SedimentUltrasonic ExtractionGC121.5 ± 8.9--[2]
SoilMicrowave-AssistedHPLC84 - 1151.24 - 3.15 µg/L-[5]

Table 3: Reported Concentrations of BMEP in Environmental Samples

MatrixLocationConcentration RangeReference
River WaterPearl River Delta, ChinaPart of Σ14PAEs ranging from 12.95 to 6717.29 ng/L[2]
SedimentPearl River Delta, ChinaPart of Σ14PAEs ranging from 71.99 to 17,340.04 ng/g dw[2]
River WaterAtoyac River, MexicoHigher than reported in other polluted rivers worldwide[6]
Soil (Coastal)South ChinaDetected in 78% of plant samples[7]

Mandatory Visualization

G cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Water Aqueous Sample LLE Liquid-Liquid Extraction Water->LLE SPE Solid-Phase Extraction Water->SPE Soil Soil/Sediment Sample MAE Microwave-Assisted Extraction Soil->MAE GCMS GC-MS Analysis LLE->GCMS HPLC HPLC Analysis LLE->HPLC SPE->GCMS SPE->HPLC MAE->GCMS MAE->HPLC Data Data Analysis & Reporting GCMS->Data HPLC->Data

Caption: Experimental workflow for BMEP detection in environmental samples.

G BMEP Bis(2-methoxyethyl) phthalate (BMEP) in Environment Hydrolysis Hydrolysis BMEP->Hydrolysis MMEP Mono-2-methoxyethyl phthalate (MMEP) Hydrolysis->MMEP Primary Metabolic Pathway ME 2-Methoxyethanol (2-ME) Hydrolysis->ME Oxidation Oxidation ME->Oxidation MAA Methoxyacetic Acid (MAA) Oxidation->MAA

Caption: Environmental fate and transformation pathway of BMEP.

References

High-Performance Liquid Chromatography (HPLC) for the Separation and Quantification of Phthalates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and quantification of common phthalates using High-Performance Liquid Chromatography (HPLC). Phthalates, or phthalate (B1215562) esters, are synthetic chemicals widely used as plasticizers to increase the flexibility, durability, and transparency of plastics.[1] They are present in a multitude of consumer products, including food packaging, medical devices, toys, and cosmetics.[1] Growing concerns about their potential as endocrine-disrupting chemicals and the associated health risks have led to regulations restricting their use.[1][2] HPLC is a robust and versatile analytical technique extensively used for the separation, identification, and quantification of phthalates in various matrices.[1][3]

Principles of Phthalate Separation by HPLC

Reversed-phase HPLC is the most common mode used for phthalate analysis. In this technique, a non-polar stationary phase (typically a C18 or phenyl-hexyl column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][4][5] The separation is based on the differential partitioning of the phthalate molecules between the stationary and mobile phases. Less polar phthalates interact more strongly with the non-polar stationary phase and therefore elute later than more polar phthalates. The elution order is generally from the more polar to the less polar compounds.[1] A typical elution order for common phthalates is: Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), Di(2-ethylhexyl) phthalate (DEHP), and Di-n-octyl phthalate (DNOP).[1]

Detection is most commonly achieved using a UV-Vis or Diode Array Detector (DAD) at a wavelength of around 225-230 nm.[4][6][7]

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC-grade acetonitrile, methanol, and water.[1]

  • Standards: Analytical standards of target phthalates (e.g., DMP, DEP, DBP, BBP, DEHP, DNOP).[1]

  • Extraction Solvents: n-hexane, acetone, chloroform, dichloromethane, tetrahydrofuran (B95107) (THF).[2][8][9][10]

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges are commonly used.[1][11]

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Prepare a stock solution containing a mixture of the target phthalates at a concentration of 1000 µg/mL in methanol or acetonitrile.[1]

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to construct a calibration curve.[1]

Sample Preparation

The appropriate sample preparation method depends on the sample matrix. The goal is to extract the phthalates from the sample and remove any interfering substances. It is crucial to avoid contact with plastic materials during sample preparation to prevent contamination.[10]

  • Liquid Samples (e.g., Beverages, Water, Liquid Pharmaceuticals):

    • Direct Injection: For clear samples with expected high phthalate concentrations, direct injection after filtration through a 0.45 µm syringe filter may be possible.[2]

    • Liquid-Liquid Extraction (LLE): To 5 mL of the liquid sample, add 5 mL of an appropriate extraction solvent (e.g., n-hexane). Vortex the mixture for 2 minutes and then centrifuge to separate the phases. The organic layer containing the phthalates is then collected, evaporated to dryness under a gentle stream of nitrogen, and the residue is reconstituted in the mobile phase for HPLC analysis.[2]

    • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Pass the sample through the cartridge. Wash the cartridge with water to remove polar impurities. Elute the phthalates with a small volume of an organic solvent like methanol or acetonitrile. The eluate is then ready for HPLC injection.[1]

  • Solid and Semi-Solid Samples (e.g., Plastic Toys, Creams, Gels):

    • Solvent Extraction: Finely grind or cut the sample into small pieces.[1] A known weight of the sample is then extracted with a suitable solvent (e.g., 1:1 hexanes:acetone, THF) using techniques like sonication, shaking, or heating to maximize extraction efficiency.[1][9] For plastics, after dissolving the polymer in a solvent like THF, the polymer can be precipitated by adding a non-solvent like methanol, leaving the phthalates in the solution.[5] The extract is then filtered and prepared for HPLC analysis.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or DAD detector is suitable.[1]

Table 1: Typical HPLC Conditions for Phthalate Separation

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II LC System or equivalent[1][4]
Column Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[1][4][6] or Phenyl-hexyl column for alternative selectivity[1][5]
Mobile Phase A) Water B) Acetonitrile or Methanol[1][4]
Gradient Program Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.[1] Isocratic elution with a constant mobile phase composition (e.g., methanol:water 75:25) can also be used for simpler mixtures.[4]
Flow Rate 1.0 - 1.5 mL/min[6]
Column Temperature 25 - 30 °C[4][7]
Injection Volume 10 - 20 µL
Detector UV-Vis or DAD at 225 nm or 230 nm[4][6][7]

Data Presentation: Quantitative Performance

The following table summarizes typical quantitative data for the analysis of common phthalates by HPLC. These values can vary depending on the specific instrumentation and analytical method used.

Table 2: Quantitative Data for Phthalate Analysis by HPLC

PhthalateAbbreviationTypical Retention Time (min)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
Dimethyl phthalateDMP~2.4[4]0.71 - 1.94[12]10[13]
Diethyl phthalateDEP~7.0[4]0.71 - 1.94[12]<640[6]
Dibutyl phthalateDBP~10.0[4]0.71 - 1.94[12]25[13]
Benzyl butyl phthalateBBPVaries0.71 - 1.94[12]<640[6]
Di(2-ethylhexyl) phthalateDEHPVaries0.71 - 1.94[12]35[13]
Di-n-octyl phthalateDNOPVaries-40[13]

Note: Retention times are highly dependent on the specific chromatographic conditions.

Mandatory Visualizations

G Experimental Workflow for Phthalate Analysis by HPLC cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample (Liquid or Solid) Extraction Extraction (LLE, SPE, Solvent Extraction) Sample->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 or Phenyl-hexyl Column) Injection->Separation Detection Detection (UV/DAD) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification Report Reporting Results Quantification->Report

Caption: Experimental workflow for phthalate analysis by HPLC.

G Key Parameters in HPLC Method Development for Phthalate Separation center_node Optimal Separation (Resolution, Peak Shape, Analysis Time) Column Column Selection (C18, Phenyl-hexyl) Column->center_node MobilePhase Mobile Phase Composition (Acetonitrile vs. Methanol, Additives) MobilePhase->center_node Gradient Elution Mode (Isocratic vs. Gradient) Gradient->center_node FlowRate Flow Rate FlowRate->center_node Temperature Column Temperature Temperature->center_node Detector Detector Settings (Wavelength) Detector->center_node

Caption: Key parameters in HPLC method development for phthalate separation.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Bis(2-methoxyethyl) phthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of bis(2-methoxyethyl) phthalate (B1215562) (BMEP) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of BMEP, offering step-by-step solutions to identify and resolve common problems.

Question 1: Why am I observing significant signal suppression or enhancement for BMEP in my sample analysis?

Answer:

Signal suppression or enhancement, collectively known as matrix effects, occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, bis(2-methoxyethyl) phthalate.[1][2][3] This interference can lead to inaccurate quantification.[2] The complexity of the sample matrix is a primary cause of these effects.[1]

Troubleshooting Steps:

  • Confirm Matrix Effect: To verify that the issue is a matrix effect, perform a post-extraction spike.[1] Compare the signal response of a BMEP standard in a clean solvent to the response of the same standard spiked into a blank sample extract that has undergone the entire sample preparation procedure. A significant difference in signal intensity indicates the presence of matrix effects.[1]

  • Evaluate Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering matrix components.[1] Consider optimizing or changing your sample preparation technique. See the "Experimental Protocols" section for detailed methods such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS.

  • Improve Chromatographic Separation: Enhance the chromatographic separation to resolve BMEP from co-eluting matrix components.[1] Adjusting the mobile phase gradient, changing the mobile phase composition, or using a different column chemistry can help isolate the BMEP peak.[4]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is often considered the gold standard for correcting matrix effects.[1] A SIL-IS for BMEP would be added to the sample at the beginning of the workflow and would experience the same matrix effects as the native analyte, thus providing accurate correction.[1][5]

  • Consider Metal-Free Systems: For some analytes, interactions with metal components in the HPLC system, such as the column housing, can cause signal suppression.[6] If you suspect chelation or adsorption, using a metal-free column and PEEK tubing may improve your results.[6]

Question 2: My BMEP recovery is low and inconsistent after sample preparation. What are the likely causes and solutions?

Answer:

Low and inconsistent recovery of BMEP can be attributed to several factors during the sample preparation process. Phthalates, in general, can be challenging due to their ubiquitous nature and potential for loss during extraction.

Troubleshooting Steps:

  • Minimize Contamination: Phthalates are common environmental contaminants and can be present in solvents, glassware, and plastic labware.[7][8] To avoid contamination, use high-purity solvents and scrupulously clean glassware.[9] Avoid contact with plastic materials wherever possible.[8][9]

  • Prevent Analyte Loss: BMEP may adhere to plastic labware.[1] It is recommended to use glassware and rinse it with a solvent before use. Be cautious during solvent evaporation steps, as phthalates can be volatile.

  • Optimize Extraction pH: The pH of the sample can influence the extraction efficiency of BMEP. Experiment with adjusting the sample pH to ensure optimal recovery.

  • Evaluate Extraction Technique: The chosen sample preparation method may not be optimal for your specific sample matrix. For complex matrices, a more rigorous cleanup method like Solid-Phase Extraction (SPE) or dispersive SPE (dSPE) as part of a QuEChERS protocol may be necessary to improve recovery.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique to minimize matrix effects for BMEP analysis?

A1: The "best" technique is highly dependent on the sample matrix.[12] For relatively clean matrices, a simple liquid-liquid extraction (LLE) may suffice.[13] For more complex matrices such as plasma, food, or environmental samples, Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are generally more effective at removing interfering components.[10][11][14]

Q2: How do I choose the right internal standard for BMEP analysis?

A2: The ideal internal standard is a stable isotope-labeled (e.g., deuterated) version of the analyte, in this case, BMEP-d4 or a similar isotopologue.[1][5] These standards are chemically almost identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement, thus providing the most accurate correction for matrix effects and procedural losses.[5][7] If a deuterated analog is not available, a structurally similar phthalate that is not present in the samples can be used, but with less accuracy.

Q3: Can I use matrix-matched calibration to overcome matrix effects?

A3: Yes, matrix-matched calibration is a viable strategy. This involves preparing your calibration standards in a blank matrix that is free of the analyte of interest but is otherwise identical to your samples. This approach helps to compensate for matrix effects when a suitable blank matrix is available and the matrix effect is consistent across different samples.

Q4: What are some common sources of phthalate contamination in the lab?

A4: Phthalates are ubiquitous and can be introduced from various sources, including plastic labware (pipette tips, centrifuge tubes, vials), solvents, reagents, and even the laboratory air.[7][8] It is crucial to use high-purity, phthalate-free solvents and reagents, and to work with glassware that has been thoroughly cleaned and rinsed with solvent.[8][9] Running procedural blanks is essential to monitor for contamination.[8]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phthalate Analysis

TechniquePrincipleTypical Recovery (%)Matrix Effect ReductionThroughput
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.70-110%ModerateLow to Medium
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[15]80-120%HighMedium
QuEChERS A two-step process involving salting-out extraction followed by dispersive SPE cleanup.[10]85-115%HighHigh

Note: Recovery and matrix effect reduction can vary significantly depending on the specific matrix and optimization of the method.

Experimental Protocols

1. Solid-Phase Extraction (SPE) Protocol for BMEP in a Liquid Matrix (e.g., Plasma, Urine)

  • Internal Standard Spiking: To 1 mL of the liquid sample, add a known amount of a suitable internal standard solution (e.g., BMEP-d4).

  • Sample Pre-treatment: Depending on the matrix, pre-treatment may be necessary. For example, for urine samples, a hydrolysis step may be required to cleave conjugated metabolites.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a reversed-phase C18 or a polymer-based sorbent) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water) through the cartridge.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol (B129727) in water) to remove polar interferences.

  • Elution: Elute the BMEP and internal standard from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

2. QuEChERS Protocol for BMEP in a Solid or Semi-Solid Matrix (e.g., Food, Tissue)

  • Sample Homogenization: Homogenize a known weight of the sample (e.g., 5-10 g).

  • Internal Standard Spiking: Add a known amount of the internal standard to the homogenized sample.

  • Extraction: Add an appropriate volume of an extraction solvent (e.g., acetonitrile) and QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).[1]

  • Shaking and Centrifugation: Shake the mixture vigorously for 1 minute and then centrifuge.[1]

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove fatty acids, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water).[1]

  • Vortexing and Centrifugation: Vortex the dSPE tube and then centrifuge.

  • Analysis: The resulting supernatant is ready for LC-MS/MS analysis.

Mandatory Visualization

Troubleshooting_Workflow start Inaccurate BMEP Quantification (Signal Suppression/Enhancement) confirm_me Confirm Matrix Effect (Post-Extraction Spike) start->confirm_me me_present Matrix Effect Confirmed confirm_me->me_present  Yes no_me No Significant Matrix Effect (Investigate Other Issues) confirm_me->no_me  No optimize_prep Optimize Sample Preparation (SPE, LLE, QuEChERS) me_present->optimize_prep improve_chrom Improve Chromatographic Separation me_present->improve_chrom use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) me_present->use_is matrix_matched Use Matrix-Matched Calibration me_present->matrix_matched revalidate Re-evaluate and Validate Method optimize_prep->revalidate improve_chrom->revalidate use_is->revalidate matrix_matched->revalidate

Caption: Troubleshooting workflow for inaccurate BMEP quantification.

Sample_Prep_Comparison cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) cluster_QuEChERS QuEChERS lle_start Sample + Immiscible Solvent lle_shake Shake/Vortex lle_start->lle_shake lle_separate Phase Separation lle_shake->lle_separate lle_end Analyte in Organic Phase lle_separate->lle_end spe_load Load Sample spe_wash Wash (Remove Interferences) spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_end Clean Extract spe_elute->spe_end que_extract Extraction (Acetonitrile + Salts) que_dspe dSPE Cleanup (PSA, C18) que_extract->que_dspe que_end Purified Extract que_dspe->que_end

Caption: Comparison of sample preparation workflows.

References

Technical Support Center: Bis(2-methoxyethyl) phthalate Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of Bis(2-methoxyethyl) phthalate (B1215562) (DMEP) analytical standards. Please review the following frequently asked questions and troubleshooting guide to ensure the integrity of your standard.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for the Bis(2-methoxyethyl) phthalate standard?

A1: To ensure the long-term stability of your this compound standard, it should be stored in a tightly closed container in a well-ventilated area. While ambient temperatures are generally acceptable, refrigeration is also a recommended storage option.[1] For safety and security, it is advised to store the standard locked up or in an area accessible only to authorized personnel.[2] The product should be kept cool and protected from sunlight.[3]

Q2: How stable is the this compound standard?

A2: this compound is a stable compound under standard ambient conditions.[4] It is less volatile than dibutyl phthalate.[1][4] The product is chemically stable under recommended storage and handling conditions.[5]

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathway for this compound is hydrolysis, which results in the formation of 2-methoxyethanol (B45455) (2-ME) and mono-2-methoxyethyl phthalate (MMEP).[6] However, under neutral conditions (pH 7), this process is slow.[1] The standard may also be susceptible to biodegradation.[1] When heated to decomposition, it will emit acrid smoke and irritating fumes.[1]

Q4: Are there any substances that are incompatible with this compound?

A4: Yes, this compound can react with oxidizing agents, alkali (lye), etchants, and acids.[5] Contact with these materials should be avoided to prevent degradation of the standard.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results or peak area degradation over time. Improper storage leading to degradation of the standard.Verify that the standard is stored in a tightly sealed container, protected from light, and at a consistent, cool temperature. Consider aliquoting the standard upon receipt to minimize contamination and degradation from repeated handling of the primary stock.
Contamination of the standard solution.Always use clean, dry glassware and high-purity solvents when preparing solutions. Do not return unused solution to the stock container.
Appearance of unexpected peaks in the chromatogram. Hydrolysis of the standard.This may indicate the presence of moisture. Ensure the solvent used for dilution is anhydrous and that the storage container is properly sealed to prevent moisture ingress. The appearance of peaks corresponding to 2-methoxyethanol or mono-2-methoxyethyl phthalate could confirm hydrolysis.[6]
Reaction with incompatible materials.Ensure the standard has not come into contact with strong oxidizing agents, alkalis, or acids.[5] Review all materials and containers used in your experimental workflow for potential reactivity.
Change in the physical appearance of the standard (e.g., color change). Decomposition due to exposure to heat or light.Discard the standard. When not in use, store the standard in a dark, cool place as recommended.[3] Avoid exposing the standard to high temperatures.[1]

Stability Data

The stability of this compound is influenced by pH when in solution. The table below summarizes the estimated hydrolysis half-life at different pH levels.

Parameter pH 7 pH 8
Estimated Hydrolysis Half-life 1.3 years49 days
Data based on estimated values.[1]

Experimental Protocols

Protocol: Preparation of a Standard Solution

  • Environment: Perform all steps in a well-ventilated area, preferably under a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2]

  • Handling: Obtain and read the Safety Data Sheet (SDS) before use.[2] Avoid generating aerosols or vapors.

  • Procedure: a. Allow the this compound standard to equilibrate to room temperature before opening the container. b. Using a calibrated analytical balance and appropriate weighing technique, accurately weigh the required amount of the neat standard. c. Quantitatively transfer the weighed standard to a Class A volumetric flask. d. Using a high-purity, appropriate solvent, dissolve the standard completely. e. Bring the solution to final volume with the solvent and mix thoroughly.

  • Storage of Solution: Store the prepared solution in a tightly sealed, clearly labeled container at a cool temperature and protected from light.

Visual Workflow

Caption: Workflow for Handling and Storing this compound Standard.

References

Technical Support Center: Troubleshooting Bis(2-methoxyethyl) phthalate (BMEP) Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for identifying and mitigating contamination from bis(2-methoxyethyl) phthalate (B1215562) (BMEP), a common plasticizer that can interfere with sensitive analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is bis(2-methoxyethyl) phthalate (BMEP) and why is it a concern in the lab?

This compound (DMEP or BMEP) is a phthalate ester used as a plasticizer to increase the flexibility of plastics, particularly in cellulose (B213188) ester plastics.[1] It is considered a specialty plasticizer and may also be found as a contaminant in other common phthalates like DEHP or DINP.[2] The primary concern in a laboratory setting is its potential to leach from plastic consumables into samples, solvents, and reagents.[3][4] Because phthalates are not chemically bound to the plastic polymer, they can easily migrate, leading to contamination that can interfere with analytical methods like liquid chromatography-mass spectrometry (LC-MS), causing extraneous peaks, elevated baselines, and inaccurate quantification.[3][5]

Q2: What are the most common sources of BMEP and other phthalate contamination in a laboratory?

Phthalates are ubiquitous environmental contaminants, making it crucial to identify potential sources within the lab.[3] High-impact sources include:

  • Plastic Consumables: Many lab products are made from plastics that contain phthalates. Significant leaching has been observed from pipette tips, plastic syringes, filter holders, and sample vials/caps.[6][7] Polyvinyl chloride (PVC) is a major source and should be avoided where possible.[8]

  • Tubing: Flexible PVC tubing used in HPLC/LC-MS systems, peristaltic pumps, and for transferring solvents or waste is a primary culprit for phthalate leaching.[8]

  • Solvents and Reagents: Solvents can become contaminated during production, shipping, or storage in plastic containers.[8][9] Even high-purity water from purification systems can be a source if the system contains plastic components or storage tanks.[9]

  • Gloves: Vinyl (PVC) gloves are a significant source of phthalate contamination and should be avoided.[10] Nitrile gloves are a much safer alternative.[10]

  • Laboratory Environment: Dust, floor coverings, paints, and even personal care products (perfumes, lotions) used by lab personnel can contain phthalates that contribute to background contamination.[8][11]

Troubleshooting Guide: Identifying and Eliminating BMEP Contamination

I'm seeing a persistent BMEP peak in my analytical runs. How do I find the source?

A systematic approach is the key to identifying the source of phthalate contamination. The following workflow can help you isolate the problem.

G cluster_0 Phase 1: System & Solvent Check cluster_1 Phase 2: Consumables Check cluster_2 Phase 3: Source Isolation cluster_3 Phase 4: Resolution start Contamination Detected (e.g., in Blank Injection) check_system Run System Blank (No Column, Direct Infusion) start->check_system check_solvent Test Solvents (Analyze neat from glass vial) check_system->check_solvent Contamination Persists source_hplc Source is HPLC/MS System (Tubing, Seals, Dampener) check_system->source_hplc Contamination Gone check_vials Test Sample Vials & Caps (Solvent-only incubation) check_solvent->check_vials Solvents are Clean source_reagent Source is Solvent/Reagent check_solvent->source_reagent Contamination Persists check_pipettes Test Pipette Tips (Leaching Study) check_vials->check_pipettes check_filters Test Syringe Filters (Filter solvent, then analyze) check_pipettes->check_filters source_consumable Source is a Specific Consumable check_filters->source_consumable Contamination Identified action_hplc Clean/Replace Tubing, Seals, Probe source_hplc->action_hplc action_consumable Replace with Phthalate-Free Alternative (e.g., Glass) source_consumable->action_consumable action_reagent Use Higher Purity Solvent, Test New Batches source_reagent->action_reagent

Caption: Troubleshooting workflow for identifying laboratory phthalate contamination.

Quantitative Data: Phthalate Leaching from Lab Consumables

While specific leaching data for BMEP is not widely published, studies on structurally similar and commonly found phthalates like DEHP, DBP, and DINP provide a strong indication of potential contamination levels from various plastic types. Phthalates are not chemically bonded to the polymer and can easily leach out.[4] Leaching is influenced by factors such as temperature, contact time, and the type of solvent.[12]

Material/ProductPhthalate DetectedLeached AmountConditions / Notes
Pipette Tips DEHP0.36 µg/cm²Leaching study.[6][7]
DINP0.86 µg/cm²Leaching study.[6][7]
Syringe Filters (PTFE) DBP2.49 µg/cm²Leaching from filter housing.[6][7]
Syringe Filters (Cellulose Acetate) DMP5.85 µg/cm²Leaching from filter housing.[6][7]
Disposable Plastic Syringes DEHP41.3 µgLeached into ethanol/water simulant in 60 min.[13]
IV Fluid Bags (PL146 Plastic) DEHP3260 µgLeached into ethanol/water simulant in 60 min.[13]
Neonatal Expiratory Filter Set DEHP54,600 µgLeached into ethanol/water simulant in 60 min.[13][14]

This table summarizes data for common phthalates, which serve as a proxy for potential BMEP contamination from similar plastic sources.

Experimental Protocols

Protocol 1: Rigorous Cleaning of Laboratory Glassware

This protocol is designed to remove phthalate residues from glassware to prepare it for trace analysis.[10]

Materials:

  • Phosphate-free laboratory detergent

  • High-purity acetone (B3395972) (phthalate-free grade)

  • High-purity hexane (B92381) (phthalate-free grade)

  • Deionized water

  • Muffle furnace

  • Hexane-rinsed aluminum foil

Procedure:

  • Initial Wash: If glassware is soiled, manually scrub with a brush using a phosphate-free detergent solution and hot tap water.

  • Tap Water Rinse: Rinse thoroughly under running tap water to remove all detergent.

  • Deionized Water Rinse: Rinse a minimum of three times with deionized water. Ensure water sheets evenly off the glass surface, indicating the absence of organic residues.[10]

  • Solvent Rinse (in a fume hood):

    • Rinse with high-purity acetone to remove water and residual polar organics. Swirl to ensure contact with all internal surfaces before discarding into an appropriate waste container.[10]

    • Perform a final rinse with high-purity hexane to remove non-polar contaminants, including phthalates.[10]

  • Baking (for non-volumetric glassware):

    • Allow glassware to air dry completely in a dust-free environment.

    • Place items in a muffle furnace and bake at 400-450°C for at least 2 hours.[10]

  • Storage:

    • Allow glassware to cool completely inside the furnace or in a clean desiccator.

    • Immediately cover openings with hexane-rinsed aluminum foil and store in a clean, dust-free cabinet to prevent re-contamination.[10][15]

Protocol 2: Leaching Test for Plastic Consumables (e.g., Pipette Tips, Vials)

This procedure helps determine if specific plastic consumables are a source of BMEP contamination.[15]

Objective: To quantify the amount of BMEP that leaches from a plastic consumable into a clean solvent.

Procedure:

  • Preparation: Select a representative number of the items to be tested (e.g., 10 pipette tips or 3 sample vials).

  • Incubation: Place the items into a scrupulously clean glass vial (previously cleaned using Protocol 1). Add a measured volume of a high-purity solvent that you have confirmed is phthalate-free (e.g., hexane or methanol).

  • Leaching: Cap the glass vial and agitate or sonicate for a set period (e.g., 30-60 minutes) to simulate experimental conditions.

  • Analysis: Carefully remove the solvent and transfer it to a clean autosampler vial. Analyze the solvent using a sensitive method like GC-MS or LC-MS.

  • Comparison: Compare the results to a "solvent blank" — an aliquot of the same solvent that was stored in a clean glass vial but was not in contact with the plastic items. A significant increase in the BMEP peak indicates leaching from the tested consumable.[15]

Contamination Source Relationship Diagram

This diagram illustrates the pathways through which BMEP and other phthalates are introduced into a laboratory environment and ultimately into an experimental sample.

G cluster_0 Primary Sources cluster_1 Laboratory Materials & Equipment cluster_2 Contamination Pathway Plasticizers Phthalate Plasticizers (e.g., BMEP in PVC) Consumables Plastic Consumables (Vials, Tips, Filters) Plasticizers->Consumables Tubing PVC/Plastic Tubing Plasticizers->Tubing Gloves Vinyl Gloves Plasticizers->Gloves Environment Environmental Dust & Aerosols Deposition Airborne Deposition Environment->Deposition Personnel Personal Care Products Personnel->Deposition DirectContact Direct Sample Contact Consumables->DirectContact Leaching Leaching into Solvents Tubing->Leaching Solvents Solvents & Reagents Solvents->Leaching Gloves->DirectContact FinalSample Final Analytical Sample Leaching->FinalSample DirectContact->FinalSample Deposition->FinalSample

Caption: Pathways of BMEP contamination from primary sources to the final sample.

References

Technical Support Center: Optimizing Extraction Efficiency of Bis(2-methoxyethyl) phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of bis(2-methoxyethyl) phthalate (B1215562) (BMEP) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.

Troubleshooting Guides

This section addresses specific issues you may encounter during the extraction of bis(2-methoxyethyl) phthalate.

Problem Possible Causes Solutions
Low Analyte Recovery Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for BMEP.- For Liquid-Liquid Extraction (LLE), consider using nonpolar solvents such as n-hexane or dichloromethane (B109758). - For Solid-Phase Extraction (SPE), ensure the sorbent provides good retention and elution characteristics for BMEP. C18 cartridges are a common choice.
Incomplete Extraction: Insufficient mixing or contact time between the sample and the extraction solvent.- Increase the vortexing or shaking time and intensity during LLE.[1] - For complex matrices, more advanced techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may improve recovery.[1]
Suboptimal pH: The pH of the sample matrix may be affecting the partitioning of BMEP.While phthalates are generally neutral, adjusting the sample pH to a range of 5-7 can sometimes improve extraction by modifying the matrix characteristics.[2]
Analyte Adsorption: BMEP can adsorb to plastic surfaces.- Strictly avoid the use of plastic labware; use scrupulously clean glassware for all steps.[1] - Consider silanizing glassware to minimize active sites for adsorption.[1]
High Variability in Results Inconsistent Extraction Procedure: Variations in experimental parameters between samples.- Ensure consistent timing for all steps, including vortexing, shaking, and incubation. - Use calibrated pipettes and automated systems where possible to ensure uniform solvent and reagent volumes.
Matrix Effects: Components in the sample matrix can interfere with the extraction process.- Perform a matrix effect study by comparing the analyte response in a standard solution versus a matrix-matched standard.[1] - If significant matrix effects are observed, utilize a matrix-matched calibration curve or an internal standard.[1]
Co-elution with Interfering Compounds Similar Chemical Properties: Other compounds in the sample may have similar retention times to BMEP.- Modify the chromatographic method, such as adjusting the temperature program in GC or the mobile phase gradient in LC. - Enhance the sample cleanup procedure. For SPE, optimize the wash and elution solvents to selectively remove interferences.
Matrix Interference: Complex sample matrices can be a significant source of co-eluting compounds.- Employ a more selective SPE sorbent. - For fatty samples, consider techniques like gel permeation chromatography (GPC) for cleanup.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The most common methods for extracting BMEP are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is a simpler method involving partitioning the analyte between two immiscible liquid phases. SPE provides a cleaner extract by adsorbing the analyte onto a solid sorbent, followed by washing and elution, which can reduce matrix effects.

Q2: Which solvents are most effective for the Liquid-Liquid Extraction (LLE) of BMEP?

A2: Nonpolar solvents are generally effective for the LLE of phthalates like BMEP. Commonly used solvents include n-hexane, isooctane, and dichloromethane.[1] The choice of solvent may depend on the sample matrix.

Q3: What type of Solid-Phase Extraction (SPE) cartridge is recommended for BMEP?

A3: Reversed-phase SPE cartridges, such as those packed with C18 sorbent, are frequently used for the extraction of phthalates from aqueous samples. The selection of the sorbent is a critical factor influencing extraction efficiency.

Q4: How can I minimize background contamination when analyzing for BMEP?

A4: Phthalate contamination is a common laboratory issue. To minimize it, use high-purity, phthalate-free solvents and reagents. All glassware should be meticulously cleaned and rinsed with phthalate-free solvents like acetone (B3395972) and hexane (B92381). Avoid all plastic materials, including containers, tubing, and pipette tips, opting for glass and PTFE materials instead. It is also good practice to bake non-volumetric glassware to remove any residual phthalates.

Q5: How does pH affect the extraction of BMEP?

A5: While BMEP is a neutral compound, the pH of the sample can influence the extraction process by altering the properties of the sample matrix. For phthalate extraction, a pH range of 5-7 is often recommended to optimize recovery.[2]

Data Presentation

Quantitative data on the extraction efficiency of this compound specifically is limited in publicly available literature. The following tables provide representative recovery data for phthalates using different extraction methods and solvents. This data can serve as a general guide for optimizing BMEP extraction.

Table 1: Representative Recovery of Phthalates using Liquid-Liquid Extraction (LLE)

Analyte(s)MatrixExtraction SolventRecovery (%)
Various PhthalatesSoft DrinkDichloromethane71 - 118[2]
Phthalate EstersWatern-hexane88 - 89[3]
Phthalate EstersAlcoholic Beveragen-hexane>90

Table 2: Representative Recovery of Phthalates using Solid-Phase Extraction (SPE)

SorbentElution SolventAnalyte(s)Recovery (%)
C18AcetonitrileVarious Phthalates>80
C18Acetone/n-hexaneVarious Phthalates>80[4]
Polymeric SorbentMethanol (B129727)/AcetonitrileVarious Phthalates94.3 - 104.0[5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation: Measure 100 mL of the aqueous sample into a 250 mL glass separatory funnel with a PTFE stopcock.

  • Spiking: Spike the sample with a known amount of an appropriate internal standard if using isotope dilution for quantification.

  • Salting-Out (Recommended): Add 5-10 g of pre-cleaned sodium chloride to the sample and dissolve by swirling. This increases the ionic strength and enhances the partitioning of BMEP into the organic phase.[2]

  • Extraction:

    • Add 30 mL of n-hexane or dichloromethane to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate for 5-10 minutes.

  • Collection:

    • Drain the organic layer (the bottom layer if using dichloromethane, the top layer if using n-hexane) into a clean glass flask.

    • Repeat the extraction twice more with fresh portions of the organic solvent.

    • Combine all organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate.

    • Concentrate the extract to the desired final volume using a gentle stream of nitrogen or a rotary evaporator.

  • Analysis: The extract is now ready for analysis by GC-MS or LC-MS.

Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol provides a general procedure for SPE and should be optimized for your specific matrix and analytical goals.

  • Cartridge Selection: Choose a reversed-phase SPE cartridge, such as a C18 cartridge, with an appropriate sorbent mass for your sample volume.

  • Cartridge Conditioning:

    • Wash the cartridge with 5-10 mL of elution solvent (e.g., ethyl acetate (B1210297) or acetone).

    • Equilibrate the cartridge with 5-10 mL of methanol.

    • Finally, rinse the cartridge with 5-10 mL of deionized water, ensuring the sorbent does not run dry.

  • Sample Loading:

    • Adjust the pH of the aqueous sample to between 5 and 7.

    • Load the sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5-10 mL of deionized water to remove any polar interferences.

    • A second wash with a mild organic solvent/water mixture (e.g., 10% methanol in water) can be performed to remove more interferences.

  • Drying: Dry the cartridge thoroughly under vacuum or by passing a stream of nitrogen through it to remove any residual water.

  • Elution:

    • Elute the BMEP from the cartridge with a small volume (e.g., 2-5 mL) of a suitable organic solvent such as ethyl acetate, acetone, or a mixture of acetone and hexane.[4]

    • Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a solvent compatible with your analytical instrument (e.g., hexane or acetonitrile).

  • Analysis: The reconstituted sample is ready for injection into the GC-MS or LC-MS system.

Mandatory Visualizations

Metabolic Pathway of this compound

BMEP_Metabolism BMEP This compound (BMEP) MMEP Mono-2-methoxyethyl phthalate (MMEP) BMEP->MMEP Hydrolysis TwoME 2-Methoxyethanol (2-ME) BMEP->TwoME Hydrolysis MAA Methoxyacetic acid (MAA) TwoME->MAA Oxidation

Caption: Metabolic pathway of this compound (BMEP) in the body.

General Workflow for BMEP Extraction and Analysis

BMEP_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Sample Aqueous Sample Spike Spike with Internal Standard Sample->Spike Adjust_pH Adjust pH (5-7) Spike->Adjust_pH LLE Liquid-Liquid Extraction (e.g., n-hexane) Adjust_pH->LLE SPE Solid-Phase Extraction (C18 Cartridge) Adjust_pH->SPE Concentrate Dry and Concentrate LLE->Concentrate SPE->Concentrate Reconstitute Reconstitute Concentrate->Reconstitute Analysis Analysis by GC-MS or LC-MS Reconstitute->Analysis

Caption: A general workflow for the extraction and analysis of BMEP from aqueous samples.

Potential Signaling Pathways Affected by Phthalates

Phthalate_Signaling cluster_receptors Nuclear Receptors cluster_downstream Downstream Effects Phthalates Phthalates (e.g., BMEP) ER Estrogen Receptor (ER) Phthalates->ER Binds to/Activates PPAR Peroxisome Proliferator- Activated Receptor (PPAR) Phthalates->PPAR Activates Gene_Expression Altered Gene Expression ER->Gene_Expression PPAR->Gene_Expression Hormone_Disruption Endocrine Disruption Gene_Expression->Hormone_Disruption Metabolic_Changes Changes in Lipid Metabolism Gene_Expression->Metabolic_Changes

References

Technical Support Center: Analysis of bis(2-methoxyethyl) phthalate by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of bis(2-methoxyethyl) phthalate (B1215562).

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What causes poor peak shape, such as peak tailing, for bis(2-methoxyethyl) phthalate?

A1: Peak tailing for polar analytes like phthalates is often due to unwanted interactions with active sites within the GC system.[1]

  • Active Sites in the Inlet or Column: Polar functional groups can interact with silanol (B1196071) groups (-Si-OH) on the surfaces of the inlet liner or the column, causing delayed elution and peak tailing.[1]

  • Contamination: Accumulation of non-volatile matrix components in the inlet liner can create new active sites.[1]

  • Improper Column Installation: Incorrect column insertion depth into the inlet can create dead volumes, leading to distorted peak shapes.[1]

  • Inappropriate Column Phase: Using a non-polar column for a polar analyte can result in poor chromatography.[1]

Troubleshooting Steps:

  • Inlet Maintenance: The injection port is a frequent source of problems. Replace the inlet liner with a deactivated one, along with the septum and any O-rings.[1][2]

  • Column Maintenance: If inlet maintenance doesn't resolve the issue, trim the first 10-20 cm of the analytical column to remove accumulated residues.[1]

  • Method Optimization: Ensure you are using a GC column with an appropriate stationary phase for phthalate analysis. Columns like Rtx-440 and Rxi-XLB have shown good performance in separating complex phthalate mixtures.[3][4]

Q2: I'm observing high background noise and ghost peaks in my chromatogram. What is the likely source?

A2: Phthalates are ubiquitous plasticizers, and contamination is a very common problem in their analysis.[5][6]

  • Laboratory Environment: Plastic lab equipment (e.g., pipette tips, vials, caps) can leach phthalates into your samples and solvents.[5]

  • Solvents and Reagents: Solvents can be a significant source of phthalate contamination.

  • Consumables: Vial septa, particularly those made with silicone, can be a source of interfering peaks.[5]

  • Carryover: Residue from a previous, more concentrated sample can be injected, leading to "ghost peaks".[2]

Troubleshooting Steps:

  • Use Phthalate-Free Consumables: Whenever possible, use glassware and consumables certified to be free of phthalates. Avoid plastic containers for storing samples and standards.

  • Clean Glassware Thoroughly: Bake all glassware, including vials and inserts, at a high temperature (e.g., 130°C overnight) to remove potential phthalate contamination.[5]

  • Run Solvent Blanks: Regularly inject a solvent blank to check for contamination in your solvent, syringe, and the GC system itself.[5]

  • Use High-Purity Solvents: Employ high-purity, GC-grade or "distilled-in-glass" solvents.

  • Change Septa and Liners: Regularly replace the injector septum and liner to prevent bleed and carryover.[7]

Q3: this compound is co-eluting with another compound. How can I improve separation?

A3: Co-elution is a challenge in phthalate analysis due to the structural similarities among different phthalates. Many share a common base peak ion at m/z 149, making mass spectral deconvolution difficult.[3][4]

Troubleshooting Steps:

  • Optimize the GC Oven Temperature Program: Modify the temperature ramp rates. A slower ramp often improves the separation of closely eluting compounds.[8]

  • Select an Appropriate GC Column: The choice of stationary phase is critical for resolving phthalate isomers and mixtures.[4] Phases like Rtx-440 and Rxi-XLB have demonstrated superior separation for a wide range of phthalates compared to standard 5-type columns.[3][4]

  • Use Selected Ion Monitoring (SIM): If baseline chromatographic resolution cannot be achieved, use the mass spectrometer in SIM mode. By monitoring unique, compound-specific ions, you can quantify co-eluting peaks.

Q4: My instrument response for this compound is low or inconsistent. What should I check?

A4: Changes in instrument response can affect sensitivity and the accuracy of quantification.[7]

Troubleshooting Steps:

  • Check for System Leaks: Air leaks in the carrier gas line can degrade the column's stationary phase and reduce sensitivity. Use an electronic leak detector to check all fittings and connections.[2]

  • Verify Injection Technique: Ensure the autosampler syringe is functioning correctly and not blocked. Manually inspect the injection process if possible.[7]

  • Clean the Ion Source: Over time, the MS ion source can become contaminated, leading to a drop in signal intensity. Follow the manufacturer's procedure for cleaning the ion source.[9]

  • Check Sample Integrity: Ensure your sample and standards have not degraded and were prepared correctly.[7]

Quantitative Data Summary

The following table summarizes key properties and mass spectrometry data for this compound.

ParameterValueReference
Chemical Formula C₁₄H₁₈O₆[10]
Molecular Weight 282.29 g/mol [10]
CAS Number 117-82-8[10]
Key Mass Fragments (m/z) 149, 59, 45, 163, 207NIST WebBook[10]
Common Base Peak for Phthalates 149[3][4]

Experimental Protocol: GC-MS Analysis

This section provides a general starting point for the GC-MS analysis of this compound. Parameters should be optimized for your specific instrument and application.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Accurately measure 5 mL of the liquid sample into a clean glass separatory funnel.

  • Spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated phthalate).[11]

  • Add 20 mL of a suitable extraction solvent like n-hexane or dichloromethane.

  • Shake the funnel vigorously for 2 minutes, periodically venting pressure.

  • Allow the layers to separate.

  • Drain the organic layer (bottom layer for dichloromethane, top for hexane) into a clean glass tube.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Reconstitute the residue in a known volume of solvent for GC-MS analysis.

2. GC-MS Operating Parameters

ParameterRecommended SettingNotes
GC System
Injection ModeSplitlessTo maximize sensitivity for trace analysis.
Injection Volume1 µL
Injector Temperature250 - 280 °CEnsures volatilization of the analyte.[8]
LinerDeactivated, glass woolA deactivated liner is crucial to prevent analyte adsorption.[8]
Carrier GasHelium (>99.999% purity)At a constant flow rate.
Flow Rate1.0 - 1.2 mL/min
Oven ProgramInitial: 80°C, hold 1 minThis program should be optimized for your specific column and analyte mixture.
Ramp 1: 15°C/min to 280°C
Hold: 5 min at 280°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard mode for generating reference spectra.
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeScan and/or Selected Ion Monitoring (SIM)Scan mode for identification, SIM mode for quantification.
Scan Range (m/z)40 - 400
SIM Ions149, 163, 207Select characteristic ions for this compound.

Visualizations

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common GC-MS issues.

Troubleshooting_Workflow start Problem Observed (e.g., Poor Peak Shape, Low Signal) check_blanks Inject Solvent Blank start->check_blanks is_blank_ok Is Blank Clean? check_blanks->is_blank_ok inlet_maintenance Perform Inlet Maintenance: - Replace Septum - Replace Liner is_blank_ok->inlet_maintenance No (Contaminated) check_leaks Check for System Leaks is_blank_ok->check_leaks Yes (Clean) column_maintenance Perform Column Maintenance: - Trim Column Front - Check Installation inlet_maintenance->column_maintenance is_issue_resolved Issue Resolved? column_maintenance->is_issue_resolved check_leaks->inlet_maintenance method_optimization Optimize Method: - Adjust Oven Program - Change Column Phase is_issue_resolved->method_optimization No end_good Analysis Successful is_issue_resolved->end_good Yes end_bad Contact Manufacturer Support method_optimization->end_bad

Caption: A logical workflow for troubleshooting GC-MS analysis issues.

Fragmentation Pathway of this compound

This diagram illustrates the structure of this compound and its characteristic fragmentation in an EI source.

Fragmentation_Pathway cluster_main This compound (m/z 282) cluster_fragments Key EI Fragments img_node frag1 Phthalic Anhydride Ion (m/z 149) img_node->frag1  Common Phthalate  Base Peak frag3 Methoxyethyl Fragment (m/z 59) img_node->frag3  Side Chain  Cleavage frag5 Protonated Phthalic Anhydride (m/z 163) img_node->frag5  Rearrangement frag2 [C8H5O3]+ frag4 [C3H7O]+ frag6 [C8H4O3+H]+

References

Technical Support Center: Bis(2-methoxyethyl) phthalate LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing high background noise during the LC-MS analysis of bis(2-methoxyethyl) phthalate (B1215562) (BMEP).

Frequently Asked Questions (FAQs)

Q1: What is bis(2-methoxyethyl) phthalate (BMEP) and why is it a source of background noise?

This compound is a chemical compound used as a plasticizer to increase the flexibility of plastics.[1] Phthalates like BMEP are semi-volatile and are considered ubiquitous contaminants in laboratory environments.[2][3] They can leach from common lab consumables (e.g., tubing, vial caps (B75204), gloves), solvents, and even be present in lab air, leading to persistent background signals in sensitive LC-MS analyses.[4][5][6]

Q2: What are the common mass-to-charge ratios (m/z) for BMEP and related phthalate contaminants?

BMEP has a molecular weight of 282.29 g/mol .[7] In LC-MS analysis, you may observe several different ions depending on the mobile phase additives and ionization source conditions. While specific adducts for BMEP are not detailed in the provided results, common phthalates like dioctyl phthalate are observed as protonated ions [M+H]+, sodium adducts [M+Na]+, and even ammoniated dimers [2M+NH4]+.[8] It is crucial to monitor for these and other potential adducts of BMEP (e.g., [M+H]+ at m/z 283.1, [M+Na]+ at m/z 305.1, [M+K]+ at m/z 321.1).

Ion TypeDescriptionPotential m/z for BMEP
[M+H]+ Protonated molecule283.1
[M+Na]+ Sodium adduct305.1
[M+NH4]+ Ammonium adduct300.1
[M+K]+ Potassium adduct321.1

Caption: Table of potential BMEP adducts and their corresponding m/z values.

Troubleshooting High Background Noise

High background noise can obscure the signal of your target analyte, leading to poor sensitivity and inaccurate quantification.[9] This section provides a systematic approach to identifying and eliminating sources of BMEP contamination.

Q3: How can I systematically identify the source of the BMEP contamination?

A stepwise diagnostic approach is the most effective way to isolate the source of contamination. This involves sequentially removing components from the flow path to see if the background noise disappears.[8][10]

A logical troubleshooting workflow can help pinpoint the contamination source.

start High BMEP Background Observed q1 Run a blank gradient (no injection). Is noise present? start->q1 a1_yes YES q1->a1_yes Yes a1_no NO q1->a1_no No q2 Disconnect LC. Infuse mobile phase directly into MS. Is noise present? a1_yes->q2 q3 Inject a solvent blank. Is noise present? a1_no->q3 a2_yes YES q2->a2_yes Yes a2_no NO q2->a2_no No res1 Source: Mobile Phase (Solvents, Additives, Reservoirs) a2_yes->res1 res2 Source: LC System (Tubing, Pump, Degasser) a2_no->res2 a3_yes YES q3->a3_yes Yes a3_no NO q3->a3_no No res3 Source: Autosampler (Vials, Caps, Wash Solvents) a3_yes->res3 res4 Source: Sample Prep (Reagents, Consumables, Environment) a3_no->res4

Caption: Troubleshooting flowchart for isolating BMEP contamination.

Q4: What are the primary sources of phthalate contamination in the lab?

Phthalates are pervasive and can be introduced at any stage of the analytical process. It is crucial to be aware of all potential sources to effectively minimize background noise.[1][5][6]

Common sources include:

  • Plastics: Many laboratory consumables, including pipette tips, centrifuge tubes, vial caps, and tubing (especially PVC), contain phthalates that can leach into samples and solvents.[4][11]

  • Solvents and Reagents: Even high-purity or LC-MS grade solvents can contain trace levels of phthalates.[6] Always test new batches.

  • Laboratory Environment: Phthalates are present in laboratory air, dust, flooring, paints, and can be introduced from air conditioning filters.[2][4]

  • Glassware: Improperly cleaned glassware or using detergents can leave phthalate residues.[6][10]

  • Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can be a source of contamination.[6]

cluster_consumables Lab Consumables cluster_liquids Liquids & Reagents cluster_environment Lab Environment center Sources of Phthalate Contamination l1 Plastic Tubing (PVC) center->l1 l2 Vial Caps & Septa center->l2 l3 Pipette Tips center->l3 l4 Plastic Syringes center->l4 l5 Parafilm® center->l5 s1 Solvents (MeOH, ACN, H2O) center->s1 s2 Mobile Phase Additives center->s2 s3 Reagent Bottle Liners center->s3 e1 Air & Dust center->e1 e2 Flooring & Paint center->e2 e3 Personal Care Products center->e3 e4 Vacuum Pump Oil center->e4

Caption: Common sources of phthalate contamination in a laboratory setting.

Q5: What is the recommended protocol for cleaning a contaminated LC-MS system?

If the system is identified as the source of contamination, a thorough cleaning is required. This protocol involves flushing the system with a series of solvents designed to remove plasticizers.

Experimental Protocol: LC-MS System Decontamination

Objective: To remove phthalate contamination from the LC pump, lines, and autosampler.

Important Precautions:

  • Always wear powder-free, non-latex gloves (e.g., nitrile) when handling system components.[4]

  • Use only the highest quality, LC-MS grade solvents.[12]

  • Disconnect the column and the mass spectrometer before starting the flush to avoid contaminating them. Connect the injector directly to waste.

Procedure:

  • Initial Flush (High Organic):

    • Flush all LC lines with 100% Isopropanol (IPA) or Methanol for at least 60 minutes at a typical flow rate. Acetonitrile is also an option, but IPA and Methanol are often more effective for greasy contaminants.

  • Intermediate Flush (Water):

    • Flush all lines with fresh, ultra-pure water (e.g., from a Milli-Q system) for 30 minutes to remove the organic solvent.[12]

  • Acid/Base Wash (Optional, for stubborn contamination):

    • For severe contamination, a wash with a mild acid or base can be effective. A common sequence is:

      • Flush with 30% Nitric Acid.

      • Flush with ultra-pure water until the pH is neutral.

      • Flush with 2M Ammonium Hydroxide (NH4OH).

      • Flush again with ultra-pure water until the pH is neutral.[8]

    • Caution: Ensure all system components are compatible with these washes. Avoid high pH solutions (>10) if your system contains fused silica (B1680970) components.[10]

  • Final Organic Flush:

    • Flush the system with 100% Isopropanol or Methanol for another 30 minutes to remove all water.

  • Re-equilibration:

    • Re-introduce your initial mobile phase and allow the system to equilibrate.

  • Verification:

    • Run several blank gradients without a column to ensure the background noise has been reduced to an acceptable level before reconnecting the column and mass spectrometer.[10]

Q6: What are the best practices for sample and solvent handling to prevent future contamination?

Prevention is the most critical step in controlling contamination.[12] Adopting strict laboratory practices is essential for maintaining a low-noise baseline.

  • Solvents: Use fresh, UPLC/LC-MS grade solvents and ultra-pure water.[10] Store mobile phases in clean borosilicate glass reservoirs, not plastic containers.[12] Cover reservoirs to prevent airborne contamination.[10]

  • Glassware: Never wash glassware with detergents.[10] Dedicate a set of glassware for mobile phase preparation and clean it by sonicating with 10% formic or nitric acid, followed by rinses with water and methanol/acetonitrile.[4]

  • Consumables: Use vials and caps with PTFE-lined septa.[10] Avoid plastic consumables wherever possible. If plastics must be used, test them for leaching by running a blank extraction.[6]

  • Gloves: Always wear powder-free nitrile gloves when handling samples, vials, or any part of the LC-MS system that contacts the mobile phase.[4]

  • Column Care: A column can trap and concentrate contaminants from the mobile phase.[12] Periodically flush your column with a strong, high-organic solvent (like 100% acetonitrile) to remove adsorbed compounds.[4]

cluster_prep Preparation cluster_run Execution cluster_maintain Maintenance p1 Use Fresh LC-MS Grade Solvents r1 Use Glass Solvent Reservoirs p1->r1 p2 Clean Glassware (No Detergents) p2->r1 p3 Wear Nitrile Gloves r2 Use PTFE-Lined Caps & Vials p3->r2 m1 Periodically Flush Column r1->m1 m2 Run System Blanks Regularly r2->m2 r3 Filter Samples (if necessary) r3->m2 m3 Keep Lab Air Clean

References

Technical Support Center: Method Development for Bis(2-methoxyethyl) Phthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analytical method development for bis(2-methoxyethyl) phthalate (B1215562) (BMEP) and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in analyzing bis(2-methoxyethyl) phthalate (BMEP) and its isomers?

The primary challenges in BMEP analysis stem from its ubiquitous nature as a plasticizer, leading to a high risk of background contamination. Key difficulties include:

  • Ubiquitous Contamination: Phthalates are present in many laboratory consumables, solvents, and even in the air, which can lead to high background signals and false positives[1][2][3][4][5][6].

  • Isomer Co-elution: Structural similarities among phthalate isomers make their chromatographic separation challenging. This can lead to difficulties in accurate identification and quantification, as many phthalates share common mass spectral fragments, such as the m/z 149 ion[7][8].

  • Matrix Effects: Complex sample matrices can cause ion suppression or enhancement in mass spectrometry-based methods, affecting accuracy and precision[9].

  • Analyte Instability: Some phthalate metabolites can be thermally unstable, requiring careful optimization of analytical conditions, particularly for GC-based methods[10].

Q2: What are the common sources of phthalate contamination in the laboratory?

Phthalate contamination can originate from a wide array of sources within a typical laboratory environment. These include:

  • Laboratory Consumables: Plastic items such as pipette tips, vials, tubing, and gloves are major sources of phthalate leaching[2][4][5].

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates[4].

  • Laboratory Environment: Phthalates can be present in laboratory air, dust, flooring, and on benchtops, leading to passive contamination[1][4][11].

  • Instrumentation: Components of the analytical instrument itself, such as septa, gas lines, and syringes, can be sources of contamination[2]. The outer surface of a GC-MS syringe needle can absorb phthalates from the laboratory air[1][11].

  • Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can introduce phthalates into the experimental workflow[4][5].

Q3: How can I minimize background contamination during BMEP analysis?

Minimizing background contamination is critical for accurate phthalate analysis. A multi-faceted approach is required:

  • Use Phthalate-Free Consumables: Whenever possible, use glassware or phthalate-free plasticware (e.g., polypropylene (B1209903) or polyethylene)[5]. It is advisable to test new batches of consumables for phthalate contamination before use[5].

  • Thorough Glassware Cleaning: A rigorous cleaning procedure for glassware is essential. This should include washing with a phosphate-free detergent, multiple rinses with tap and deionized water, followed by a solvent rinse (e.g., acetone (B3395972) or hexane), and baking in a muffle furnace at high temperatures (e.g., 400-450°C)[1].

  • Solvent and Reagent Purity Checks: Test solvents and reagents for phthalate contamination by concentrating a large volume and analyzing the residue[1][4][5].

  • Procedural Blanks: Always include procedural blanks with each sample batch to monitor for contamination introduced during the entire analytical process[5].

  • Dedicated Equipment: Use dedicated glassware and equipment for phthalate analysis to prevent cross-contamination[4][5].

  • Clean Laboratory Environment: Maintain a clean and dust-free laboratory environment. Working in a clean bench or fume hood can help minimize exposure to airborne contaminants[5].

Troubleshooting Guides

Problem 1: High Phthalate Levels in Blank Samples

High phthalate levels in blank samples are a common issue that can obscure the detection of low-level analytes.

Troubleshooting Workflow for High Blanks

G Troubleshooting High Phthalate Blanks start High Phthalate Signal in Blank check_solvent Analyze a Fresh Solvent Blank start->check_solvent solvent_cont Contamination in Solvent? check_solvent->solvent_cont solvent_clean Solvent is Clean. Proceed to Check Glassware. solvent_cont->solvent_clean No source_new_solvent Source High-Purity Solvent. Test New Lot Before Use. solvent_cont->source_new_solvent Yes check_glassware Prepare Blank Using Rigorously Cleaned Glassware solvent_clean->check_glassware glassware_cont Contamination from Glassware? check_glassware->glassware_cont glassware_clean Glassware is Clean. Investigate Sample Preparation. glassware_cont->glassware_clean No optimize_cleaning Review and Optimize Cleaning Procedure. Consider Dedicated Glassware. glassware_cont->optimize_cleaning Yes check_prep Analyze a Procedural Blank (Includes all prep steps) glassware_clean->check_prep prep_cont Contamination from Consumables? check_prep->prep_cont prep_clean Consumables are Clean. Assess Laboratory Environment. prep_cont->prep_clean No source_consumables Source Phthalate-Free Consumables. Pre-rinse with Solvent. prep_cont->source_consumables Yes assess_env Minimize Sample Exposure to Air. Work in a Clean Bench/Fume Hood. prep_clean->assess_env

Caption: A logical workflow for troubleshooting high phthalate background signals.

Problem 2: Poor Chromatographic Resolution of Isomers

Achieving baseline separation of phthalate isomers is crucial for accurate quantification, especially when using detection methods that rely on non-specific ions.

Potential Cause Troubleshooting Steps
Inappropriate GC Column Phase Select a column with a different stationary phase chemistry. Rtx-440 and Rxi-XLB columns have shown good resolution for complex phthalate mixtures[7].
Suboptimal GC Oven Temperature Program Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting peaks. Conversely, a faster temperature program can lead to sharper peaks[10].
Incorrect Carrier Gas Flow Rate Optimize the carrier gas flow rate or velocity to achieve the best column efficiency for the target analytes.
Co-elution with Matrix Components (LC-MS/MS) Adjust the mobile phase gradient profile to improve separation from interfering matrix components.
Insufficient LC Column Efficiency Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column length to increase the number of theoretical plates.
Problem 3: Low or No Analyte Signal

The disappearance or significant reduction of phthalate peaks can be caused by issues in the sample introduction system, the column, or the detector.

Troubleshooting Workflow for Peak Disappearance

G Troubleshooting for Phthalate Peak Disappearance start Phthalate Peak Disappeared or Drastically Reduced check_syringe Check Syringe for Blockages start->check_syringe syringe_issue Syringe Clogged? check_syringe->syringe_issue clean_syringe Clean or Replace Syringe syringe_issue->clean_syringe Yes check_injector Check GC Injector syringe_issue->check_injector No resolved Problem Resolved clean_syringe->resolved injector_issue Septum Leaking or Liner Contaminated? check_injector->injector_issue maintain_injector Replace Septum and Liner. Clean Injector Port. injector_issue->maintain_injector Yes check_column Check GC Column injector_issue->check_column No maintain_injector->resolved column_issue Column Contamination or Degradation? check_column->column_issue bake_column Bake Out Column. Trim Column if Necessary. column_issue->bake_column Yes check_ms Check Mass Spectrometer column_issue->check_ms No bake_column->resolved ms_issue MS Not Tuned or Incorrect Parameters? check_ms->ms_issue tune_ms Perform MS Tune. Verify SIM/MRM Parameters. ms_issue->tune_ms Yes ms_issue->resolved No tune_ms->resolved

Caption: A systematic approach to diagnosing the cause of missing analyte peaks.

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies on phthalate analysis, which can serve as a benchmark for method development.

Table 1: GC-MS Method Performance for Phthalate Analysis

AnalyteRetention Time (min)Instrument Detection Limit (µg/mL)
Di-“isobutyl” phthalate (DIBP)4.990.100
Dibutyl phthalate (DBP)5.210.100
Bis(2-methoxyethyl)phthalate (DMEP) 5.31 0.045
Benzyl butyl phthalate (BBP)6.630.035
Di(2-ethylhexyl) phthalate (DEHP)7.410.015
Di-n-octyl phthalate (DnOP)9.050.370
Di-“isononyl” phthalate (DINP)8.05-12.100.320
Di-“isodecyl” phthalate (DIDP)8.50-14.500.260
Data sourced from a study on the simultaneous determination of eight phthalates in plasticized polymeric toys[12].

Table 2: LC-MS/MS Method Performance for Phthalate Metabolites and BPA

AnalyteLimit of Quantification (ng/mL)
Mono-methyl phthalate0.3
Mono-ethyl phthalate0.3
Mono-butyl phthalate1
Mono-benzyl phthalate0.3
Mono-2-ethylhexyl phthalate1
Bisphenol A (BPA)0.3
Data sourced from a study on the simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine[13].

Experimental Protocols

Protocol 1: General GC-MS Method for Phthalate Analysis

This protocol provides a starting point for the GC-MS analysis of BMEP and other phthalates. Optimization will be required based on the specific instrument and sample matrix.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent[14].

  • Carrier Gas: Helium at a constant flow rate[14].

  • Injection: Splitless mode at 280°C[9].

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 320°C at a rate of 10-20°C/minute.

    • Hold at 320°C for 5-10 minutes[14].

  • MS Detection:

    • Scan Mode: For initial method development and qualitative analysis, scan from m/z 50-550.

    • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions for BMEP (e.g., m/z 149, 163, 282) to enhance sensitivity and selectivity[2][15].

Protocol 2: General LC-MS/MS Method for Phthalate Analysis

This protocol is suitable for the analysis of BMEP and other phthalates, particularly in complex biological or environmental matrices.

  • Instrumentation: High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (MS/MS).

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[14].

  • Mobile Phase:

  • Gradient Program:

    • Start at 10-20% B.

    • Ramp to 95% B over 5-10 minutes.

    • Hold at 95% B for 2-3 minutes.

    • Return to initial conditions and re-equilibrate[17].

  • Flow Rate: 0.3-0.5 mL/min[16].

  • MS/MS Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the specific analytes.

    • Multiple Reaction Monitoring (MRM): Monitor at least two precursor-product ion transitions for each analyte for confident identification and quantification[16][17]. For BMEP, potential precursor ions could be [M+H]+ or [M+Na]+.

Protocol 3: Rigorous Glassware Cleaning for Phthalate Analysis

This protocol is essential to minimize background contamination from laboratory glassware.

  • Initial Wash: Scrub glassware thoroughly with a laboratory-grade, phosphate-free detergent and hot water[1].

  • Tap Water Rinse: Rinse at least six times with tap water[1].

  • Deionized Water Rinse: Rinse at least six times with deionized or Milli-Q water[1].

  • Solvent Rinse: In a fume hood, rinse with a high-purity solvent such as acetone or hexane (B92381) to remove any remaining organic residues[1].

  • Baking: Heat the glassware in a muffle furnace at 400-450°C for a minimum of 2 hours. Allow the glassware to cool down slowly inside the furnace to prevent cracking[1].

  • Storage: After cooling, cover the openings with pre-cleaned aluminum foil (rinsed with hexane) and store in a clean, dust-free environment until use[1].

References

Technical Support Center: Enhancing Chromatographic Resolution of Phthalate Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of phthalate (B1215562) metabolites.

Troubleshooting Guides

This section addresses specific issues encountered during the chromatographic analysis of phthalate metabolites in a question-and-answer format.

Issue 1: Poor Resolution and Co-elution of Phthalate Isomers

Q1: Why is it challenging to separate phthalate isomers?

The primary difficulty in separating phthalate isomers arises from their similar chemical structures and physicochemical properties, often leading to co-elution or inadequate peak resolution in chromatograms.[1] Phthalates are esters of phthalic acid, and their isomers can have identical molecular weights and similar levels of hydrophobicity, making their distinction by standard reversed-phase High-Performance Liquid Chromatography (HPLC) methods a significant challenge.[1] High-molecular-weight phthalates like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), which exist as complex mixtures of isomers, are particularly difficult to resolve.[1]

Q2: Which chromatographic technique is better for separating phthalate isomers: GC or HPLC?

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are extensively used for phthalate analysis.[1] GC-Mass Spectrometry (GC-MS) often yields better chromatographic resolution compared to Liquid Chromatography-Mass Spectrometry (LC-MS) for the determination of phthalates.[1] However, LC-MS is often preferred due to its high sensitivity, specificity, and minimal sample preparation requirements. In contrast, GC-MS may necessitate a time-consuming derivatization step for certain metabolites, although direct analysis is common for the parent phthalate esters.[1]

Q3: What type of column is recommended for separating phthalate isomers?

The choice of column is critical for achieving good resolution.[1]

  • For HPLC: While C18 columns are a standard choice in reversed-phase HPLC, a Phenyl-Hexyl column often provides superior resolution for challenging phthalate isomer separations.[1] The phenyl stationary phase offers alternative selectivity through π-π interactions with the aromatic rings of the phthalates, which can enhance the separation of structurally similar isomers.[1]

  • For GC: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used.[2]

Q4: How can the mobile phase be optimized to improve resolution in HPLC?

Optimizing the mobile phase is a powerful strategy for improving the separation of phthalate metabolites.

  • Organic Solvents: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used. Acetonitrile is often favored for its lower viscosity, which leads to lower backpressure and better separation efficiency.[3] However, methanol can be a more cost-effective option and has been shown to be more efficient in separating some isomers.[3]

  • pH Adjustment: The pH of the mobile phase is a critical parameter. Phthalate metabolites are acidic, and using a low-pH mobile phase (e.g., between 2 and 4) can suppress ionization, leading to increased retention on a reversed-phase column.[3]

  • Additives: Small amounts of acids like formic or acetic acid can improve peak shape and selectivity, especially for LC-MS applications.[1][3] Volatile buffers such as ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are compatible with mass spectrometry and help maintain a stable pH.[3]

Q5: Can adjusting the column temperature improve separation?

Yes, adjusting the column temperature can be an effective tool.[1] Increasing the temperature can lead to:

  • Reduced Retention Times: Due to a decrease in the viscosity of the mobile phase.[1]

  • Improved Peak Efficiency: Resulting in sharper peaks due to increased mass transfer.[1]

Experimenting with temperatures in the range of 30-50°C is often beneficial.[1]

Issue 2: Peak Tailing and Asymmetry

Q6: What causes peak tailing for phthalate metabolites and how can it be fixed?

Peak tailing can be caused by several factors:

  • Secondary Interactions: Phthalates can interact with residual silanol (B1196071) groups on silica-based columns. Using a well-end-capped column or adding a competing base to the mobile phase can help mask these silanols.[1]

  • Incorrect Mobile Phase pH: For acidic phthalate metabolites, a lower pH (e.g., using 0.1% formic acid) can improve peak shape by suppressing ionization.[3]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. Diluting the sample or reducing the injection volume can resolve this issue.[1]

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.[1]

Issue 3: Contamination and Ghost Peaks

Q7: I am observing peaks in my solvent blanks. What is the likely source of this phthalate contamination?

Phthalate contamination is a common issue as these compounds are ubiquitous in laboratory environments.[4] Potential sources include:

  • LC tubing

  • Solvents

  • Sample preparation equipment (e.g., plastic vials, pipette tips)[4]

  • Glassware that has been washed in a dishwasher[5]

To mitigate this, it is recommended to use high-purity solvents, pre-cleaned glassware (rinsed with 30% nitric acid followed by 2M NH4OH), and minimize the use of plastic materials.[4][5] Running procedural blanks is crucial to identify and account for any background contamination.[4] A trap column installed between the pump and the injection valve can also help to delay the elution of phthalates originating from the HPLC system.[6]

Frequently Asked Questions (FAQs)

Q8: What are the typical sample preparation steps for analyzing phthalate metabolites in urine?

A common workflow for urine sample preparation involves:

  • Enzymatic Deconjugation: To measure total metabolite concentrations (free and glucuronidated), samples are often incubated with β-glucuronidase.[7][8]

  • Solid-Phase Extraction (SPE): SPE is used to clean up the sample matrix and concentrate the analytes.[7][9]

  • Elution and Reconstitution: The phthalate metabolites are eluted from the SPE cartridge, the eluate is evaporated to dryness, and the residue is reconstituted in the initial mobile phase for analysis.[7]

Q9: What are the general HPLC-MS/MS conditions for phthalate metabolite analysis?

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a standard technique for the quantitative analysis of phthalate metabolites.[7] Typical conditions are summarized in the table below.

Q10: Can I use a UV detector for phthalate analysis?

Yes, a UV detector can be used, with detection wavelengths typically set at 224 nm or 230 nm.[1] However, LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for complex biological matrices.[7]

Data Presentation

Table 1: Typical HPLC-MS/MS Parameters for Phthalate Metabolite Analysis

ParameterTypical Setting
HPLC System Agilent, Shimadzu, or equivalent
Column C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Acetic Acid in Water[8]
Mobile Phase B Acetonitrile or Methanol[3]
Gradient Optimized for separation of target analytes
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40°C[3]
Injection Volume 5 - 20 µL
Mass Spectrometer Triple Quadrupole
Ionization Source Electrospray Ionization (ESI), Negative Mode
Scan Type Multiple Reaction Monitoring (MRM)

Table 2: Method Detection Limits for Selected Phthalate Metabolites in Urine

Phthalate MetaboliteMethod Detection Limit (ng/mL)
Multiple Metabolites0.03 - 1.4[7][9]
Mono-methyl phthalate0.3
Mono-ethyl phthalate0.3
Mono-benzyl phthalate0.3
Mono-butyl phthalate1
Mono-2-ethylhexyl phthalate1

Experimental Protocols

Protocol 1: Off-line Solid-Phase Extraction (SPE) and HPLC-MS/MS for Phthalate Metabolites in Human Urine

This protocol describes a robust method for the simultaneous quantification of multiple phthalate metabolites in human urine.[7][9]

1. Sample Preparation:

  • To a 1 mL urine sample, add an internal standard solution.
  • Add β-glucuronidase enzyme solution and incubate at 37°C for 90-120 minutes to deconjugate the metabolites.[7]
  • Load the sample onto a pre-conditioned SPE cartridge.
  • Wash the cartridge with water or a low-percentage organic solvent to remove interferences.
  • Elute the phthalate metabolites with a suitable solvent like acetonitrile or methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a small volume of the initial mobile phase.[7]

2. HPLC-MS/MS Analysis:

  • Inject the prepared sample into the HPLC-MS/MS system.
  • Separate the metabolites using a C18 or Phenyl-Hexyl column with a gradient elution program.
  • Detect the analytes using a triple quadrupole mass spectrometer in negative ESI and MRM mode.
  • Optimize MS/MS parameters (e.g., collision energy) for each target phthalate.[1]

3. Data Analysis:

  • Integrate the peak areas for each phthalate metabolite and the internal standard.
  • Construct a calibration curve and determine the concentration of each analyte in the sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine Urine Sample (1 mL) is Add Internal Standard urine->is enzyme Add β-glucuronidase is->enzyme incubate Incubate at 37°C enzyme->incubate spe_load Load onto SPE Cartridge incubate->spe_load spe_wash Wash SPE Cartridge spe_load->spe_wash spe_elute Elute Metabolites spe_wash->spe_elute dry Evaporate to Dryness spe_elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc HPLC Separation (C18 or Phenyl-Hexyl column) reconstitute->hplc msms MS/MS Detection (Negative ESI, MRM) hplc->msms integrate Integrate Peak Areas msms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentrations calibrate->quantify

Caption: Experimental workflow for phthalate metabolite analysis.

phthalate_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism diester Phthalate Diesters (e.g., DEHP, DBP) hydrolysis Hydrolysis (Lipases, Esterases) diester->hydrolysis monoester Phthalate Monoesters (e.g., MEHP, MBP) hydrolysis->monoester oxidation Oxidation / Hydroxylation (for HMW Phthalates) monoester->oxidation conjugation Glucuronidation monoester->conjugation oxidative_metabolites Oxidative Metabolites oxidation->oxidative_metabolites oxidative_metabolites->conjugation excretion Excretion in Urine conjugation->excretion

Caption: General metabolic pathway of phthalates in the human body.

troubleshooting_logic cluster_column Column Issues cluster_mobile_phase Mobile Phase Issues cluster_other Other Issues start Poor Chromatographic Resolution check_column Check Column Type (C18 vs. Phenyl-Hexyl) start->check_column check_solvent Optimize Organic Solvent (ACN vs. MeOH) start->check_solvent peak_tailing Peak Tailing? Check for secondary interactions, overload start->peak_tailing contamination Contamination? Run blanks, use clean labware start->contamination check_temp Adjust Column Temperature (30-50°C) check_column->check_temp check_ph Adjust pH (e.g., 0.1% Formic Acid) check_solvent->check_ph check_additives Use Additives/Buffers check_ph->check_additives

Caption: Troubleshooting logic for poor chromatographic resolution.

References

Technical Support Center: Quantification of bis(2-methoxyethyl) phthalate (BMEP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of bis(2-methoxyethyl) phthalate (B1215562) (BMEP) using chromatographic methods.

Troubleshooting Guides and FAQs

This section addresses common problems encountered during the creation of calibration curves and sample analysis for BMEP.

Calibration Curve Issues

Question 1: Why is my calibration curve for BMEP showing poor linearity (R² value < 0.99)?

Answer:

Poor linearity is a frequent challenge in phthalate analysis and can stem from several sources. Here are the most common causes and their solutions:

  • Detector Saturation: At high concentrations, the mass spectrometer or UV detector can become saturated, leading to a non-linear response.

    • Solution: Narrow the concentration range of your calibration standards. If high concentrations are expected in samples, they should be diluted to fall within the linear range of the curve.

  • Contamination: Phthalates are ubiquitous environmental contaminants and can be present in solvents, labware, and the analytical instrument itself. This background contamination can disproportionately affect the lower concentration standards, leading to a y-intercept that does not pass through the origin and poor linearity.

    • Solution: Use high-purity, phthalate-free solvents and reagents. All glassware should be scrupulously cleaned, for instance by rinsing with acetone (B3395972) and hexane.[1] Avoid the use of plastic containers or pipette tips wherever possible.[1] Regularly run solvent blanks to monitor for system contamination.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of BMEP in the mass spectrometer's ion source, causing deviations from linearity.

    • Solution: The most effective way to compensate for matrix effects is to use an isotopically labeled internal standard, such as a deuterated analog of BMEP. Alternatively, preparing calibration standards in a blank matrix extract that matches the sample matrix (matrix-matched calibration) can help mitigate these effects.

  • Active Sites in the Chromatographic System (GC-MS): Phthalates can interact with active sites in the GC inlet liner, the column, or the ion source, leading to peak tailing and a non-linear response, particularly at lower concentrations.

    • Solution: Use deactivated inlet liners and high-quality, low-bleed septa. Regularly perform instrument maintenance, including trimming the analytical column and cleaning the ion source. An injector temperature of around 320 °C can help release any adsorbed high molecular weight phthalates.[1]

Question 2: My calibration curve appears to be quadratic rather than linear. Is this acceptable?

Answer:

While a linear calibration curve is preferred, a quadratic fit can be acceptable if the non-linearity is consistent and reproducible. If a quadratic curve is used, it is crucial to have a sufficient number of calibration points (a minimum of 6-8) to accurately define the curve. However, it is always best to first investigate the cause of the non-linearity, as it may indicate an underlying issue such as detector saturation.

Question 3: I'm observing high variability and poor reproducibility (%RSD > 15%) for my calibration standards. What are the likely causes?

Answer:

Poor reproducibility can be traced back to several factors throughout the analytical workflow:

  • Inconsistent Sample and Standard Preparation: Variations in pipetting, dilution, or extraction steps can introduce significant error.

    • Solution: Ensure that all volumetric glassware and pipettes are properly calibrated. Use an automated liquid handler for sample and standard preparation if available to improve precision.

  • Injection Volume Variability: Inconsistent injection volumes from the autosampler can lead to fluctuating peak areas.

    • Solution: The use of an internal standard is highly recommended to correct for variations in injection volume. Ensure the autosampler syringe is clean and functioning correctly.

  • System Contamination and Carryover: High-concentration standards or samples can contaminate the injection port or column, affecting subsequent injections of lower-concentration samples.

    • Solution: Implement a rigorous wash protocol for the autosampler syringe between injections. Injecting a solvent blank after a high-concentration standard can help to assess and mitigate carryover.

Sensitivity and Detection Issues

Question 4: I am not detecting BMEP in my samples, or the signal-to-noise ratio is very low. How can I improve sensitivity?

Answer:

Low sensitivity can be a significant hurdle in trace analysis. Here are some steps to improve the detection of BMEP:

  • Optimize Mass Spectrometer Parameters (LC-MS/MS & GC-MS):

    • LC-MS/MS: Ensure that the Multiple Reaction Monitoring (MRM) transitions (precursor and product ions) and collision energies are optimized for BMEP. A common precursor ion for BMEP is m/z 283 [M+H]⁺, with product ions at m/z 207 and 59.[2]

    • GC-MS: In Electron Ionization (EI) mode, many phthalates share a common fragment at m/z 149. While this ion is often abundant, it may not be specific. Using more specific fragment ions for BMEP can improve selectivity and signal-to-noise. The molecular ion for BMEP is often not observed in EI.[3]

  • Sample Preparation and Extraction:

    • Increase Sample Volume: If possible, extract a larger volume of the sample and concentrate the final extract to increase the analyte concentration.

    • Optimize Extraction Efficiency: Ensure your sample extraction method (e.g., liquid-liquid extraction, solid-phase extraction) is providing good recovery for BMEP.

  • Chromatographic Conditions:

    • Improve Peak Shape: Broad, tailing peaks will have a lower height and thus a lower signal-to-noise ratio. Optimize the chromatographic method (e.g., gradient profile in LC, temperature program in GC) to achieve sharp, symmetrical peaks.

    • Check for Leaks: In GC-MS, leaks in the system can significantly reduce sensitivity.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantification of BMEP by different analytical techniques. These values should be considered as a general guide, as actual performance will depend on the specific instrumentation, method, and matrix.

Table 1: GC-MS Performance Data for BMEP Quantification

ParameterTypical ValueNotes
Linear Range 100 - 5000 ng/mL[1]Can be extended, but may require a non-linear calibration model.
R² (Coefficient of Determination) > 0.99A value > 0.99 is generally considered acceptable for linearity.
Limit of Detection (LOD) 1–8 ng mL−1 (for a range of phthalates)[4]Highly matrix-dependent.
Limit of Quantification (LOQ) 5–14 ng mL−1 (for a range of phthalates)[4]The lowest concentration that can be quantified with acceptable precision and accuracy.

Table 2: LC-MS/MS Performance Data for BMEP Quantification

ParameterTypical ValueNotes
Linear Range 0.05 - 10 µg/mL (UHPLC-UV for a range of phthalates)[5]LC-MS/MS can often achieve a wider linear dynamic range.
R² (Coefficient of Determination) ≥ 0.99[5]A value ≥ 0.99 indicates good linearity.
Limit of Detection (LOD) ~1 ng/mL (for a range of phthalates)[2]Can be significantly lower depending on the instrument's sensitivity.
Limit of Quantification (LOQ) Varies, typically in the low ng/mL rangeShould be determined during method validation.
MRM Transitions (Q1/Q3) 283 -> 207 / 59[2]Q1 is the protonated molecule [M+H]⁺. Q3 are the product ions.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

This protocol describes the preparation of a set of calibration standards for BMEP.

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of pure BMEP standard into a 10 mL Class A volumetric flask.

    • Dissolve the standard in a suitable solvent (e.g., methanol (B129727) or acetone) and bring it to volume.

  • Working Stock Solution (e.g., 10 µg/mL):

    • Dilute the primary stock solution 1:100 with the solvent. For example, transfer 100 µL of the primary stock solution into a 10 mL volumetric flask and bring to volume.

  • Calibration Standards (e.g., 0.1 - 10 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the working stock solution.

    • If using an internal standard, spike each calibration standard with a constant concentration of the internal standard solution.

    • Store all standard solutions in glass vials with PTFE-lined caps (B75204) at 4°C.

Protocol 2: Sample Preparation - Liquid-Liquid Extraction (LLE)

This protocol outlines a general LLE procedure for extracting BMEP from aqueous samples.

  • Sample Measurement:

    • Measure a known volume (e.g., 5 mL) of the liquid sample into a glass separatory funnel.

  • Internal Standard Spiking:

    • Spike the sample with a known amount of an appropriate internal standard solution.

  • Extraction:

    • Add a suitable, water-immiscible extraction solvent (e.g., dichloromethane (B109758) or hexane) to the separatory funnel.[6]

    • Shake the funnel vigorously for 1-2 minutes, ensuring to vent pressure periodically.

    • Allow the layers to separate.

  • Collection:

    • Collect the organic layer (typically the bottom layer for dichloromethane and the top layer for hexane).

    • Repeat the extraction process with a fresh portion of the extraction solvent to ensure complete extraction.

  • Concentration and Reconstitution:

    • Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known, small volume of a suitable solvent for injection into the GC-MS or LC-MS/MS system.

Visualizations

G Troubleshooting Workflow for Calibration Curve Issues start Poor Linearity (R² < 0.99) or High %RSD check_contamination Check for Contamination (Run Blanks) start->check_contamination check_saturation Evaluate for Detector Saturation start->check_saturation check_matrix_effects Investigate Matrix Effects start->check_matrix_effects check_system_activity Assess GC System Activity (GC-MS) start->check_system_activity solution_contamination Use Phthalate-Free Labware & Solvents check_contamination->solution_contamination solution_saturation Narrow Calibration Range or Dilute Samples check_saturation->solution_saturation solution_matrix_effects Use Isotope-Labeled IS or Matrix-Matched Standards check_matrix_effects->solution_matrix_effects solution_system_activity Use Deactivated Liner & Clean Ion Source check_system_activity->solution_system_activity

Caption: Troubleshooting workflow for calibration curve issues.

G General Workflow for BMEP Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards instrument_analysis GC-MS or LC-MS/MS Analysis prep_standards->instrument_analysis prep_sample Prepare Sample (e.g., LLE, SPE) spike_is Spike Internal Standard (IS) prep_sample->spike_is spike_is->instrument_analysis build_curve Construct Calibration Curve instrument_analysis->build_curve quantify Quantify BMEP in Samples build_curve->quantify

Caption: General workflow for BMEP quantification.

References

Technical Support Center: Inter-laboratory Comparison for Bis(2-methoxyethyl) Phthalate (DMEP) Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of bis(2-methoxyethyl) phthalate (B1215562) (DMEP) and other phthalates.

Frequently Asked Questions (FAQs)

Q1: What is bis(2-methoxyethyl) phthalate (DMEP) and why is it analyzed?

This compound, also known as DMEP, is a phthalate ester with the chemical formula C₁₄H₁₈O₆.[1][2] Phthalates are primarily used as plasticizers to increase the flexibility and durability of plastics, particularly polyvinyl chloride (PVC).[3] DMEP and other phthalates are monitored in various products, including food, beverages, and consumer goods, due to concerns about their potential adverse health effects, such as endocrine disruption.[4][5]

Q2: What are the primary analytical methods for DMEP determination?

The most common techniques for the analysis of DMEP and other phthalates are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6] GC-MS is often favored for its simplicity, speed, and the powerful identification capabilities provided by mass spectral libraries.[7] LC-MS/MS can offer lower detection limits, especially in complex sample matrices.[6]

Q3: Why is inter-laboratory comparison crucial for phthalate analysis?

Inter-laboratory comparisons are essential to evaluate the comparability and reliability of analytical results among different laboratories.[8] Given the ubiquitous nature of phthalates and the potential for sample contamination, these comparisons help ensure that different labs can achieve consistent and accurate results, which is critical for regulatory compliance and risk assessment.

Q4: What are the most common sources of contamination in phthalate analysis?

Contamination is a significant challenge in phthalate analysis. Common sources include:

  • Laboratory Environment: Phthalates can be present in laboratory air and dust, originating from materials like PVC flooring or cable ducts.[8]

  • Sample Handling: Plastic materials such as pipette tips, sample containers, and vials should be avoided whenever possible, as they can leach phthalates into the sample.[3][8]

  • Solvents and Reagents: Solvents and other reagents can contain trace amounts of phthalates. It is recommended to use high-purity or redistilled solvents.[8]

  • Analytical Instruments: Carry-over from previous injections or contamination from instrument components like gas lines can introduce phthalates. Installing a charcoal filter in the GC gas supply can help mitigate this.[8]

Method Performance and Data Presentation

For successful inter-laboratory comparisons, it is vital to understand the typical performance parameters of the analytical methods used. The following table summarizes key validation parameters for phthalate analysis using GC-MS and LC-MS/MS.

Table 1: Comparison of Analytical Method Performance for Phthalate Analysis

ParameterGC-MSLC-MS/MSNotes
Limit of Detection (LOD) 3.46 - 10.10 µg/mL1.4 - 19.2 µg/kg (aqueous); 31.9 - 390.8 µg/kg (oil)[6]LODs are highly dependent on the sample matrix. LC-MS/MS generally provides lower LODs for complex matrices.[6]
Limit of Quantification (LOQ) 5 - 14 ng/mL (in water)[6][9]0.05 - 2.63 mg/kg (in olive oil)[6]The LOQ is influenced by both the analytical technique and the complexity of the sample matrix.[6]
Linearity (R²) > 0.99[6]> 0.99[6]Both techniques demonstrate excellent linearity across a range of concentrations.
Recovery 76 - 117.2%[6][10]79 - 120%[6]Recovery rates can be affected by the chosen extraction method and matrix interferences.
Precision (RSD) 0.6 - 19%[6]0.07 - 11.28%[6]LC-MS/MS may offer superior precision in certain applications.[6]

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments in a question-and-answer format.

Problem 1: High background or blank contamination is observed.

Q: My blank samples show significant peaks for DMEP and other phthalates. How can I reduce this contamination?

A: Contamination is the most common issue in phthalate analysis. A systematic approach is required to identify and eliminate the source.

  • Scrutinize Sample Preparation: Avoid all contact with plastic materials. Use scrupulously cleaned glassware (rinsed with water, then acetone (B3395972) and hexane), glass pipettes, and glass syringes.[3]

  • Check Solvents and Reagents: Run solvent blanks to ensure they are free from phthalates. If necessary, redistill solvents or clean them by passing them through thermally cleaned aluminum oxide.[8]

  • Clean the Instrument: Bake out the GC injector at a high temperature (e.g., 320°C) to release any adsorbed phthalates.[3] Ensure the injector head is sufficiently hot to prevent phthalate adsorption.[8]

  • Isolate from Lab Environment: Minimize the exposure of samples to the laboratory air. Frankhauser-Noti and Grob (2007) found that if plastic use is avoided, contamination comes mainly from the air.[8]

cluster_prep Preparation Phase cluster_inst Instrumentation Phase cluster_analysis Analysis Phase glassware 1. Glassware Cleaning (Water, Acetone, Hexane Rinse) solvents 2. Solvent & Reagent Check (Run Blanks, Redistill if needed) plastics 3. Avoid Plastics (Use Glass Pipettes/Syringes) bakeout 4. Instrument Bakeout (High Temp Injector Cleaning) plastics->bakeout gas_filter 5. Gas Line Check (Install Charcoal Filter) minimize_exposure 6. Minimize Air Exposure (Keep Samples Capped) gas_filter->minimize_exposure result Reduced Blank Contamination start Asymmetric or Broad Peak Observed step1 Step 1: Confirm with MS Acquire spectra across the peak. Do spectra differ? start->step1 step2 Step 2: Optimize Chromatography - Reduce GC temperature ramp - Change column phase/dimensions step1->step2 Yes pure_peak Peak is Pure (Consider other issues like injector overload) step1->pure_peak No resolved Peak Resolved step2->resolved not_resolved Peak Not Resolved step2->not_resolved step3 Step 3: Improve Sample Cleanup - Implement SPE (e.g., C18) - Use GPC for fatty samples step3->resolved not_resolved->step3 sample Sample Receipt & Homogenization prep Sample Preparation (e.g., LLE, SPE, GPC) sample->prep analysis Instrumental Analysis (GC-MS or LC-MS/MS) prep->analysis data Data Processing (Integration & Quantification) analysis->data report Final Report & Data Comparison data->report

References

Technical Support Center: Enhancing Reproducibility in Bis(2-methoxyethyl) Phthalate (BMEP) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving bis(2-methoxyethyl) phthalate (B1215562) (BMEP).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during BMEP experiments in a question-and-answer format, providing specific troubleshooting advice.

Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays

  • Question: My in vitro experiments with BMEP show high variability between replicates. What are the potential causes and solutions?

    Answer: High variability in cell-based assays with BMEP can stem from several factors, ranging from inconsistent experimental technique to the inherent properties of phthalates.

    • Contamination: Phthalates are ubiquitous in laboratory environments and can leach from plastics, leading to background contamination that can interfere with your results.[1][2] Short-branched phthalates have been shown to migrate between wells in culture plates, which can lead to unintended exposure in control wells.[1]

      • Solution: Use glass or polypropylene (B1209903) labware whenever possible. Pre-rinse all labware with a solvent known to dissolve BMEP (e.g., ethanol (B145695) or methanol) and dry thoroughly. When using multi-well plates, consider leaving empty wells between different treatment groups to minimize cross-contamination.[1] It is also crucial to maintain a sterile work environment by regularly cleaning incubators and cell culture hoods.[2][3]

    • Cell Health and Density: Inconsistent cell seeding density or poor cell viability can significantly impact the cellular response to BMEP.

      • Solution: Ensure a uniform single-cell suspension before seeding. Use a consistent cell passage number for all experiments, as cellular responses can change with prolonged culture. Regularly check cell viability using methods like trypan blue exclusion.

    • BMEP Stock Solution: Improperly prepared or stored stock solutions can lead to inaccurate dosing.

      • Solution: Prepare fresh stock solutions of BMEP in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) and store them in glass vials at -20°C for short-term use.[4] Before each experiment, dilute the stock solution to the final working concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) and consistent across all wells, including controls.

Issue 2: Difficulty in Achieving Reproducible Results in Animal Studies

  • Question: I am observing significant variations in the toxicological endpoints (e.g., testicular weight, hormone levels) in my animal studies with BMEP. How can I improve reproducibility?

    Answer: Animal studies are inherently more complex, and variability can be introduced at multiple stages.

    • Dosing Accuracy: Inaccurate gavage or injection techniques can lead to inconsistent dosing.

      • Solution: Ensure all personnel are properly trained in the chosen dosing method. Calibrate dosing equipment regularly. For oral gavage, ensure the substance is delivered directly to the stomach without regurgitation.

    • Animal Husbandry: Variations in housing conditions, diet, and stress levels can influence the animals' physiological responses.

      • Solution: Maintain a consistent and controlled environment (temperature, light-dark cycle, humidity). Use a standardized diet for all animals in the study. Handle animals consistently and minimize stress.

    • Metabolism of BMEP: BMEP is rapidly metabolized to mono-2-methoxyethyl phthalate (MMEP) and 2-methoxyethanol (B45455) (2-ME), which are then further metabolized.[5] The rate of metabolism can vary between individual animals.

      • Solution: While difficult to control, being aware of this metabolic pathway is important for data interpretation. Consider measuring the levels of key metabolites in blood or urine to assess exposure more accurately.

Issue 3: Analytical Challenges in Quantifying BMEP and its Metabolites

  • Question: I am facing issues with background noise and poor sensitivity when analyzing BMEP and its metabolites using GC-MS or LC-MS. What are the common pitfalls?

    Answer: Phthalate analysis is notoriously prone to contamination, which can mask the true signal of your analyte.

    • Solvent and Reagent Contamination: Even high-purity solvents can contain trace amounts of phthalates.

      • Solution: Test all solvents and reagents by concentrating a large volume and analyzing it by your method. Use phthalate-free consumables whenever possible.

    • Sample Preparation: Contamination can be introduced during sample extraction and processing.

      • Solution: Use dedicated glassware for phthalate analysis and clean it meticulously. A common cleaning procedure involves washing with a laboratory-grade detergent, rinsing with tap and deionized water, followed by a solvent rinse (e.g., acetone (B3395972) or hexane), and then baking at a high temperature (e.g., 400°C).

    • Instrument Carryover: Phthalates can adsorb to surfaces in the analytical instrument, leading to carryover between samples.

      • Solution: Run solvent blanks between samples to monitor for carryover. If carryover is detected, clean the injection port, syringe, and column according to the manufacturer's instructions.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies on bis(2-methoxyethyl) phthalate.

Table 1: In Vitro Cytotoxicity of BMEP on HepG2 Cells

Exposure TimeIC50 (µM)AssayReference
24h>1000CCK-8[6]
48h>1000CCK-8[6]
72h>1000CCK-8[6]

Table 2: In Vivo Toxicological Data for BMEP

SpeciesRoute of AdministrationEndpointDoseEffectReference
RatOral (gavage)Testicular Atrophy1000 mg/kg/daySignificant decrease in testes weight[5]
MouseIntraperitonealTesticular Atrophy250 mg/kg/daySignificant decrease in testes weight[5]
RatOral (gavage)Hematological Effects100 mg/kg/daySlight but significant decrease in hemoglobin and hematocrit[5]
RabbitDermalLD5019,800 mg/kg[7]

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Viability Assessment using MTT Assay

This protocol describes a method to assess the cytotoxicity of BMEP on an adherent cell line (e.g., HepG2).

Materials:

  • Adherent cell line (e.g., HepG2)

  • Complete cell culture medium

  • This compound (BMEP)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • BMEP Treatment:

    • Prepare a stock solution of BMEP in DMSO (e.g., 100 mM).

    • Prepare serial dilutions of BMEP in complete culture medium to achieve the desired final concentrations (e.g., 62.5, 125, 250, 500, 1000 µM).[6] Ensure the final DMSO concentration is the same in all wells and does not exceed 0.1%.

    • Remove the medium from the wells and add 100 µL of the BMEP-containing medium or control medium (with DMSO vehicle).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.[8]

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[8]

    • Incubate the plate in the dark at room temperature for 2-4 hours, or until the crystals are fully dissolved.[8]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Serum Testosterone (B1683101) Levels in Rats

This protocol provides a general workflow for assessing the impact of BMEP on serum testosterone levels in male rats.

Materials:

  • Male rats (e.g., Sprague-Dawley)

  • This compound (BMEP)

  • Vehicle for BMEP administration (e.g., corn oil)

  • Blood collection tubes

  • Centrifuge

  • Testosterone ELISA kit

Procedure:

  • Animal Dosing:

    • Acclimate the rats to the housing conditions for at least one week.

    • Divide the animals into control and treatment groups.

    • Administer BMEP or the vehicle to the rats daily via the chosen route (e.g., oral gavage) for the specified duration. Doses can be based on previous studies (e.g., 100-1000 mg/kg/day).[5]

  • Blood Collection:

    • At the end of the treatment period, collect blood from the rats via a suitable method (e.g., tail vein, cardiac puncture).

    • Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.[9]

  • Testosterone Measurement:

    • Store the serum samples at -80°C until analysis.

    • Measure the testosterone concentration in the serum samples using a commercially available testosterone ELISA kit, following the manufacturer's instructions.[10][11]

  • Data Analysis:

    • Compare the serum testosterone levels between the BMEP-treated groups and the control group using appropriate statistical analysis.

Signaling Pathways and Experimental Workflows

BMEP and Steroidogenesis Pathway

BMEP, like other phthalates, is known to disrupt steroidogenesis, particularly testosterone production in Leydig cells. This disruption can occur at multiple points in the pathway. The following diagram illustrates the key steps in testosterone synthesis and potential points of interference by BMEP and its metabolites.

BMEP_Steroidogenesis_Pathway cluster_Cell Leydig Cell Cholesterol Cholesterol StAR StAR Cholesterol->StAR Transport into Mitochondria Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone via 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione via CYP17A1 Testosterone Testosterone Androstenedione->Testosterone via 17β-HSD StAR->Pregnenolone via CYP11A1 CYP11A1 CYP11A1 HSD3B 3β-HSD CYP17A1 CYP17A1 HSD17B 17β-HSD BMEP BMEP/Metabolites BMEP->StAR Inhibition BMEP->CYP11A1 Inhibition BMEP->HSD3B Inhibition BMEP->CYP17A1 Inhibition BMEP->HSD17B Inhibition

Caption: Potential disruption of the steroidogenesis pathway by BMEP.

Experimental Workflow for In Vitro BMEP Exposure and Analysis

The following diagram outlines a typical workflow for investigating the effects of BMEP in a cell culture model.

BMEP_In_Vitro_Workflow start Start cell_culture Cell Culture (e.g., HepG2, Leydig cells) start->cell_culture bmep_prep Prepare BMEP Stock and Working Solutions cell_culture->bmep_prep exposure Expose Cells to BMEP (24, 48, 72h) bmep_prep->exposure analysis Downstream Analysis exposure->analysis viability Cell Viability (MTT, MTS) analysis->viability gene_expression Gene Expression (qPCR, RNA-seq) analysis->gene_expression protein_expression Protein Expression (Western Blot, ELISA) analysis->protein_expression hormone_assay Hormone Secretion (ELISA) analysis->hormone_assay end End viability->end gene_expression->end protein_expression->end hormone_assay->end

Caption: A generalized workflow for in vitro BMEP experiments.

Logical Troubleshooting Workflow for Inconsistent Results

This diagram provides a step-by-step approach to troubleshooting inconsistent experimental outcomes.

Troubleshooting_Workflow start Inconsistent Results check_contamination Check for Contamination (Blanks, Controls) start->check_contamination contamination_present Contamination Found? check_contamination->contamination_present implement_cleaning Implement Strict Cleaning Protocols contamination_present->implement_cleaning Yes check_reagents Verify Reagent/Stock Solution Integrity contamination_present->check_reagents No implement_cleaning->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok prepare_fresh Prepare Fresh Reagents/Stocks reagents_ok->prepare_fresh No review_protocol Review Experimental Protocol and Technique reagents_ok->review_protocol Yes prepare_fresh->review_protocol protocol_ok Protocol Followed Correctly? review_protocol->protocol_ok retrain_personnel Retrain Personnel on Techniques protocol_ok->retrain_personnel No evaluate_equipment Evaluate Equipment Performance protocol_ok->evaluate_equipment Yes retrain_personnel->evaluate_equipment end Consistent Results evaluate_equipment->end

Caption: A logical workflow for troubleshooting inconsistent BMEP data.

References

Minimizing degradation of bis(2-methoxyethyl) phthalate during analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing the degradation of bis(2-methoxyethyl) phthalate (B1215562) (DMEP) during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for bis(2-methoxyethyl) phthalate (DMEP)?

A1: The primary degradation pathway for DMEP is hydrolysis of its ester bonds. This reaction is catalyzed by both acids and bases, resulting in the formation of mono-2-methoxyethyl phthalate (MMEP) and 2-methoxyethanol (B45455) (2-ME).[1] Under prolonged exposure to acidic or basic conditions, MMEP can further hydrolyze to phthalic acid and another molecule of 2-methoxyethanol.

Q2: What is the optimal pH range for the stability of DMEP in aqueous solutions?

A2: While specific kinetic data for a wide range of pH values for DMEP is limited, information on similar phthalate esters suggests that the optimal pH for stability is in the neutral range, approximately between 6.0 and 8.0.[1] Hydrolysis is significantly accelerated in strongly acidic (pH < 5) and basic (pH > 8) conditions.

Q3: Can high temperatures during analysis cause degradation of DMEP?

A3: Yes, high temperatures, particularly in the GC inlet, can potentially lead to the thermal degradation of DMEP. It is crucial to use the lowest possible injector temperature that still allows for efficient volatilization of the analyte to minimize the risk of degradation.

Q4: What are common sources of contamination during phthalate analysis?

A4: Phthalate contamination is a common laboratory issue. Major sources include plastic consumables (e.g., pipette tips, vials, tubing), solvents, reagents, and even laboratory dust.[2] To avoid contamination, it is imperative to use scrupulously clean glassware and high-purity, phthalate-free solvents and reagents.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of DMEP.

Issue 1: Presence of Unexpected Peaks Corresponding to Degradation Products (MMEP)
  • Symptom: A peak corresponding to the mass-to-charge ratio (m/z) of mono-2-methoxyethyl phthalate (MMEP) is observed in the chromatogram.

  • Potential Cause: Hydrolysis of DMEP has occurred during sample preparation or analysis.

  • Troubleshooting Steps:

    • Verify Sample pH: Ensure the pH of your sample and any aqueous solutions used during extraction are within the optimal stability range (pH 6-8).

    • Control Temperature: Keep samples cool during preparation and storage. If using a heated GC inlet, try reducing the temperature in increments of 10-20°C to find the lowest effective temperature.

    • Minimize Sample Preparation Time: Process samples as quickly as possible to reduce the time DMEP is in contact with potentially hydrolytic conditions.

    • Solvent Purity: Ensure that all solvents are of high purity and free from acidic or basic contaminants.

Issue 2: Poor Reproducibility and Inaccurate Quantification
  • Symptom: Inconsistent peak areas for DMEP across replicate injections or inaccurate quantitative results.

  • Potential Cause: In addition to potential degradation, this can be caused by active sites in the GC system leading to analyte adsorption, or by contamination.

  • Troubleshooting Steps:

    • System Inertness: Use a deactivated inlet liner and a high-quality, low-bleed GC column to minimize active sites.

    • Contamination Check: Run solvent blanks to check for background phthalate contamination. If present, meticulously clean all glassware and use fresh, high-purity solvents.

    • Internal Standard: Utilize a deuterated internal standard, such as this compound-d4, to compensate for any analyte loss during sample preparation and injection variability.

Issue 3: Peak Tailing for DMEP
  • Symptom: The DMEP peak in the chromatogram is asymmetrical with a tailing end.

  • Potential Cause: This is often due to interactions between the polar analyte and active sites within the GC system, particularly in the inlet or the front of the column.

  • Troubleshooting Steps:

    • Inlet Maintenance: Replace the inlet liner with a fresh, deactivated liner. Check the septum for coring or bleed.

    • Column Maintenance: Trim the first few centimeters of the GC column to remove any accumulated non-volatile residues that can create active sites.

    • Optimize GC Method: Ensure the oven temperature program has an appropriate ramp rate around the elution temperature of DMEP to improve peak shape.

Quantitative Data

The stability of this compound is highly dependent on the pH of the solution. The following table summarizes the estimated hydrolysis half-life at different pH values.

pHEstimated Half-LifeReference
71.3 years[3][4]
849 days[3][4]

Note: These are estimated values and can be influenced by temperature and the specific sample matrix.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) to Minimize Degradation
  • Sample pH Adjustment: If the aqueous sample is outside the pH 6-8 range, adjust it to approximately pH 7 using a suitable buffer (e.g., phosphate (B84403) buffer).

  • Internal Standard Spiking: Spike the sample with a known concentration of a suitable internal standard (e.g., this compound-d4).

  • Extraction:

    • Transfer a measured volume of the sample to a separatory funnel.

    • Add a suitable, high-purity, water-immiscible organic solvent (e.g., dichloromethane (B109758) or hexane).

    • Shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the layers to separate.

  • Drying and Concentration:

    • Drain the organic layer through a column of anhydrous sodium sulfate (B86663) to remove any residual water.

    • Concentrate the extract to the desired final volume under a gentle stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS analysis (e.g., ethyl acetate).

Protocol 2: Recommended GC-MS Parameters for DMEP Analysis
  • Gas Chromatograph (GC) System:

    • Inlet: Splitless mode, Temperature: 250°C (or the lowest temperature that provides good peak shape and response).

    • Column: A low-bleed, mid-polarity column such as a (5%-phenyl)-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) is recommended. Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 80°C, hold for 1 minute.

      • Ramp: 10°C/min to 320°C.

      • Hold: 8 minutes at 320°C.

  • Mass Spectrometer (MS) System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Suggested Quantifier and Qualifier Ions for DMEP: To be determined from the mass spectrum of a pure standard. Common phthalate fragment ions include m/z 149. For DMEP, specific ions related to its structure should be monitored.[5]

Visualizations

Hydrolysis_Pathway DMEP This compound (DMEP) MMEP Mono-2-methoxyethyl Phthalate (MMEP) DMEP->MMEP Hydrolysis (H+ or OH-) TwoME 2-Methoxyethanol (2-ME) DMEP->TwoME PhthalicAcid Phthalic Acid MMEP->PhthalicAcid Hydrolysis (H+ or OH-) AnotherTwoME 2-Methoxyethanol (2-ME) MMEP->AnotherTwoME

References

Best practices for handling bis(2-methoxyethyl) phthalate in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for the safe handling and use of bis(2-methoxyethyl) phthalate (B1215562) (DMEP) in a laboratory setting.

Section 1: Safety and Handling FAQs

This section addresses common questions regarding the safe handling and disposal of bis(2-methoxyethyl) phthalate.

Q1: What are the primary hazards associated with this compound?

A1: this compound is a substance of very high concern (SVHC) with several significant hazards. It is classified as toxic for reproduction (Category 1B) and is suspected of causing cancer.[1] It may damage fertility or the unborn child. Additionally, it can cause slight skin and eye irritation.[2]

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: Due to its hazardous nature, a comprehensive suite of PPE is mandatory. This includes:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye/Face Protection: Safety goggles and a face shield, especially when there is a risk of splashing.

  • Skin and Body Protection: A lab coat or chemical-resistant apron. For larger quantities or higher-risk procedures, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: All handling of volatile or aerosolized this compound should occur in a certified chemical fume hood.[3] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges is required.[4]

Q3: How should I properly store this compound in the lab?

A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It should be stored locked up and away from incompatible materials, such as strong oxidizing agents.[6]

Q4: What is the correct procedure for disposing of waste containing this compound?

A4: Dispose of waste containing this chemical in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[5] Do not pour it down the drain.

Q5: What should I do in case of accidental exposure?

A5: Immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[5]

Section 2: Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₄H₁₈O₆[4][7]
Molecular Weight 282.29 g/mol [4][7]
Appearance Colorless to almost colorless clear liquid
Melting Point -40 °C / -40 °F[5]
Boiling Point 340 °C / 644 °F[5]
Flash Point 185 °C / 365 °F[5]
Density 1.17 g/cm³[7]
Solubility in Water 0.85% w/w (8500 mg/L)[7][8]

Section 3: Experimental Troubleshooting Guide

This guide addresses potential issues that may arise during experiments involving this compound.

Q1: I am having trouble dissolving this compound in my aqueous buffer. What can I do?

A1: this compound has low solubility in water (approximately 8500 mg/L).[8] To improve dissolution, consider the following:

  • Use a Co-solvent: Introduce a small amount of a water-miscible organic solvent, such as DMSO or ethanol, to the solution first to dissolve the compound before adding the aqueous buffer.

  • Gentle Heating: Gently warm the solution while stirring. Be mindful of the compound's stability at higher temperatures and the volatility of your co-solvent.

  • Sonication: Use a sonicator bath to aid in the dissolution process.

Q2: My cell culture experiment is showing unexpected toxicity or inconsistent results. Could the this compound be the cause?

A2: Yes, this is possible. This compound is known to be toxic to cells, particularly due to its reproductive and developmental toxicity.[2]

  • Metabolite Formation: In biological systems, this compound can be hydrolyzed to mono-2-methoxyethyl phthalate (MMEP) and 2-methoxyethanol (B45455) (2-ME), the latter of which is oxidized to the toxic metabolite methoxyacetic acid (MAA).[2] The rate of this metabolism can vary between cell types, leading to inconsistent results.

  • Concentration Verification: Ensure the final concentration in your media is accurate. Perform a concentration verification using a suitable analytical method like HPLC or GC-MS.

  • Leaching from Plastics: Phthalates can leach from plastic labware. Use glass or polypropylene (B1209903) labware to minimize this potential source of contamination.

Q3: I am using this compound as a positive control in a reproductive toxicity assay, but the effect is less than expected. What should I check?

A3: Several factors could be at play:

  • Compound Purity: Verify the purity of your this compound stock. Impurities could affect its activity.

  • Stock Solution Stability: Ensure your stock solution has been stored correctly (cool, dry, dark, and tightly sealed) and has not degraded.[3][6]

  • Metabolic Activation: As mentioned, the toxicity is often mediated by its metabolites.[2] Ensure your experimental system (e.g., cell line, animal model) has the necessary metabolic enzymes (esterases, dehydrogenases) to convert the parent compound into its active toxic forms.

Section 4: Experimental Protocols and Workflows

General Protocol for Preparing a Dosing Solution

This protocol outlines the preparation of a stock solution of this compound for in vitro experiments.

  • Pre-Weighing: In a chemical fume hood, accurately weigh the required amount of this compound into a sterile glass vial.

  • Initial Dissolution: Add a minimal volume of a suitable solvent (e.g., DMSO) to dissolve the compound completely.

  • Dilution: Serially dilute the stock solution with your cell culture medium or experimental buffer to achieve the desired final concentrations. Ensure thorough mixing at each step.

  • Sterilization: If required for your experiment, sterile-filter the final dosing solutions using a 0.22 µm filter that is compatible with your solvent system.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container, protected from light.

Visualizing the Laboratory Workflow

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE Weigh Weigh Compound in Fume Hood PPE->Weigh Dissolve Dissolve in Suitable Solvent Weigh->Dissolve Dilute Prepare Working Solutions Dissolve->Dilute Dose Administer to Experimental System Dilute->Dose Incubate Incubate / Expose Dose->Incubate Analyze Analyze Results Incubate->Analyze Decontaminate Decontaminate Glassware Analyze->Decontaminate Waste Collect Hazardous Waste Decontaminate->Waste Dispose Dispose via Certified Vendor Waste->Dispose

Caption: Workflow for handling this compound.

Visualizing the Metabolic Pathway

The diagram below illustrates the metabolic conversion of this compound to its toxic metabolite.

G DMEP This compound (DMEP) MMEP Mono-2-methoxyethyl phthalate (MMEP) DMEP->MMEP Hydrolysis (Esterases) ME 2-Methoxyethanol (2-ME) DMEP->ME Hydrolysis (Esterases) MAA Methoxyacetic Acid (MAA) (Toxic Metabolite) ME->MAA Oxidation

Caption: Metabolic pathway of this compound.

References

Technical Support Center: Analysis of Bis(2-methoxyethyl) phthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(2-methoxyethyl) phthalate (B1215562) (BMEP).

Frequently Asked Questions (FAQs)

Q1: What are the primary quality control measures to consider during the analysis of bis(2-methoxyethyl) phthalate?

A1: Key quality control measures include the use of method blanks to monitor for contamination, laboratory control samples to check method performance, and matrix spikes to assess matrix effects.[1] The use of a stable isotope-labeled internal standard, such as a deuterated version of the analyte, is highly recommended to correct for variations in sample preparation and instrument response.[2][3][4]

Q2: What are the common sources of background contamination in this compound analysis?

A2: Phthalates are ubiquitous in laboratory environments.[5] Common sources of contamination include plasticware (e.g., pipette tips, vials), solvents, reagents, and even laboratory air.[5][6] It is crucial to use glassware and high-purity solvents whenever possible and to maintain a clean workspace.[5]

Q3: How can matrix effects impact the quantification of this compound?

A3: Matrix effects can cause ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification.[2][5] These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte.[2] Employing matrix-matched calibration standards or a stable isotope-labeled internal standard can help mitigate these effects.[2][7]

Q4: What are the typical analytical techniques used for the determination of this compound?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly used technique for phthalate analysis due to its high sensitivity and selectivity.[3][8] High-performance liquid chromatography (HPLC) with UV or MS detection is also a viable method.[9][10][11]

Troubleshooting Guides

Issue 1: Peak Tailing in GC-MS Analysis

Symptom: Asymmetrical peak shape with a trailing edge for the this compound peak.

Possible Causes & Solutions:

Potential CauseRecommended Action
Active Sites in the GC System Active sites in the inlet liner or column can interact with the analyte, causing peak tailing.[6] Replace the inlet liner with a new, deactivated one and consider trimming the front end of the column.[6][12]
Column Overload High concentrations of the analyte can saturate the stationary phase.[12] Dilute the sample and re-inject.
Inappropriate Injection Technique A slow injection can lead to band broadening.[12] Ensure a fast injection speed, especially for splitless injections.
Contaminated GC System Buildup of non-volatile matrix components can create active sites.[6] Bake out the column according to the manufacturer's instructions.

G start Peak Tailing Observed for BMEP q1 Are all peaks tailing? start->q1 a1_yes Indiscriminate Tailing q1->a1_yes Yes a1_no Selective Tailing q1->a1_no No cause1 Flow Path Disruption (e.g., poor column installation, leak) a1_yes->cause1 cause2 Chemical Adsorption (Active Sites) a1_no->cause2 solution1 Check column installation, connections, and perform a leak check. cause1->solution1 solution2 Perform inlet maintenance (replace liner, septum), trim column, or use a more inert column. cause2->solution2

Issue 2: Poor Recovery of this compound

Symptom: Low and inconsistent recovery of the analyte during sample preparation.

Possible Causes & Solutions:

Potential CauseRecommended Action
Suboptimal Extraction Solvent The chosen solvent may not be efficient for extracting BMEP from the sample matrix. Experiment with different solvents or solvent mixtures of varying polarity.
Inefficient SPE Protocol If using Solid-Phase Extraction (SPE), the cartridge type or the protocol (conditioning, loading, washing, and elution steps) may need optimization.[7]
Analyte Loss due to Adsorption Phthalates can adhere to plastic surfaces. Use glassware whenever possible and pre-rinse with a clean solvent.[7]
pH of the Sample The pH can influence the extraction efficiency. Adjust the sample pH to optimize recovery.[7]

G start Poor Recovery of BMEP check_extraction Evaluate Extraction Efficiency start->check_extraction check_spe Optimize SPE Protocol start->check_spe check_adsorption Minimize Adsorption Losses start->check_adsorption check_ph Assess Sample pH start->check_ph solution_extraction Test alternative solvents or solvent mixtures. check_extraction->solution_extraction solution_spe Select appropriate SPE cartridge and optimize protocol steps. check_spe->solution_spe solution_adsorption Use glassware; pre-rinse all labware. check_adsorption->solution_adsorption solution_ph Adjust sample pH for optimal extraction. check_ph->solution_ph

Quantitative Data Summary

The following tables summarize typical performance data for phthalate analysis. Note that these values can vary depending on the specific matrix, instrumentation, and method.

Table 1: Method Detection and Quantification Limits

AnalyteMethodLODLOQReference
Phthalates (general)GC-IT/MS1–8 ng/mL5–14 ng/mL[13]
Phthalates in waterGC-MS0.01–0.17 µg/L-[14]
Phthalates in wheatGC-MS0.1–2.5 µg/kg0.13–5.0 µg/kg[8]

Table 2: Recovery Rates in Different Matrices

MatrixAnalyte(s)Recovery Rate (%)Reference
Wheat14 Phthalates84.8–120.3[8]
Perfumes5 Phthalates85.6–95.8[15]
Food Simulants84 substances including phthalates70–115[16]

Experimental Protocols

Protocol 1: Sample Preparation of a Solid Pharmaceutical Product for GC-MS Analysis

This protocol outlines a general procedure for the extraction of this compound from a solid matrix.

  • Sample Preparation:

    • Obtain a representative portion of the solid sample and grind it to a fine powder to increase the surface area for extraction.

    • Accurately weigh approximately 0.5 g of the powdered sample into a 20 mL glass vial.

  • Extraction:

    • Add 10 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or n-hexane) to the vial.

    • Spike the sample with a known amount of a deuterated internal standard solution.

    • Tightly cap the vial and vortex for 1 minute.

    • Place the vial in an ultrasonic bath for 30 minutes to ensure thorough extraction.

    • Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid material.

  • Final Extract Preparation:

    • Carefully transfer the supernatant to a clean glass tube.

    • If necessary, concentrate the extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of solvent suitable for GC-MS injection.

    • The extract is now ready for analysis.

Protocol 2: GC-MS Analysis of this compound

This section provides a starting point for the GC-MS analysis. Parameters may need to be optimized for your specific instrument and application.

GC System:

ParameterSetting
Inlet Mode Splitless
Inlet Temperature 280 °C
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial temp: 60 °C, hold 1 min; Ramp: 10 °C/min to 300 °C, hold 5 min
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)

MS System:

ParameterSetting
Ionization Mode Electron Ionization (EI)
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions for BMEP (m/z) To be determined based on the mass spectrum of a standard

G prep5 prep5 analysis1 analysis1 prep5->analysis1 Transfer to Autosampler Vial

References

Validation & Comparative

A Comparative Guide to Bis(2-methoxyethyl) phthalate and Other Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Bis(2-methoxyethyl) phthalate (B1215562) (DMEP) with other common phthalate plasticizers, including Bis(2-ethylhexyl) phthalate (DEHP), Trioctyl trimellitate (TOTM), and Diisononyl phthalate (DINCH). The information presented herein is intended to assist in the evaluation of these plasticizers for various applications, with a focus on performance, safety, and biological impact.

Introduction to Phthalate Plasticizers

Phthalate esters are a class of chemical compounds primarily used as plasticizers to enhance the flexibility, durability, and workability of polymeric materials, most notably polyvinyl chloride (PVC).[1] They function by embedding themselves between the polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature of the material.[2] While phthalates have been instrumental in the development of a wide range of flexible plastic products, concerns regarding their potential health and environmental effects have led to increased scrutiny and regulation of their use.

Bis(2-methoxyethyl) phthalate (DMEP) is a specialty plasticizer historically used in cellulose (B213188) ester plastics.[3] However, its use has been largely curtailed due to significant concerns about its reproductive and developmental toxicity.[4] This guide will provide a comparative analysis of DMEP against other widely used phthalates to offer a comprehensive understanding of their relative properties.

Physicochemical Properties

The physicochemical properties of phthalates play a crucial role in their performance as plasticizers, as well as their environmental fate and toxicokinetics. These properties, including molecular weight, boiling point, water solubility, and partitioning coefficients, influence their compatibility with polymers, migration rates, and bioavailability.

PropertyThis compound (DMEP)Bis(2-ethylhexyl) phthalate (DEHP)Trioctyl trimellitate (TOTM)Diisononyl phthalate (DINCH)
CAS Number 117-82-8[2]117-81-73319-31-1166412-78-8
Molecular Formula C₁₄H₁₈O₆[2]C₂₄H₃₈O₄C₃₃H₅₄O₆C₂₆H₄₈O₄
Molecular Weight ( g/mol ) 282.29[3]390.56546.8416.6
Appearance Colorless to pale yellow, oily liquid[2]Colorless, oily liquidClear, viscous liquidColorless, oily liquid
Boiling Point (°C) 285-290[2]~385~258 (at 5 mmHg)~252 (at 5 mmHg)
Melting Point (°C) -35[2]-50-48-58
Density (g/cm³) 1.170[3]~0.986~0.988~0.918
Water Solubility 8500 mg/L[2]<1 mg/LInsolubleInsoluble
log Kow (Octanol-Water Partition Coefficient) ~1.61~7.5~8.4~8.0

Performance as a Plasticizer

The primary function of a plasticizer is to improve the flexibility and processability of a polymer. The efficiency of a plasticizer is determined by its ability to lower the hardness and increase the elongation at break of the plastic material. While specific comparative data for DMEP's performance in PVC is limited due to its restricted use, it was historically used in cellulose acetate (B1210297) plastics.[3] The addition of plasticizers generally leads to a decrease in tensile strength and an increase in elongation at break.[5]

Mechanical PropertyUnplasticized PVCPlasticized PVC (General)
Shore Hardness HighLower
Tensile Strength HighLower[5]
Elongation at Break (%) LowHigher[5]

Migration of Plasticizers

A critical aspect of plasticizer performance and safety is its tendency to migrate from the polymer matrix. Migration can lead to a loss of flexibility in the plastic and contamination of the surrounding environment or materials in contact with the plastic, such as food, medical fluids, or biological tissues. The rate of migration is influenced by several factors, including the type of plasticizer, its concentration, the nature of the polymer, temperature, and the type of contact medium (e.g., aqueous, fatty, or solvent).[6]

Generally, plasticizers with lower molecular weight and higher water solubility, like DMEP, are expected to have higher migration rates compared to higher molecular weight and more lipophilic plasticizers like TOTM and DINCH.

Toxicological Profile

The toxicological profiles of phthalates are a primary concern for their use in consumer and medical products. DMEP, in particular, has been identified as a significant reproductive and developmental toxicant.

Metabolism of this compound (DMEP)

Upon entering the body, DMEP is rapidly hydrolyzed to its monoester, mono-2-methoxyethyl phthalate (MMEP), and 2-methoxyethanol (B45455) (2-ME).[4] 2-ME is then further metabolized to methoxyacetic acid (MAA).[7] The testicular and developmental toxicity of DMEP is largely attributed to its metabolite, 2-methoxyethanol (2-ME).[7][8]

Reproductive and Developmental Toxicity

Extensive research has demonstrated that DMEP and its metabolite 2-ME are potent reproductive and developmental toxicants.

  • Male Reproductive Toxicity: Exposure to 2-ME has been shown to cause testicular atrophy, decreased sperm production (oligospermia and azoospermia), and depletion of spermatocytes in animal studies.[7][8] The mechanism is believed to involve the metabolic activation of 2-ME to methoxyacetic acid, which is the ultimate toxicant to the testes.[7]

  • Developmental Toxicity: DMEP is considered embryotoxic, foetotoxic, and teratogenic.[4] Studies have shown that exposure during gestation can lead to decreased fetal weight, an increased frequency of fetal death or resorption, and various malformations.[4] The metabolite 2-ME has been shown to be teratogenic, causing skeletal and cardiovascular defects in animal models.[9] A No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity for a single dermal dose of 2-ME has been determined to be 250 mg/kg in rats.[9]

Comparative Toxicological Data

The following table summarizes available toxicological data for DMEP and other selected phthalates. It is important to note that toxicological values can vary depending on the animal model, route of administration, and specific endpoint being evaluated.

Toxicological EndpointThis compound (DMEP)Bis(2-ethylhexyl) phthalate (DEHP)Trioctyl trimellitate (TOTM)Diisononyl phthalate (DINCH)
Primary Toxicological Concern Reproductive and developmental toxicity[4]Reproductive and developmental toxicity, potential carcinogenLower toxicity profile compared to DEHPLower toxicity profile compared to DEHP
NOAEL (Reproductive Toxicity) 100 mg/kg bw/day (oral, rat, for reproductive organ toxicity)[4]4.8 mg/kg bw/day (for reproductive malformations in rats)Generally higher than DEHPGenerally higher than DEHP
LOAEL (Reproductive Toxicity) 1000 mg/kg bw/day (oral, rat, based on decreased testes weight)[4]---
NOAEL (Developmental Toxicity) A NOAEL could not be established in some studies due to teratogenic effects at the lowest dose tested.[4]-Generally higher than DEHPGenerally higher than DEHP

Molecular Mechanism of Toxicity

The toxicity of many phthalates, including DMEP, is linked to their ability to interfere with endocrine signaling pathways. The active metabolites of phthalates can interact with nuclear receptors, which are key regulators of gene expression involved in metabolism, development, and reproduction.

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Phthalate monoesters, the primary metabolites of phthalate diesters, have been shown to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[1][4][10] Activation of these receptors can disrupt normal cellular processes. For example, the activation of PPARs in ovarian granulosa cells by mono-(2-ethylhexyl) phthalate (MEHP), the metabolite of DEHP, has been shown to suppress the expression of aromatase, a key enzyme in estrogen synthesis.[4] While direct studies on MMEP (the monoester of DMEP) and PPAR activation are limited, it is plausible that it could act through a similar mechanism.

Proposed Signaling Pathway for DMEP-induced Testicular Toxicity

The testicular toxicity of DMEP is primarily mediated by its metabolite, 2-methoxyethanol (2-ME). The proposed mechanism involves the metabolic activation of 2-ME and subsequent induction of apoptosis in testicular germ cells.

DMEP_Toxicity_Pathway cluster_cellular_effects Cellular Effects in Testis DMEP This compound (DMEP) MMEP Mono-2-methoxyethyl phthalate (MMEP) DMEP->MMEP Hydrolysis TwoME 2-Methoxyethanol (2-ME) DMEP->TwoME Hydrolysis MAA Methoxyacetic Acid (MAA) TwoME->MAA Oxidation via Alcohol Dehydrogenase Apoptosis Germ Cell Apoptosis MAA->Apoptosis Induces Testicular_Toxicity Testicular Toxicity (e.g., decreased sperm count, atrophy) Apoptosis->Testicular_Toxicity Leads to

Proposed metabolic activation and toxicity pathway of DMEP.

Experimental Protocols

This section provides an overview of standardized experimental protocols for evaluating the performance and migration of plasticizers. For detailed, step-by-step instructions, it is essential to consult the full, official standard documents from the respective organizations.

Plasticizer Performance: Tensile Properties (ASTM D638 / D882)

Objective: To determine the tensile properties of plastics, which are indicative of a plasticizer's efficiency.

Applicable Standards:

  • ASTM D638: Standard Test Method for Tensile Properties of Plastics (for materials ≥ 1.0 mm in thickness).[11]

  • ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting (for materials < 1.0 mm in thickness).[12][13][14]

Methodology Overview:

  • Specimen Preparation: Prepare dumbbell-shaped test specimens of the plastic material containing the plasticizer to be tested, according to the dimensions specified in the standard.[11]

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period before testing.

  • Testing:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load to the specimen at a constant rate of crosshead movement until the specimen breaks.

    • Record the load and elongation throughout the test.

  • Data Analysis: From the stress-strain curve generated, the following properties can be calculated:

    • Tensile Strength at Break: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

    • Modulus of Elasticity: A measure of the material's stiffness.

Plasticizer Migration: Solvent Extraction Method

Objective: To determine the amount of plasticizer that migrates from a plastic material into a liquid medium.

Methodology Overview (based on general solvent extraction principles):

  • Sample Preparation: Cut the plasticized material into pieces of a known surface area and weight.

  • Extraction:

    • Immerse the plastic pieces in a selected solvent (e.g., n-hexane for fatty food simulants, ethanol (B145695) for fatty foods, or water for aqueous simulants) in a sealed container.[15][16]

    • Incubate the container at a specific temperature for a defined period (e.g., 24 hours at 40°C).

  • Analysis:

    • After the incubation period, remove the plastic pieces from the solvent.

    • Analyze the solvent for the concentration of the migrated plasticizer using an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • Calculation: Calculate the amount of plasticizer that migrated per unit surface area of the plastic (e.g., in µg/cm²).

The following diagram illustrates a general workflow for a solvent extraction migration test.

Migration_Test_Workflow start Start prep Prepare Plastic Sample (Known surface area and weight) start->prep extraction Immerse in Solvent (e.g., hexane, ethanol, water) prep->extraction incubation Incubate (Controlled temperature and time) extraction->incubation separation Separate Plastic from Solvent incubation->separation analysis Analyze Solvent (GC-MS or HPLC) separation->analysis calculation Calculate Migration Rate (µg/cm²) analysis->calculation end End calculation->end

References

Unraveling the Toxicity of Bis(2-methoxyethyl) Phthalate and Its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profile of bis(2-methoxyethyl) phthalate (B1215562) (BMEP) and its metabolic byproducts is critical for risk assessment and the development of safer alternatives. This guide provides a detailed comparison of the toxicity of BMEP and its primary metabolites, supported by experimental data and methodologies.

Bis(2-methoxyethyl) phthalate (BMEP), also known as di(2-methoxyethyl) phthalate (DMEP), is a phthalate ester that has been used as a plasticizer.[1] Its use has been largely restricted due to concerns about its reproductive and developmental toxicity.[1][2] The toxicity of BMEP is intricately linked to its metabolism, as its metabolites have been shown to be the primary mediators of adverse effects.

Metabolic Pathway

BMEP undergoes rapid metabolism in the body. The initial step involves hydrolysis to its monoester, mono-2-methoxyethyl phthalate (MMEP), and 2-methoxyethanol (B45455) (2-ME).[3][4] Subsequently, 2-ME is oxidized to methoxyacetic acid (MAA).[3][4] It is crucial to note that the rat fetus has a limited capacity to hydrolyze BMEP, leading to the placental transfer of the parent compound.[3]

BMEP_Metabolism BMEP This compound (BMEP) MMEP Mono-2-methoxyethyl phthalate (MMEP) BMEP->MMEP Hydrolysis TwoME 2-Methoxyethanol (2-ME) BMEP->TwoME Hydrolysis Toxicity Reproductive & Developmental Toxicity MMEP->Toxicity MAA Methoxyacetic acid (MAA) TwoME->MAA Oxidation MAA->Toxicity

Caption: Metabolic pathway of this compound (BMEP).

Comparative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of BMEP and its metabolites. A direct comparison reveals that while BMEP itself has low acute toxicity, its metabolite, methoxyacetic acid (MAA), is a potent developmental toxicant.

Table 1: Acute and Reproductive Toxicity

CompoundTest SpeciesRoute of AdministrationLD50NOAEL (Reproductive Toxicity)LOAEL (Reproductive Toxicity)Endpoint
This compound (BMEP)RatOralLow acute toxicity100 mg/kg bw/day1000 mg/kg bwDecreased testes weight
Mono-2-methoxyethyl phthalate (MMEP)Data not availableData not availableData not availableData not availableData not availableData not available
2-Methoxyethanol (2-ME)Data not availableData not availableData not availableData not availableData not availableData not available
Methoxyacetic acid (MAA)Data not availableData not availableData not availableData not availableData not availableData not available

Data based on available search results.[3]

Table 2: Developmental and In Vitro Toxicity

CompoundTest SystemEndpointEffective ConcentrationObservations
This compound (BMEP)Pregnant Wistar rats (in vivo)Teratogenicity>291 mg/kg bw (ip)Embryotoxic, fetotoxic, and teratogenic effects.[3]
Post-implantation rat embryos (in vitro)EmbryotoxicityNot embryotoxic at 5mMNo significant developmental delays observed.[3]
Mono-2-methoxyethyl phthalate (MMEP)Post-implantation rat embryos (in vitro)EmbryotoxicityNot embryotoxic at 5mMNo significant developmental delays observed.[3]
2-Methoxyethanol (2-ME)Post-implantation rat embryos (in vitro)EmbryotoxicityNot embryotoxic at 5mMNo significant developmental delays observed.[3]
Methoxyacetic acid (MAA)Post-implantation rat embryos (in vitro)Embryotoxicity≥ 2mMInduced embryotoxicity and developmental delays.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of the experimental protocols for key studies cited in this guide.

In Vivo Developmental Toxicity Study (Adapted from Parkhie et al., 1982)
  • Test Species: Pregnant Wistar rats.

  • Dosing: A single intraperitoneal (ip) injection of BMEP at a dose of 0.6 mL/kg (estimated at 291 mg/kg bw) was administered on a single day of gestation (GD 10, 11, 12, 13, or 14).

  • Control Group: Received an equivalent volume of physiological saline.

  • Endpoints Evaluated:

    • Maternal effects (not reported in the summary).

    • Fetal weight.

    • Frequency of dead or resorbed fetuses.

    • Skeletal and central nervous system malformations.

  • Key Findings: BMEP induced a decrease in fetal weight and an increase in fetal death or resorption. An increased incidence of hydrocephaly and skeletal malformations (e.g., absent or shortened fibula, forked ribs) was observed.[3]

In Vitro Rat Whole Embryo Culture Assay
  • Test System: Post-implantation rat embryos.

  • Exposure: Embryos were cultured in the presence of BMEP, MMEP, 2-ME, or MAA at various concentrations.

  • Endpoints Evaluated:

    • Embryotoxicity (lethality).

    • Developmental parameters: crown-rump length, head length, and number of somites.

  • Key Findings: MAA was found to be embryotoxic at concentrations of 2 mM and above, causing developmental delays.[3] In contrast, BMEP, MMEP, and 2-ME did not show embryotoxicity at a concentration of 5mM.[3]

experimental_workflow cluster_invivo In Vivo Developmental Toxicity cluster_invitro In Vitro Embryo Culture invivo_start Pregnant Wistar Rats invivo_dose Single IP Injection of BMEP (GD 10-14) invivo_start->invivo_dose invivo_eval Evaluation of Fetuses invivo_dose->invivo_eval invivo_endpoints Fetal Weight Viability Malformations invivo_eval->invivo_endpoints invitro_start Post-implantation Rat Embryos invitro_expose Culture with BMEP or Metabolites invitro_start->invitro_expose invitro_eval Assessment of Embryos invitro_expose->invitro_eval invitro_endpoints Embryotoxicity Developmental Parameters invitro_eval->invitro_endpoints

Caption: Experimental workflows for in vivo and in vitro toxicity testing.

Discussion and Conclusion

The available data strongly indicate that the developmental toxicity of this compound is primarily driven by its metabolite, methoxyacetic acid (MAA). While BMEP itself exhibits low acute toxicity, its rapid metabolism to MAA poses a significant hazard, particularly to the developing fetus. The in vitro data corroborate the in vivo findings, highlighting the potent embryotoxic effects of MAA at concentrations where the parent compound and other metabolites are inactive.

For professionals in research and drug development, these findings underscore the importance of evaluating the metabolic fate and toxicity of metabolites when assessing the safety of a chemical. The testicular toxicity observed with BMEP also warrants consideration in comprehensive risk assessments. Further research is needed to fully elucidate the toxicological profiles of MMEP and 2-ME and to investigate the specific molecular mechanisms and signaling pathways disrupted by these compounds. The lack of extensive data on the genotoxicity and carcinogenicity of BMEP represents a significant data gap.

References

A Comparative Guide to the Detection of Bis(2-methoxyethyl) Phthalate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of common analytical methods for the detection of bis(2-methoxyethyl) phthalate (B1215562) (BMEP), a plasticizer that has garnered attention due to its potential health risks. The selection of an appropriate detection method is critical for accurate quantification in various matrices, including environmental, biological, and pharmaceutical samples. This document outlines the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Electrochemical Sensors, offering a valuable resource for researchers, scientists, and professionals in drug development.

Performance Comparison of BMEP Detection Methods

The selection of a suitable analytical method for the detection of bis(2-methoxyethyl) phthalate (BMEP) depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted technique, valued for its high sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors, provides a robust alternative, particularly for samples that are not readily volatilized. Emerging electrochemical sensors also show promise for rapid and sensitive detection.

The following table summarizes the key performance metrics for these methods based on available experimental data.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Electrochemical Sensor
Limit of Detection (LOD) 0.045 µg/mL[1]Data not available for BMEP specifically0.04 µmol/L
Limit of Quantification (LOQ) Data not availableData not available for BMEP specificallyData not available
Linearity Range 0.5–25 µg/mL[1]0.05–10 µg/mL (for a mixture including BMEP)[2]0.06–1200 µmol/L
Correlation Coefficient (R²) > 0.999[3]> 0.99 (general for phthalates)Data not available
Accuracy (% Recovery) 90.6–111.7% (for total phthalates)[1]98-102% (typical acceptance criteria)[4]Data not available
Precision (% RSD) 0.55–12.10% (for total phthalates)[1]< 2% (typical acceptance criteria)[4]Data not available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the detection of BMEP using GC-MS and a general protocol for HPLC analysis of phthalates.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for BMEP in Toys

This protocol is adapted from a validated method for the simultaneous determination of eight phthalate esters, including BMEP, in plasticized toys[1][5].

1. Sample Preparation (Total Concentration):

  • Weigh 0.1 g of the homogenized toy sample into a glass vial.

  • Add 10 mL of tetrahydrofuran (B95107) (THF) to dissolve the sample.

  • Assist dissolution using an ultrasonic water bath for 30 minutes at room temperature.

  • Precipitate the polymer by adding an appropriate anti-solvent.

  • Filter the solution to remove the precipitated polymer.

  • The filtrate is then ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC System (or equivalent).

  • Mass Spectrometer: Agilent 5975C GC/MSD (or equivalent).

  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp to 200 °C at 15 °C/min.

    • Ramp to 280 °C at 5 °C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Detection Mode: Selected Ion Monitoring (SIM). Characteristic ions for BMEP (m/z 149, 176, 167) are monitored[3].

3. Quantification:

  • A calibration curve is constructed using standard solutions of BMEP in a suitable solvent (e.g., THF) over the concentration range of 0.5 to 25 µg/mL[1].

  • The concentration of BMEP in the sample is determined by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) General Protocol for Phthalates

This is a general protocol for the analysis of a mixture of phthalates, including BMEP, in drinking water, adapted from a published application note[2].

1. Sample Preparation:

  • For liquid samples such as drinking water, filter through a 0.45 µm filter prior to analysis.

  • For solid samples, an extraction step with a suitable organic solvent (e.g., acetonitrile) is required, followed by filtration.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 20 µL.

3. Quantification:

  • Prepare a series of standard solutions of the phthalate mixture (including BMEP) in the mobile phase, for example, from 0.05 to 10 µg/mL[2].

  • Construct a calibration curve by plotting the peak area against the concentration for each phthalate.

  • Determine the concentration of BMEP in the sample from the calibration curve.

Visualizing Key Processes

To aid in the understanding of the analytical workflow and the biological fate of BMEP, the following diagrams have been generated.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration Injection GC-MS or HPLC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry or UV Detection Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Reporting Result Reporting Quantification->Reporting

General experimental workflow for BMEP analysis.

G BMEP This compound (BMEP) MMEP Mono-2-methoxyethyl phthalate (MMEP) BMEP->MMEP Hydrolysis ME 2-Methoxyethanol (2-ME) BMEP->ME Hydrolysis MAA Methoxyacetic Acid (MAA) ME->MAA Oxidation

Metabolic pathway of this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Bis(2-methoxyethyl) Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of bis(2-methoxyethyl) phthalate (B1215562) (BMEP), a compound of concern due to its potential endocrine-disrupting properties. The cross-validation of analytical methods is a critical step in ensuring the reliability, reproducibility, and accuracy of data, particularly in the context of regulatory submissions and long-term research studies. This document outlines the key performance characteristics of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provides a framework for their cross-validation.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the study. Below is a summary of typical performance data for the quantification of phthalates, including BMEP, using GC-MS and LC-MS/MS. These values are representative and may vary based on the specific instrumentation, sample preparation, and validation protocol.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99> 0.99
Range 0.5 - 100 µg/mL[1]0.6 - 100 ng/mL[2]
Accuracy (% Recovery) 90.6 - 111.7%[1]71 - 115%[2]
Precision (% RSD) 0.55 - 12.10%[1]≤ 12%[2]
Limit of Detection (LOD) 0.045 µg/mL[1]1 - 8 ng/mL[3]
Limit of Quantitation (LOQ) Not explicitly stated, but typically 3x LOD5 - 14 ng/mL[3]
Specificity/Selectivity High, based on retention time and mass spectrum. Can be challenging for isomers.[4]Very high, based on precursor and product ion transitions (SRM/MRM).[2]

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods. This process ensures that both methods produce comparable and reliable results for the same sample set.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Data Evaluation & Conclusion define_methods Define Analytical Methods (e.g., GC-MS and LC-MS/MS) define_samples Select Representative Samples (Spiked QCs and Incurred Samples) define_methods->define_samples Inputs define_criteria Establish Acceptance Criteria (e.g., within 15% accuracy) define_samples->define_criteria Inputs analyze_gcms Analyze Samples with Validated GC-MS Method define_criteria->analyze_gcms analyze_lcms Analyze Samples with Validated LC-MS/MS Method define_criteria->analyze_lcms compare_data Compare Quantitative Results analyze_gcms->compare_data analyze_lcms->compare_data statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman plot, correlation) compare_data->statistical_analysis conclusion Draw Conclusion on Method Comparability statistical_analysis->conclusion

Figure 1. A flowchart illustrating the key stages of a cross-validation study for two analytical methods.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. The following are generalized protocols for the analysis of BMEP using GC-MS and LC-MS/MS. It is essential to perform a full validation of the chosen method for the specific matrix of interest.

Protocol 1: GC-MS Analysis of Bis(2-methoxyethyl) phthalate

This protocol is based on solvent extraction followed by GC-MS analysis and is suitable for a variety of sample matrices. The use of a deuterated internal standard is highly recommended to correct for analyte loss during sample preparation and potential matrix effects.[5][6]

1. Sample Preparation (General)

  • Internal Standard Spiking: To a known quantity of the sample (e.g., 1 g of a solid or 1 mL of a liquid), add a known amount of a suitable internal standard, such as this compound-d4.

  • Extraction:

    • Solid Samples: Employ a suitable extraction technique such as sonication or soxhlet extraction with an appropriate organic solvent (e.g., dichloromethane (B109758) or a hexane (B92381)/acetone mixture).[7]

    • Liquid Samples: Perform a liquid-liquid extraction (LLE) using an immiscible organic solvent (e.g., hexane).

  • Cleanup (if necessary): For complex matrices, a cleanup step using solid-phase extraction (SPE) may be required to remove interfering substances.

  • Concentration and Reconstitution: Evaporate the solvent extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate).

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Equipped with a capillary column suitable for phthalate analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).[4]

  • Injection: Use a splitless or pulsed splitless injection mode.

  • Oven Temperature Program: An optimized temperature gradient is used to separate BMEP from other components. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 300°C), and hold for a few minutes.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[5] Monitor characteristic ions for BMEP and its internal standard.

3. Calibration and Quantification

  • Prepare a series of calibration standards containing known concentrations of BMEP and a constant concentration of the internal standard.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Construct a calibration curve by plotting the ratio of the BMEP peak area to the internal standard peak area against the concentration of BMEP.

  • Quantify BMEP in the samples by interpolating the peak area ratio from the calibration curve.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol utilizes the high sensitivity and selectivity of tandem mass spectrometry, making it particularly suitable for trace-level analysis in complex biological matrices.[2]

1. Sample Preparation (General)

  • Internal Standard Spiking: Similar to the GC-MS protocol, spike the sample with a deuterated internal standard.

  • Extraction:

    • Biological Fluids (e.g., serum, urine): A common approach is solid-phase extraction (SPE).[2] The sample is loaded onto an SPE cartridge, washed to remove interferences, and the analyte is then eluted with an appropriate solvent.

    • Other Matrices: Liquid-liquid extraction or protein precipitation may also be employed depending on the sample type.

  • Concentration and Reconstitution: Evaporate the eluate to dryness and reconstitute in a solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: An HPLC or UHPLC system equipped with a C18 reversed-phase column is commonly used for the separation of phthalates.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode.[2] This involves monitoring a specific precursor ion to product ion transition for BMEP and its internal standard, which provides high selectivity.

  • Ionization Source: Electrospray ionization (ESI) is a common ionization technique for this analysis.[2]

3. Calibration and Quantification

  • The calibration and quantification procedure is analogous to the GC-MS method, using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical relationship in method development and validation, leading to cross-validation.

MethodDevelopment cluster_method_dev Method Development cluster_validation Single Method Validation cluster_cross_val Cross-Validation select_technique Select Analytical Technique (GC-MS or LC-MS/MS) optimize_params Optimize Instrumental Parameters select_technique->optimize_params develop_prep Develop Sample Preparation Protocol optimize_params->develop_prep assess_linearity Assess Linearity & Range develop_prep->assess_linearity assess_accuracy Determine Accuracy & Precision assess_linearity->assess_accuracy assess_sensitivity Establish LOD & LOQ assess_accuracy->assess_sensitivity assess_specificity Evaluate Specificity assess_sensitivity->assess_specificity compare_methods Compare Performance of Two Validated Methods assess_specificity->compare_methods

Figure 2. The logical progression from method development and validation to cross-validation.

References

Navigating the Replacement of Bis(2-methoxyethyl) Phthalate in Consumer Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the phasing out of bis(2-methoxyethyl) phthalate (B1215562) (BMEP) due to its reproductive toxicity necessitates a comprehensive understanding of viable alternatives. This guide offers an objective comparison of the performance and toxicological profiles of potential substitutes, supported by available experimental data, to inform the development of safer consumer products.

Bis(2-methoxyethyl) phthalate, a short-chain phthalate ester, has historically been used as a plasticizer, particularly in cellulose (B213188) acetate-based plastics. However, its classification as a reproductive toxicant has led to significant restrictions on its use. The search for safer, effective alternatives is a critical area of research and development. This guide focuses on non-phthalate plasticizers as potential replacements, evaluating their performance in key applications and their impact on relevant biological pathways.

Performance Comparison of BMEP Alternatives

The primary function of a plasticizer is to enhance the flexibility and durability of a polymer. An ideal alternative to BMEP should exhibit comparable or superior performance in terms of mechanical properties and permanence (resistance to migration). While direct comparative studies between BMEP and its alternatives in its primary application, cellulose acetate (B1210297), are limited in publicly available literature, data from studies on other polymers like PVC and related phthalates can provide valuable insights.

Commonly considered alternatives to short-chain phthalates include citrate (B86180) esters, terephthalates, and trimellitates.

Table 1: Comparison of Mechanical Properties of BMEP Alternatives in Polymers

PlasticizerPolymer MatrixTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Key Findings
Reference Phthalates
Di(2-ethylhexyl) phthalate (DEHP)PVCVaries with concentrationVaries with concentrationVaries with concentrationStandard high-performance phthalate, used as a benchmark.
Alternatives
Acetyl Tributyl Citrate (ATBC)Cellulose AcetateDecreases with increasing concentrationIncreases with increasing concentrationDecreases with increasing concentrationEffective plasticizer for cellulose acetate, showing good miscibility.[1]
Acetyl Triethyl Citrate (ATEC)Cellulose AcetateDecreases with increasing concentrationIncreases with increasing concentrationDecreases with increasing concentrationSimilar to ATBC in plasticizing efficiency for cellulose acetate.[1]
Dioctyl Terephthalate (DOTP)Nitrile RubberComparable to DOP, DIDP, DINPComparable to DOP, DIDP, DINPComparable to DOP, DIDP, DINPPerforms equally to standard phthalates in terms of hardness reduction.[2]
Trioctyl Trimellitate (TOTM)PVCLower than DEHPHigher than DEHPLower than DEHPOffers good performance, particularly at high temperatures.

Note: Data is compiled from various sources and may not be directly comparable due to different testing methodologies and polymer formulations. The performance of plasticizers is highly dependent on their concentration and the specific polymer system.

Table 2: Comparison of Migration Resistance of BMEP Alternatives

PlasticizerTest MediumMigration LevelKey Findings
Reference Phthalates
Di(2-ethylhexyl) phthalate (DEHP)Food SimulantsVaries with fat contentHigher migration into fatty food simulants.[3]
Alternatives
Acetyl Tributyl Citrate (ATBC)Food SimulantsLower than some phthalatesGenerally exhibits lower migration compared to some traditional phthalates.
Dioctyl Terephthalate (DOTP)Non-PVC PlasticsUsable for contact with ABSNot recommended for contact with acrylic, polycarbonate, or polystyrene.[4]
Trioctyl Trimellitate (TOTM)Non-PVC PlasticsUsable for contact with all four non-PVC materialsShows good resistance to migration into other plastics.[4]

Experimental Protocols

A summary of standard methodologies for evaluating the performance of plasticizers is provided below.

Mechanical Properties Testing
  • Objective: To determine the effect of the plasticizer on the mechanical strength and flexibility of the polymer.

  • Methodology (based on ASTM D882 for thin plastic sheeting):

    • Sample Preparation: Prepare solvent-cast or melt-processed films of the polymer containing a specified concentration of the plasticizer.

    • Conditioning: Condition the film specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified period.

    • Tensile Testing: Use a universal testing machine to measure the tensile strength, elongation at break, and modulus of elasticity of the film specimens.

Plasticizer Migration Testing
  • Objective: To quantify the amount of plasticizer that leaches from the polymer into a surrounding medium.

  • Methodology (based on ASTM D1239 - Resistance of Plastic Films to Extraction by Chemicals):

    • Sample Preparation: Prepare specimens of the plasticized polymer of known weight and surface area.

    • Immersion: Immerse the specimens in a specific test liquid (e.g., food simulant, solvent) at a controlled temperature for a defined period.

    • Analysis: After immersion, remove the specimens, dry them, and reweigh to determine the weight loss due to plasticizer extraction. Alternatively, the concentration of the plasticizer in the test liquid can be quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

Toxicological Profile and Signaling Pathways

The primary concern with BMEP is its reproductive toxicity. Phthalates, as a class of endocrine-disrupting chemicals (EDCs), are known to interfere with hormonal signaling pathways. While the specific molecular mechanism of BMEP is not as extensively studied as other phthalates, the general understanding of phthalate toxicity points towards interactions with nuclear receptors.

Phthalates and their metabolites can act as ligands for various nuclear receptors, including:

  • Peroxisome Proliferator-Activated Receptors (PPARs): Activation of PPARs can disrupt lipid metabolism and steroidogenesis.[5][6][7]

  • Androgen Receptor (AR): Some phthalates exhibit anti-androgenic activity by antagonizing the androgen receptor, which can lead to adverse effects on male reproductive development.[8][9][10][11][12]

  • Estrogen Receptor (ER): While less common, some phthalates can interact with estrogen receptors, potentially leading to estrogenic or anti-estrogenic effects.

The disruption of these nuclear receptor signaling pathways can lead to downstream effects on gene expression, ultimately contributing to the observed reproductive and developmental toxicity. Other signaling pathways implicated in the broader toxic effects of phthalates include Nrf2, NF-κB, and PI3K/AKT, which are involved in cellular stress responses, inflammation, and cell survival.[2][13][14]

Experimental Workflow for In Vitro Toxicity Screening

A typical workflow to assess the potential endocrine-disrupting activity of BMEP alternatives involves a battery of in vitro assays.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Receptor Binding & Activation Assays cluster_2 Phase 3: Cellular Function Assays cluster_3 Phase 4: Data Analysis & Risk Assessment in_silico In Silico Screening (e.g., QSAR) receptor_binding Nuclear Receptor Binding Assays (e.g., AR, ER, PPAR) in_silico->receptor_binding Prioritize Compounds reporter_gene Reporter Gene Assays (Transactivation/Transrepression) receptor_binding->reporter_gene Confirm Activity steroidogenesis Steroidogenesis Assays (e.g., H295R cells) reporter_gene->steroidogenesis Assess Functional Impact cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) steroidogenesis->cytotoxicity Evaluate Cell Viability data_analysis Dose-Response Analysis & Potency Ranking cytotoxicity->data_analysis risk_assessment Comparative Risk Assessment data_analysis->risk_assessment

Figure 1. A generalized experimental workflow for the in vitro toxicological screening of BMEP alternatives.

Phthalate Interaction with Nuclear Receptor Signaling

The diagram below illustrates a simplified model of how phthalates can interfere with nuclear receptor signaling, leading to endocrine disruption.

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalate Phthalate Metabolite NR_complex Nuclear Receptor (NR) - Chaperone Complex Phthalate->NR_complex Binds to NR NR_active Activated NR NR_complex->NR_active Conformational Change & Chaperone Dissociation DNA DNA (Hormone Response Element) NR_active->DNA Translocates to Nucleus & Binds to HRE Transcription Altered Gene Transcription DNA->Transcription Recruits Co-regulators Response Adverse Cellular Response Transcription->Response

Figure 2. Simplified signaling pathway of phthalate-induced endocrine disruption via nuclear receptors.

Conclusion

References

A Comparative Guide to the In Vivo and In Vitro Effects of Bis(2-methoxyethyl) phthalate (BMEP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-methoxyethyl) phthalate (B1215562) (BMEP), also known as dimethoxyethyl phthalate (DMEP), is a plasticizer that has seen limited use due to concerns over its reproductive and developmental toxicity.[1] Understanding the correlation between its effects in living organisms (in vivo) and in controlled laboratory settings (in vitro) is crucial for accurate risk assessment and the development of safer alternatives. This guide provides an objective comparison of the reported in vivo and in vitro effects of BMEP, supported by experimental data and detailed methodologies.

The toxicity of BMEP is largely attributed to its metabolism. In the body, BMEP is rapidly hydrolyzed to mono-2-methoxyethyl phthalate (MMEP) and 2-methoxyethanol (B45455) (2-ME). 2-ME is further oxidized to methoxyacetic acid (MAA), which is considered the primary toxic metabolite responsible for the observed reproductive and developmental effects.[2]

Quantitative Data Comparison

The following tables summarize the quantitative data from in vivo and in vitro studies on BMEP.

Table 1: In Vivo Effects of Bis(2-methoxyethyl) phthalate
SpeciesRoute of AdministrationDosageDurationKey FindingsReference
Rat (Wistar)Oral (gavage)100 mg/kg/day16 daysNo-Observed-Adverse-Effect Level (NOAEL) for reproductive organ toxicity.[3]
Rat (Wistar)Oral (gavage)1000 mg/kg/day16 daysLowest-Observed-Adverse-Effect Level (LOAEL) based on severely reduced absolute and relative testes weight; seminiferous tubule atrophy.[3]
Rat (Wistar)Intraperitoneal≥ 291 mg/kg bw (1.03 mmol/kg)Single dose on GD 10-14Marked embryotoxic, fetotoxic, and teratogenic effects (e.g., hydrocephaly, skeletal malformations). A NOAEL could not be established.[3]

GD: Gestational Day

Table 2: In Vitro Effects of this compound
Cell Line/SystemAssayConcentration RangeExposure TimeKey FindingsReference
Mouse FibroblastsNot specified (cell death observation)50 mg/mL (applied to moist pad over culture)Not specifiedInduced cell death.[3]
Recombinant Yeast ScreenEstrogenic ActivityNot specifiedNot specifiedNo estrogenic activity observed.[3]
Human Hepatocellular Carcinoma (HepG2)CCK-8 Cell Viability Assay62.5 - 1000 µM24, 48, 72 hoursDose- and time-dependent decrease in cell viability.[4]

Experimental Protocols

Oral Gavage Reproductive Toxicity Study in Rats (Adapted from Topping, 1984 as cited in AICIS, 2007)

This protocol provides a general framework for assessing reproductive toxicity via oral gavage, based on the cited study.

  • Animal Model: Male Wistar rats (5 per dose group).

  • Test Substance Preparation: this compound is prepared in a suitable vehicle (e.g., distilled water or corn oil) to the desired concentrations.

  • Administration: The test substance is administered daily via oral gavage for a specified duration (e.g., 12 treatments over 16 days). A control group receives the vehicle only.

  • Dosage: Doses are selected based on preliminary studies to establish a range that includes a no-effect level and a toxic level (e.g., 100 mg/kg and 1000 mg/kg).

  • Observations: Animals are monitored daily for clinical signs of toxicity. Body weight is recorded regularly.

  • Necropsy and Tissue Collection: At the end of the study period, animals are euthanized. The testes and other reproductive organs are excised and weighed.

  • Histopathology: The collected organs are fixed, processed, and sectioned for microscopic examination to identify any pathological changes, such as seminiferous tubule atrophy or sperm degeneration.

  • Sperm Analysis: Sperm can be collected from the epididymis to assess sperm count, motility, and morphology.

In Vitro Cytotoxicity Assessment using CCK-8 Assay (Adapted from a general protocol for HepG2 cells)

This protocol outlines a common method for evaluating the cytotoxicity of a compound in vitro.

  • Cell Culture: Human HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 3 x 10³ cells/well) and allowed to attach overnight.

  • Test Substance Preparation: BMEP is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically <0.1%).

  • Exposure: The culture medium is replaced with the medium containing different concentrations of BMEP. A vehicle control group (medium with the solvent) and a blank control group (medium only) are included.

  • Incubation: The cells are exposed to the test substance for various time points (e.g., 24, 48, and 72 hours).

  • Cell Viability Measurement (CCK-8 Assay):

    • After the exposure period, the treatment medium is removed.

    • A solution containing CCK-8 (Cell Counting Kit-8) is added to each well and the plate is incubated for a specified time (e.g., 1-4 hours).

    • The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The concentration that inhibits cell growth by 50% (IC₅₀) can be determined from the dose-response curve.

Visualizations of Mechanisms and Workflows

Metabolism of BMEP and Activation to Toxic Metabolites

The following diagram illustrates the metabolic pathway of BMEP to its active toxic metabolite, methoxyacetic acid (MAA).

BMEP_Metabolism BMEP This compound (BMEP) MMEP Mono-2-methoxyethyl phthalate (MMEP) BMEP->MMEP Hydrolysis ME 2-Methoxyethanol (2-ME) BMEP->ME Hydrolysis MAA Methoxyacetic Acid (MAA) (Proximate Toxicant) ME->MAA Oxidation

Caption: Metabolic activation of BMEP to the proximate toxicant, methoxyacetic acid (MAA).

Proposed Signaling Pathway for Methoxyacetic Acid (MAA)-Induced Testicular Toxicity

This diagram outlines a potential signaling pathway for the testicular toxicity induced by MAA, the primary metabolite of BMEP.

MAA_Toxicity_Pathway cluster_cell Spermatocyte / Leydig Cell MAA Methoxyacetic Acid (MAA) HDAC Histone Deacetylases (HDACs) MAA->HDAC Inhibition PI3K PI3-Kinase MAA->PI3K Activation Ca_Influx Calcium Influx MAA->Ca_Influx Induction Apoptosis Apoptosis HDAC->Apoptosis Leads to AR Androgen Receptor (AR) Transcriptional Activity PI3K->AR Modulation Ca_Influx->Apoptosis Testicular_Toxicity Testicular Toxicity (Spermatocyte Death) Apoptosis->Testicular_Toxicity

Caption: Proposed signaling pathway for MAA-induced testicular toxicity.

Experimental Workflow for In Vivo vs. In Vitro Comparison

This diagram illustrates the logical workflow for comparing the toxicological effects of BMEP in in vivo and in vitro models.

InVivo_InVitro_Workflow cluster_invivo In Vivo Model (e.g., Rat) cluster_invitro In Vitro Model (e.g., Cell Lines) BMEP This compound (BMEP) InVivo_Admin Oral Gavage / IP Injection BMEP->InVivo_Admin InVitro_Exposure Direct Exposure to Cells BMEP->InVitro_Exposure InVivo_Endpoints Reproductive & Developmental Toxicity Assessment (e.g., Testes Weight, Teratogenicity) InVivo_Admin->InVivo_Endpoints Comparison Comparative Analysis (Correlation of Effects) InVivo_Endpoints->Comparison InVitro_Endpoints Cytotoxicity & Mechanistic Assays (e.g., Cell Viability, Apoptosis) InVitro_Exposure->InVitro_Endpoints InVitro_Endpoints->Comparison

Caption: Workflow for comparing the toxicological effects of BMEP in vivo and in vitro.

Conclusion

The available data indicate that this compound exhibits significant reproductive and developmental toxicity in vivo, primarily through the action of its metabolite, methoxyacetic acid. These effects, particularly testicular toxicity and teratogenicity, are observed at specific dose levels in animal models. In vitro studies corroborate the toxic potential of BMEP, demonstrating its ability to induce cell death in various cell lines.

A key takeaway is the importance of metabolism in mediating BMEP's toxicity. While in vitro studies on the parent compound provide baseline cytotoxicity data, investigating the effects of its metabolites, especially MAA, is crucial for understanding the specific mechanisms of toxicity that are observed in vivo. The discrepancies between in vivo and in vitro findings can often be attributed to the metabolic activation that occurs in a whole organism. Future research should focus on directly comparing the effects of BMEP and its metabolites in both systems to further elucidate the toxicological pathways and improve the predictive power of in vitro models for risk assessment.

References

A Comparative Guide to the Endocrine Activity of Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phthalates, a class of synthetic chemicals widely used as plasticizers, have come under increasing scrutiny for their potential to disrupt the endocrine system. Their ubiquitous presence in consumer products and the environment necessitates a thorough understanding of their varying effects on hormonal signaling pathways. This guide provides a comparative analysis of the endocrine activity of several common phthalates, supported by quantitative data from in vitro studies. Detailed experimental protocols for key assays are also presented to aid in the design and interpretation of related research.

Quantitative Comparison of Phthalate (B1215562) Endocrine Activity

The endocrine-disrupting potential of phthalates varies significantly depending on their chemical structure. The following table summarizes the in vitro endocrine activity of several commonly studied phthalates, focusing on their interactions with estrogen and androgen receptors, as well as their impact on steroidogenesis.

PhthalateAssay TypeEndpointCell LineResult (e.g., EC50, IC50)Reference
DEHP E-ScreenEstrogenic ActivityMCF-7Moderately induced proliferation[1][2][3][4][5]
H295R SteroidogenesisEstradiol SynthesisH295RIncreased[1][3][4][5]
Reporter Gene AssayAnti-Androgenic ActivityNot SpecifiedIC50 > 1x10⁻⁴ M[6]
Reporter Gene AssayAndrogenic ActivityNot SpecifiedEC50 > 1x10⁻⁴ M[6]
Reporter Gene AssayThyroid Receptor AntagonistCV-1IC50 = 1.31x10⁻⁵ M[6]
DBP Reporter Gene AssayAnti-Androgenic ActivityNot SpecifiedIC50 = 1.05x10⁻⁶ M[6]
Reporter Gene AssayAndrogenic ActivityNot SpecifiedEC50 = 6.17x10⁻⁶ M[6]
Reporter Gene AssayEstrogenic ActivityNot SpecifiedWeakly estrogenic at 1.0x10⁻⁴M[6]
Reporter Gene AssayThyroid Receptor AntagonistCV-1IC50 = 2.77x10⁻⁶ M[6]
BBP Zebrafish Embryo TestAcute ToxicityZebrafish EmbryoLC50 = 0.72 ppm[7][8]
Transgenic Medaka TestEstrogenic ActivityMedaka EleutheroembryosDemonstrated estrogenic activity[7][8]
DINP H295R SteroidogenesisEstradiol SynthesisH295RIncreased[1][3][4][5]
Transgenic Medaka TestEnhanced-Estrogenic ActivityMedaka EleutheroembryosExhibited enhanced-estrogenic activity[7][8]
MBP Reporter Gene AssayAnti-Androgenic ActivityNot SpecifiedIC50 = 1.22x10⁻⁷ M[6]
Reporter Gene AssayAndrogenic ActivityNot SpecifiedEC50 = 1.13x10⁻⁵ M[6]
Reporter Gene AssayThyroid Receptor AntagonistCV-1IC50 = 2.77x10⁻⁶ M[6]

DEHP: Di(2-ethylhexyl) phthalate, DBP: Dibutyl phthalate, BBP: Benzyl butyl phthalate, DINP: Diisononyl phthalate, MBP: Mono-n-butyl phthalate. EC50: Half maximal effective concentration, IC50: Half maximal inhibitory concentration, LC50: Lethal concentration, 50%.

Key Signaling Pathways in Phthalate Endocrine Disruption

Phthalates can interfere with the endocrine system through various mechanisms, primarily by interacting with nuclear receptors. The following diagram illustrates the general signaling pathway through which a phthalate may exert an estrogenic effect.

Phthalate_Estrogen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Cytoplasm (Translation) Phthalate Phthalate Phthalate_in Phthalate Phthalate->Phthalate_in Passive Diffusion ER Estrogen Receptor (ER) Complex (with HSP) ER_Phthalate Activated ER Dimer ER->ER_Phthalate Dimerization Phthalate_in->ER Binding & Dissociation of HSP ERE Estrogen Response Element (ERE) ER_Phthalate->ERE Nuclear Translocation & DNA Binding Transcription Transcription of Target Genes ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Phthalate-induced estrogen receptor signaling pathway.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to assess the endocrine activity of phthalates are provided below.

H295R Steroidogenesis Assay

This assay is utilized to screen for chemicals that affect the production of steroid hormones, such as testosterone (B1683101) and estradiol.[9][10][11]

Objective: To quantify changes in testosterone and 17β-estradiol production in H295R human adrenocortical carcinoma cells following chemical exposure.

Methodology:

  • Cell Culture: H295R cells are cultured in a suitable medium supplemented with serum and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Cells are seeded into 24-well plates and allowed to acclimate for 24 hours.[9][12]

  • Exposure: The culture medium is replaced with fresh medium containing the test phthalate at various concentrations, a solvent control (e.g., DMSO), a positive control (e.g., forskolin (B1673556) to induce steroidogenesis), and a negative control (e.g., prochloraz (B1679089) to inhibit steroidogenesis).[9][12] Cells are exposed for 48 hours.[9][11][12]

  • Hormone Extraction and Analysis: After exposure, the culture medium is collected, and the concentrations of testosterone and 17β-estradiol are quantified using methods such as ELISA, radioimmunoassay (RIA), or liquid chromatography-mass spectrometry (LC-MS/MS).[9][13]

  • Cell Viability: The viability of the cells is assessed using a suitable assay (e.g., MTT or Live/Dead® assay) to ensure that observed changes in hormone levels are not due to cytotoxicity.[12][13]

  • Data Analysis: Hormone concentrations are normalized to the solvent control and expressed as fold change. Statistical analysis is performed to determine significant differences between treatment groups and the control.

E-Screen (Estrogenicity) Assay

The E-Screen assay is a cell proliferation-based method to identify chemicals with estrogenic activity.[2][14][15]

Objective: To determine if a test chemical can induce the proliferation of estrogen-sensitive MCF-7 human breast cancer cells.

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a culture medium containing fetal bovine serum. Prior to the assay, the cells are cultured in a medium with charcoal-dextran-stripped fetal bovine serum to remove endogenous estrogens.

  • Plating: A specific number of cells are seeded into 96-well plates.

  • Exposure: After cell attachment, the medium is replaced with experimental medium containing a range of concentrations of the test phthalate, a positive control (17β-estradiol), and a solvent control. The cells are incubated for a defined period, typically 6 days.

  • Cell Proliferation Measurement: At the end of the exposure period, cell proliferation is quantified. This is commonly done by staining the cells with a dye such as crystal violet and measuring the absorbance, which is proportional to the cell number.

  • Data Analysis: The proliferative effect of the test chemical is calculated relative to the negative control and compared to the maximal effect induced by 17β-estradiol. The results are used to determine the estrogenic potential of the compound.

Androgen Receptor (AR) Transactivation Assay

This reporter gene assay is used to identify substances that can act as agonists or antagonists of the androgen receptor.

Objective: To measure the ability of a test chemical to induce or inhibit androgen receptor-mediated gene expression in a genetically modified cell line, such as MDA-kb2.[6][16][17][18][19]

Methodology:

  • Cell Line: The MDA-kb2 cell line, derived from human breast cancer cells, is stably transfected with a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.[6][16][17][18][19]

  • Cell Culture and Plating: MDA-kb2 cells are cultured in an appropriate medium and seeded into 96-well plates.

  • Exposure (Agonist Mode): To test for androgenic activity, cells are exposed to various concentrations of the test phthalate. A known androgen (e.g., dihydrotestosterone, DHT) is used as a positive control.

  • Exposure (Antagonist Mode): To test for anti-androgenic activity, cells are co-exposed to a fixed concentration of an androgen (e.g., DHT) and varying concentrations of the test phthalate. A known anti-androgen (e.g., flutamide) is used as a positive control.

  • Reporter Gene Measurement: After a 24-hour incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: For agonist activity, the induction of the reporter gene is compared to the solvent control. For antagonist activity, the inhibition of the androgen-induced reporter gene activity is calculated.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the endocrine-disrupting potential of a test compound using a battery of in vitro assays.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis & Interpretation start Select Phthalates for Testing prepare_solutions Prepare Stock Solutions start->prepare_solutions escreen E-Screen Assay (Estrogenicity) prepare_solutions->escreen ar_assay AR Transactivation Assay (Androgenicity/Anti-androgenicity) prepare_solutions->ar_assay steroid_assay H295R Steroidogenesis Assay prepare_solutions->steroid_assay cell_culture Culture & Maintain Cell Lines (MCF-7, H295R, MDA-kb2) cell_culture->escreen cell_culture->ar_assay cell_culture->steroid_assay data_collection Collect Raw Data (Absorbance, Luminescence, Hormone Levels) escreen->data_collection ar_assay->data_collection steroid_assay->data_collection data_processing Normalize Data & Calculate EC50/IC50 Values data_collection->data_processing comparison Compare Potency & Efficacy of Different Phthalates data_processing->comparison conclusion Draw Conclusions on Endocrine Disrupting Potential comparison->conclusion

Caption: General workflow for in vitro assessment of phthalates.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Structure-Activity Relationship of Phthalate Esters

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural nuances that dictate the biological activity of common phthalate (B1215562) esters, this guide offers researchers, scientists, and drug development professionals a comparative analysis of their endocrine-disrupting potential and toxicity. Supported by experimental data, this document provides a framework for understanding the critical link between chemical structure and biological outcomes.

Phthalate esters, a class of synthetic chemicals widely used as plasticizers, are ubiquitous environmental contaminants. Their potential to interfere with endocrine systems has prompted extensive research into their structure-activity relationships (SAR). Understanding how modifications in their chemical structure influence their biological activity is paramount for risk assessment and the development of safer alternatives. This guide focuses on a comparative analysis of three commonly studied phthalate esters: Di-n-butyl phthalate (DBP), Butyl benzyl (B1604629) phthalate (BBP), and Di(2-ethylhexyl) phthalate (DEHP).

Comparative Analysis of Biological Activity

The biological activity of phthalate esters, particularly their endocrine-disrupting effects and toxicity, is intrinsically linked to the nature of their ester side chains. Variations in the length and branching of these alkyl chains significantly impact their interaction with biological targets.

Endocrine Disruption: Estrogenic Activity

Several phthalates have been identified as endocrine-disrupting chemicals (EDCs) due to their ability to mimic or antagonize the action of natural hormones, particularly estrogen.[1][2] In vitro studies have demonstrated that phthalates like BBP, DBP, and DEHP possess estrogenic activity.[1] An estrogen-responsive transgenic medaka eleutheroembryos-based test revealed that BBP exhibited estrogenic activity, while DBP and DEHP demonstrated enhanced-estrogenic activity.[1] The estrogenic potential of different phthalates can vary, with some studies suggesting an order of BBP > DBP > DEHP.[3]

Developmental and Reproductive Toxicity

The SAR for phthalate-mediated developmental and reproductive toxicity is distinct. For straight-chain phthalates, those with C4 to C6 alkyl chains are generally the most potent in causing testicular dysgenesis syndrome.[4] DBP (a C4 phthalate) is considered a potent testicular toxicant.[1][4] Branching in the side chain can increase toxicity.[4]

Acute Toxicity

The acute toxicity of phthalates also varies with their structure. In a 72-hour zebrafish embryo acute toxicity test, DBP was found to be the most toxic among the tested phthalates, with a lethal concentration 50 (LC50) of 0.63 ppm, followed by BBP with an LC50 of 0.72 ppm.[1] DEHP, along with other longer-chain phthalates like DIDP and DINP, did not cause more than 50% mortality even at their highest soluble concentrations in this particular study.[1]

Quantitative Data Summary

The following table summarizes key quantitative data from various studies to facilitate a direct comparison of the selected phthalate esters.

Phthalate EsterAbbreviationStructureAcute Toxicity (Zebrafish Embryo LC50, ppm)Estrogenic Activity (in vivo)
Di-n-butyl phthalateDBPPhthalic acid backbone with two n-butyl ester side chains0.63[1]Enhanced-estrogenic[1]
Butyl benzyl phthalateBBPPhthalic acid backbone with one butyl and one benzyl ester side chain0.72[1]Estrogenic[1]
Di(2-ethylhexyl) phthalateDEHPPhthalic acid backbone with two 2-ethylhexyl ester side chains>500 (not calculated)[1]Enhanced-estrogenic[1]

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate a simplified signaling pathway for estrogenic disruption and a typical experimental workflow for assessing acute toxicity.

EstrogenSignaling cluster_Cell Target Cell cluster_Extra Extracellular Phthalate Phthalate (e.g., BBP, DBP, DEHP) ER Estrogen Receptor (ER) Phthalate->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene Target Gene Transcription ERE->Gene Initiates Response Estrogenic Response Gene->Response Phthalate_source Phthalate Exposure Phthalate_source->Phthalate

Caption: Simplified signaling pathway of estrogenic disruption by phthalate esters.

ZebrafishToxicityWorkflow start Start: Healthy Zebrafish Embryos (4-128 cell stage) exposure Static Exposure in 24-well plates (1 embryo/well) start->exposure treatment Treatment Groups: - Phthalate Concentrations - Mixture - Solvent Control - Blank Control exposure->treatment incubation Incubation for 72 hours treatment->incubation observation Observation of Toxicity Symptoms: - Mortality - Tail Curvature - Edema - Necrosis incubation->observation data_analysis Data Analysis: Calculate LC50 values observation->data_analysis end End: Determine Acute Toxicity data_analysis->end

Caption: Experimental workflow for the Zebrafish Embryo Acute Toxicity Test.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison.

Zebrafish Embryo Acute Toxicity Test

This protocol is based on the methodology described in studies evaluating the acute toxicity of phthalates.[1]

1. Animal Maintenance and Embryo Collection:

  • Adult zebrafish (AB strain) are maintained as previously described.[1]

  • Healthy embryos at the 4-128 cell stages are collected for testing.

2. Exposure Protocol:

  • A static exposure is carried out using 24-well plates.

  • Each well contains one embryo.

  • Each concentration of the test phthalate is tested on 20 embryos.

  • Phthalates and their mixtures are tested at a range of concentrations (e.g., 0.01 ppm to 500 ppm).

  • A solvent control (e.g., 0.1% methanol) and a blank control are also included.

3. Observation and Data Collection:

  • Embryos are observed at 24, 48, and 72 hours post-fertilization.

  • Toxicity symptoms, including death, tail curvature, cardio edema, necrosis, and lack of touch response, are recorded.

  • Mortality is the primary endpoint for calculating the LC50 value.

4. Data Analysis:

  • The lethal concentration 50 (LC50), the concentration at which 50% of the embryos die, is calculated based on the mortality-dose response curve.

In Vivo Estrogenic Activity Assay using Transgenic Medaka

This protocol is based on the methodology for assessing estrogenic activity using estrogen-responsive ChgH-EGFP transgenic medaka eleutheroembryos.[1]

1. Animal Model:

  • Estrogen-responsive ChgH-EGFP transgenic medaka (Oryzias melastigma) eleutheroembryos are used. These fish express Green Fluorescent Protein (GFP) under the control of an estrogen-responsive element.

2. Exposure Protocol:

  • A 24-hour exposure test is conducted.

  • Eleutheroembryos are exposed to different concentrations of the test phthalates.

  • Positive (17β-estradiol, E2) and negative controls are included.

  • For enhanced-estrogenic activity screening, eleutheroembryos are co-exposed to a fixed concentration of E2 and the test phthalate.

3. Data Collection:

  • After 24 hours, the green fluorescence intensity in the eleutheroembryos is observed and quantified.

4. Data Analysis:

  • An increase in green fluorescence intensity compared to the control indicates estrogenic activity.

  • A significant increase in E2-induced fluorescence upon co-exposure with a phthalate indicates enhanced-estrogenic activity.

Conclusion

The structure-activity relationship of phthalate esters is a complex but critical area of study. The length and branching of the alkyl side chains are key determinants of their toxic and endocrine-disrupting potential. As demonstrated, phthalates like DBP and BBP with shorter, linear alkyl chains tend to exhibit higher acute toxicity compared to the longer, branched-chain DEHP. However, all three compounds show evidence of estrogenic or enhanced-estrogenic activity. This comparative guide highlights the importance of considering the specific chemical structure of each phthalate when assessing its potential risk to human health and the environment. The provided experimental protocols offer a foundation for further research in this important field.

References

Unraveling the Toxicological Profile of Bis(2-methoxyethyl) phthalate Across Species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Bis(2-methoxyethyl) phthalate (B1215562) (DMEP), a phthalate ester, has been the subject of numerous toxicological studies due to its potential adverse effects on reproductive and developmental health. This guide provides a comprehensive comparison of the effects of DMEP in various animal species, supported by quantitative data, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Comparative Toxicity Profile of Bis(2-methoxyethyl) phthalate

The toxicological effects of DMEP have been primarily investigated in rodent models, with rats and mice being the most studied species. The primary target organs for DMEP toxicity are the male reproductive system and the developing fetus.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from various studies on the effects of DMEP in different animal species.

Table 1: Reproductive Toxicity of this compound in Male Animals

SpeciesRoute of AdministrationDoseDurationKey FindingsNOAELLOAELReference
Rat (Wistar)Oral (gavage)100, 1000 mg/kg bw/day16 days (12 treatments)Decreased absolute and relative testes weight, seminiferous tubule atrophy, sperm degeneration at 1000 mg/kg.100 mg/kg bw/day1000 mg/kg bw/day[1]
Rat (Wistar)Oral1000, 1500, 2000 mg/kg bw/day11 daysDose-related decreases in testes weight and increases in abnormal sperm heads (statistically significant at ≥1500 mg/kg).-1000 mg/kg bw/day[1]
MouseIntraperitoneal250 mg/kg/day6 weeksSignificant decrease in testes weight.-250 mg/kg/day[1]

Table 2: Developmental and Teratogenic Effects of this compound

SpeciesRoute of AdministrationGestation Day(s) of AdministrationDoseKey FindingsNOAELLOAELReference
Rat (Wistar)Intraperitoneal10, 11, 12, 13, or 140.6 mL/kg (approx. 291 mg/kg bw)Embryotoxic, fetotoxic, and teratogenic. Decreased fetal weight, increased fetal death/resorption, hydrocephaly, skeletal malformations (absent/shortened fibula, forked ribs).Not established0.6 mL/kg[1]

Table 3: Other Toxicological Effects of this compound

SpeciesRoute of AdministrationDoseDurationKey FindingsReference
RatOral (gavage)1000 mg/kg bw/daySub-chronicMajor decreases in thymus and testes weight.[1]
RatOral (gavage)100 mg/kg bw/daySub-chronicSlight but statistically significant decreases in hemoglobin and hematocrit.[1]
Guinea PigDermalUp to 20 mL/kg24 hours (occlusive wrap)Slight skin irritation (minor, transient erythema and edema).[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from key studies on DMEP toxicity.

Reproductive Toxicity Study in Rats (Oral Gavage)
  • Test Animals: Male Wistar rats.

  • Groups: Typically, a control group and at least two to three dose groups.

  • Dosing: The test substance, DMEP, is administered daily via oral gavage. The vehicle is often distilled water or an appropriate oil.

  • Duration: Studies have ranged from 11 to 16 days of treatment.

  • Endpoints Measured:

    • Body weight is recorded regularly.

    • At the end of the study, animals are euthanized, and a necropsy is performed.

    • Organ weights, particularly of the testes, are measured.

    • Histopathological examination of the testes is conducted to assess for seminiferous tubule atrophy, sperm degeneration, and the presence of abnormal sperm cells.

    • Sperm head morphology is analyzed to determine the frequency of abnormalities.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods to determine significant differences between the control and treated groups.

Prenatal Developmental Toxicity Study in Rats (Intraperitoneal Injection)
  • Test Animals: Pregnant Wistar rats.

  • Mating: Females are mated, and the day of vaginal plug or sperm detection is designated as gestation day (GD) 0.

  • Groups: A control group receiving the vehicle (e.g., physiological saline) and a treatment group.

  • Dosing: A single intraperitoneal injection of DMEP is administered on a specific gestation day or a series of consecutive days (e.g., GD 10-14).

  • Endpoints Measured:

    • Dams are monitored for clinical signs of toxicity.

    • On a day prior to parturition (e.g., GD 20), dams are euthanized, and the uterus is examined.

    • The number of live and dead fetuses, and resorption sites are recorded.

    • Fetal body weight is measured.

    • Fetuses are examined for external, visceral, and skeletal malformations. Skeletal examination is typically performed after staining with Alizarin red S.

  • Limitations: In some cited studies, the effects on the dam were not reported, which is a critical piece of information for interpreting developmental toxicity data.

Visualizing Mechanisms and Workflows

To better understand the metabolic fate of DMEP and the general workflow of toxicity studies, the following diagrams are provided.

DMEP_Metabolism DMEP This compound (DMEP) Hydrolysis Hydrolysis DMEP->Hydrolysis MMEP Mono-2-methoxyethyl phthalate (MMEP) Hydrolysis->MMEP TwoME 2-Methoxyethanol (B45455) (2-ME) Hydrolysis->TwoME Oxidation Oxidation TwoME->Oxidation MAA Methoxyacetic acid (MAA) (Proximate Teratogen) Oxidation->MAA

Caption: Metabolic pathway of this compound (DMEP).

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_data_collection Data Collection & Analysis Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization Group Assignment Dosing Dosing Randomization->Dosing DMEP or Vehicle In-life Observations In-life Observations Dosing->In-life Observations Daily Necropsy Necropsy In-life Observations->Necropsy Terminal Organ Weights Organ Weights Necropsy->Organ Weights Histopathology Histopathology Necropsy->Histopathology Fetal Examination Fetal Examination Necropsy->Fetal Examination Developmental Studies Data Analysis Data Analysis Organ Weights->Data Analysis Histopathology->Data Analysis Fetal Examination->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

Caption: General workflow for in-vivo toxicity studies of DMEP.

Mechanism of Toxicity

The toxicity of DMEP is largely attributed to its metabolites.[1] DMEP is rapidly hydrolyzed to mono-2-methoxyethyl phthalate (MMEP) and 2-methoxyethanol (2-ME).[1] 2-ME is then oxidized to methoxyacetic acid (MAA), which is considered the proximate teratogen responsible for the observed developmental effects.[1] The rat fetus has a limited capacity to hydrolyze DMEP, and the parent compound can cross the placenta.[1]

The testicular toxicity of phthalates, in general, is thought to involve the disruption of the steroidogenic pathway, leading to reduced testosterone (B1683101) production. While the precise signaling pathway for DMEP is not fully elucidated, it is known to inhibit the expression of crucial genes involved in steroidogenesis.

Conclusion

The available data from animal studies clearly indicate that this compound poses a significant risk for reproductive and developmental toxicity. The primary effects observed are testicular toxicity in males and a range of adverse outcomes in developing fetuses, including death, growth retardation, and structural malformations. The toxic effects are mediated by its metabolite, methoxyacetic acid. The provided quantitative data and experimental protocols offer a solid foundation for researchers to understand the toxicological profile of DMEP and to design further investigations into its mechanisms of action and potential human health risks. Further research, particularly studies following standardized guidelines and investigating detailed molecular mechanisms, would be beneficial for a more complete risk assessment.

References

A Comparative Guide to Biomarkers for Bis(2-methoxyethyl) Phthalate (BMEP) Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for assessing exposure to bis(2-methoxyethyl) phthalate (B1215562) (BMEP), a plasticizer known for its reproductive and developmental toxicity. Understanding the appropriate biomarkers is crucial for accurate exposure assessment and toxicological studies. This document outlines the primary metabolites of BMEP, compares their utility as biomarkers, provides a detailed analytical methodology for their quantification, and illustrates the key toxicological pathway associated with BMEP's effects.

Comparison of BMEP Exposure Biomarkers

Exposure to BMEP is typically assessed by measuring its metabolites in urine. The primary metabolites are mono-2-methoxyethyl phthalate (MMEP) and methoxyacetic acid (MAA). While MMEP is a direct hydrolysis product of BMEP, MAA is a subsequent metabolite of 2-methoxyethanol (B45455) (a co-product of MMEP formation) and is considered the primary mediator of BMEP's teratogenic effects.

The selection of the most appropriate biomarker depends on the specific research question. MMEP is a more direct indicator of BMEP exposure, while MAA provides insights into the internal dose of the toxicologically active compound. For other phthalates, secondary, oxidative metabolites have been shown to be more sensitive and specific biomarkers than the primary monoester metabolites. However, specific oxidative metabolites for BMEP have not been extensively characterized in the scientific literature, representing a notable data gap.

Table 1: Comparison of Primary Biomarkers for BMEP Exposure

BiomarkerChemical StructureType of BiomarkerKey AdvantagesKey Disadvantages
Mono-2-methoxyethyl phthalate (MMEP) C11H12O6Primary MetaboliteDirect indicator of BMEP exposure.May have a shorter half-life compared to downstream metabolites.
Methoxyacetic acid (MAA) C3H6O3Secondary MetaboliteRepresents the key toxic moiety responsible for teratogenicity. May have a longer elimination half-life, providing a wider window of exposure.Less specific to BMEP as it can be a metabolite of other 2-methoxyethyl-containing compounds.

Experimental Protocols

The following is a detailed methodology for the simultaneous quantification of MMEP and MAA in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and robust analytical technique for phthalate metabolite analysis.

Method: Urinary Quantification of MMEP and MAA by LC-MS/MS

1. Sample Preparation:

  • Enzymatic Deconjugation: To a 1 mL aliquot of urine, add 50 µL of a mixed internal standard solution (containing isotopically labeled MMEP and MAA). Add 200 µL of a β-glucuronidase/sulfatase enzyme solution in an ammonium (B1175870) acetate (B1210297) buffer (pH 6.5). Incubate the mixture at 37°C for 2 hours to hydrolyze the conjugated metabolites.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

    • Acidify the deconjugated urine sample to pH 3 with formic acid.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

    • Elute the analytes with 3 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient starting at 5% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for MMEP, MAA, and their respective internal standards.

Table 2: Example MRM Transitions for MMEP and MAA

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
MMEP239.1133.015
13C6-MMEP (Internal Standard)245.1137.015
MAA89.043.010
13C2-MAA (Internal Standard)91.044.010

3. Data Analysis and Quantification:

  • Generate a calibration curve using standards of known concentrations.

  • Quantify the concentrations of MMEP and MAA in the urine samples by comparing the peak area ratios of the native analytes to their corresponding internal standards against the calibration curve.

  • Results are typically corrected for urinary dilution by dividing by the creatinine (B1669602) concentration of the urine sample.

Visualizations

BMEP Metabolism and Biomarker Generation

The following diagram illustrates the metabolic pathway of BMEP, leading to the formation of the key urinary biomarkers, MMEP and MAA.

BMEP_Metabolism BMEP Bis(2-methoxyethyl) Phthalate (BMEP) MMEP Mono-2-methoxyethyl Phthalate (MMEP) BMEP->MMEP Hydrolysis ME 2-Methoxyethanol (2-ME) BMEP->ME Hydrolysis Urine Urinary Excretion MMEP->Urine MAA Methoxyacetic Acid (MAA) ME->MAA Oxidation MAA->Urine Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Collection Deconjugation Enzymatic Deconjugation (β-glucuronidase/sulfatase) Urine_Sample->Deconjugation SPE Solid-Phase Extraction (SPE) Deconjugation->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Quant Data Quantification LC_MSMS->Data_Quant MAA_Toxicity_Pathway MAA Methoxyacetic Acid (MAA) Tyr_Kinase Tyrosine Kinase Signaling MAA->Tyr_Kinase Activates PI3K PI3-Kinase AR Androgen Receptor (AR) PI3K->AR Increases Transcriptional Activity Tyr_Kinase->PI3K Activates ARE Androgen Response Element AR->ARE Binds Gene_Exp Altered Gene Expression (e.g., related to steroidogenesis) ARE->Gene_Exp Toxicity Reproductive Toxicity Gene_Exp->Toxicity

A Comparative Toxicological Profile: Bis(2-methoxyethyl) phthalate (BMEP) vs. Di(2-ethylhexyl) phthalate (DEHP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of Bis(2-methoxyethyl) phthalate (B1215562) (BMEP), also known as Di(2-methoxyethyl) phthalate (DMEP), and Di(2-ethylhexyl) phthalate (DEHP). Both are phthalate esters that have been used as plasticizers, but their toxicological properties, particularly concerning reproductive and developmental health, differ significantly.

Quantitative Toxicological Data Summary

The following table summarizes key toxicological endpoints for BMEP and DEHP, highlighting differences in their acute toxicity and significant reproductive and developmental effects.

Toxicological EndpointBis(2-methoxyethyl) phthalate (BMEP/DMEP)Di(2-ethylhexyl) phthalate (DEHP)
Acute Oral LD50 Low acute oral toxicity.[1]30,600 mg/kg (rat), 30,000 mg/kg (mouse).[2]
Acute Dermal LD50 19,800 mg/kg (rabbit).[3]10 g/kg (guinea pig).[4]
Reproductive Toxicity Considered a significant reproductive toxicant. [5] Causes testicular toxicity, including decreased testes weight at 1000 mg/kg/day in rats.[1][5] Classified as a Reproductive Toxicant Category 2 (May cause harm to the unborn child) and Category 3 (Possible risk of impaired fertility).[5]Known reproductive toxicant. [6] Causes testicular atrophy and is presumed to be a reproductive hazard to humans.[7][8] Exposure in utero can inhibit testosterone (B1683101) production.[9]
Developmental Toxicity Embryotoxic, foetotoxic, and teratogenic in rats. [1] Intraperitoneal administration of 0.6 mL/kg on gestation days 10-14 induced decreased fetal weight, increased fetal death or resorption, and skeletal and central nervous system malformations.[1]Causes birth defects in laboratory animals. [6] Perinatal exposure in rats at 0.75 g/kg led to shortened anogenital distance and reproductive malformations in male pups.[10]
Carcinogenicity No data available.[1]Causes cancer in rats and mice (liver cancer).[6][8] Classified as a 2B carcinogen by the IARC.[8]
Metabolism Rapidly hydrolyzes to 2-methoxyethanol (B45455) (2-ME) and mono-2-methoxyethyl phthalate (MMEP). 2-ME is then oxidized to the potent reproductive toxicant methoxyacetic acid (MAA).[1]Hydrolyzes to mono-ethylhexyl phthalate (MEHP), which is further metabolized.[2] MEHP is a key toxic metabolite.[9]

Detailed Experimental Protocols

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the toxicological effects of chemicals. Below are outlines of key study designs used to evaluate the reproductive and developmental toxicity of substances like BMEP and DEHP.

Two-Generation Reproductive Toxicity Study (Based on OECD Guideline 416)

This study is designed to provide comprehensive information on the effects of a substance on male and female reproductive performance and the development of offspring over two generations.[11][12][13]

Methodology:

  • Animal Model: The rat is the preferred species.[11] Sufficient animals are used to ensure at least 20 pregnant females per group at term.[11]

  • Dosing: The test substance is administered daily, typically orally (via diet, drinking water, or gavage), at a minimum of three dose levels plus a control.[11] A limit test may be performed at 1000 mg/kg/day if no effects are expected.[11]

  • Parental (P) Generation: Young, sexually mature animals (5-9 weeks old) are dosed for a period of growth, followed by a mating period.[11] Dosing continues for males and for females throughout gestation and lactation.[11]

  • First Filial (F1) Generation: Offspring are selected from the P generation litters to become the parents of the next generation. They are exposed to the test substance from weaning, through their growth, mating, gestation, and lactation.[11]

  • Second Filial (F2) Generation: Offspring from the F1 generation are examined up to the point of weaning.

  • Endpoints Evaluated:

    • Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, sperm parameters (motility, morphology, count), mating behavior, fertility, gestation length, and parturition.[11][14]

    • Offspring: Litter size, viability, sex ratio, anogenital distance, postnatal growth, and sexual development.[15]

    • Pathology: Gross necropsy and histopathology of reproductive organs and other target tissues are performed on all P and F1 adults.[11]

Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)

This study is designed to assess the adverse effects of a substance on the pregnant female and the developing embryo and fetus following exposure during gestation.[16][17][18]

Methodology:

  • Animal Model: The preferred rodent species is the rat, and the preferred non-rodent is the rabbit.[19] Groups should be large enough to yield approximately 20 females with implantation sites at necropsy.[16]

  • Dosing: The test substance is administered daily, typically by oral gavage, at three or more dose levels plus a control, from the time of implantation to the day before scheduled cesarean section.[16][19] A limit test at 1000 mg/kg/day can be conducted.[16][19]

  • Maternal Evaluation: Dams are monitored daily for clinical signs of toxicity, body weight, and food consumption.[16]

  • Fetal Evaluation: One day prior to the expected day of delivery, females undergo a cesarean section.[16] The uterus is examined for the number of corpora lutea, implantation sites, resorptions, and live/dead fetuses.[16]

  • Endpoints Evaluated:

    • Maternal: Mortality, clinical signs, body weight changes, and uterine data.

    • Fetal: Viability, body weight, sex, and external, visceral, and skeletal malformations and variations.[16][19]

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Phthalate-Induced Endocrine Disruption

Phthalates like DEHP and BMEP are known endocrine disruptors, primarily exerting anti-androgenic effects by interfering with testosterone synthesis in fetal Leydig cells. This disruption is a key mechanism underlying their reproductive and developmental toxicity.[9][20][21] The metabolite of DEHP, MEHP, has been shown to decrease the production of Steroidogenic Acute Regulatory (StAR) protein, which is critical for transporting cholesterol into the mitochondria—the first step in steroidogenesis.[9]

Phthalate_Endocrine_Disruption cluster_LeydigCell Fetal Leydig Cell Cholesterol Cholesterol StAR StAR Protein Cholesterol->StAR Transported by Mitochondrion Mitochondrion Pregnenolone Pregnenolone Mitochondrion->Pregnenolone Converted via Enzymes Testosterone Testosterone Pregnenolone->Testosterone Multiple Steps Repro_Toxicity Reproductive & Developmental Toxicity Testosterone->Repro_Toxicity Reduced level leads to Phthalates Phthalates (e.g., DEHP, BMEP) Phthalates->StAR Inhibits Expression Enzymes Steroidogenic Enzymes (e.g., P450scc) Phthalates->Enzymes Inhibits Activity StAR->Mitochondrion Enters

Caption: Phthalate interference with testosterone synthesis in fetal Leydig cells.

Experimental Workflow: In Vitro Androgen Receptor (AR) Antagonism Assay

While the primary mechanism for many phthalates is inhibition of testosterone synthesis rather than direct receptor antagonism, in vitro receptor assays are a standard tool in toxicology to screen for endocrine-disrupting activity.[10] This workflow illustrates a typical reporter gene assay to test if a chemical can block the action of androgens at the receptor level.

AR_Antagonism_Workflow start Start prep_cells 1. Cell Culture (e.g., HeLa cells co-transfected with human AR and a luciferase reporter gene) start->prep_cells treatment 2. Treatment - Control - Testosterone (agonist) - Testosterone + Test Compound (BMEP/DEHP) prep_cells->treatment incubation 3. Incubation (Typically 24 hours) treatment->incubation lysis 4. Cell Lysis incubation->lysis measurement 5. Measure Luciferase Activity (Luminometer) lysis->measurement analysis 6. Data Analysis (Compare luminescence of treated vs. control groups) measurement->analysis conclusion Conclusion: Determine if compound inhibits Testosterone-induced AR activation analysis->conclusion

Caption: Workflow for an in vitro Androgen Receptor (AR) antagonism reporter assay.

References

A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Phthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and reliable quantification of phthalates, a class of pervasive environmental contaminants and potential endocrine disruptors, is of paramount importance for researchers, scientists, and professionals in drug development. Solid-Phase Extraction (SPE) is a critical sample preparation technique that enables the concentration and purification of phthalates from complex matrices prior to chromatographic analysis. The choice of SPE sorbent material is a crucial factor that significantly influences the efficiency, accuracy, and sensitivity of the extraction process. This guide provides an objective comparison of the performance of various SPE cartridges for phthalate (B1215562) extraction, supported by experimental data.

The diverse physicochemical properties of phthalates, which range from more water-soluble, low molecular weight compounds to highly hydrophobic, high molecular weight analogues, necessitate careful consideration of the sorbent chemistry. This comparison focuses on commonly used silica-based (e.g., C18) and polymer-based (e.g., Oasis HLB) SPE cartridges, as well as other materials used for phthalate extraction from various sample matrices.

Performance Comparison of SPE Cartridges

The selection of an appropriate SPE cartridge is critical for achieving high recovery rates and low variability in phthalate analysis. The following table summarizes the analytical performance of different SPE cartridges based on published studies, with key metrics for comparison being recovery percentage, precision (expressed as relative standard deviation, RSD%), and limits of detection (LOD).

SPE Sorbent/CartridgePhthalate Analyte(s)Sample MatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) / Limit of Quantification (LOQ)Reference
Sep-Pak C18 Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP), Butyl benzyl (B1604629) phthalate (BBP), Di(2-ethylhexyl) phthalate (DEHP), Di-n-octyl phthalate (DNOP)Bottled Water>95% (approx. for all)< 7.1%LOD: 0.038 µg/mL, LOQ: 0.115 µg/mL
ProElut PSA 23 Phthalate EstersFood77% - 112%4.1% - 12.5%LOD: 0.005 - 0.05 mg/kg, LOQ: 0.02 - 0.2 mg/kg
Resin-based Covalent Organic Framework (COF) Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP), Dioctyl phthalate (DOP)Water and Beverage97.93% - 100.56%--
Packed-Fiber (Polystyrene–Pyridine) 5 Phthalate Esters and Bisphenol APear87.0% - 109.9%0.6% - 11.9%LOD: 0.03 - 0.10 µg/L, LOQ: 0.034 - 0.34 µg/L
Florisil Various Phthalates----
Oasis HLB Various Phthalates-Often exhibits superior performance for a broader range of phthalates compared to C18.--

Note: The performance of SPE cartridges can vary depending on the specific experimental conditions, including the sample matrix, pH, and the analytical instrumentation used. The data presented here is for comparative purposes. Dashes (-) indicate that the data was not provided in the cited source.

Experimental Workflow for Phthalate Analysis using SPE

The

Isotope Dilution Methods for Phthalate Analysis: A Comparison of Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of phthalates is critical due to their potential health risks as endocrine disruptors and their prevalence as contaminants leached from plastic materials.[1] Isotope dilution mass spectrometry has emerged as a powerful technique for achieving high accuracy and precision in phthalate (B1215562) analysis by effectively compensating for matrix effects and procedural losses.[2] This guide provides a comparative overview of isotope dilution methods, primarily coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data to aid in method selection and implementation.

Quantitative Performance: A Side-by-Side Comparison

Isotope dilution methods offer significant advantages in terms of accuracy and precision for the quantification of phthalates in various complex matrices.[3] The use of isotopically labeled internal standards, which mimic the behavior of the target analytes during sample preparation and analysis, allows for the correction of variations in extraction efficiency and instrument response.[2]

Both GC-MS and LC-MS are widely employed for phthalate analysis, each with its own set of advantages. GC-MS is a robust and widely adopted technique known for its high resolving power and definitive identification capabilities provided by mass spectrometry.[1][4][5] Conversely, LC-MS serves as an excellent alternative, particularly for complex matrices or for analytes that may be thermally unstable.[1] The choice between these techniques often depends on the specific phthalates of interest, the sample matrix, required sensitivity, and analytical throughput.[1]

Below is a summary of performance data from various studies employing isotope dilution methods for phthalate analysis.

Analytical MethodPhthalate AnalyzedMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)Reference
GC-MSDiethyl Phthalate (DEP)Cosmetics0.1 ng/mL (absolute)-92.0 - 110.01.95 - 5.92[6]
GC-MSDiethyl Phthalate (DEP)Polymer Materials3,460 - 10,100 ng/mL-76 - 1000.6 - 19[6]
GC-MSDiethyl Phthalate (DEP)Indoor Air--91.3 - 99.95.1 - 13.1[6]
GC-MS11 Phthalates & DEHTPolyvinyl Chloride (PVC)---≤ 2.17 (repeatability), ≤ 2.16 (reproducibility)[7]
LC-MS/MS6 Phthalate Metabolites & BPASerum, Urine, Follicular Fluid-< 0.625 ng/mL71 ± 2 – 107 ± 6≤ 12 (intra-assay), ≤ 11 (inter-assay) for serum[8]
LC-MS/MSPhthalate DiestersEnvironmental SamplesAs low as 0.2 ng L⁻¹-70 - 98<5[9]

Experimental Protocols

The successful quantification of phthalates using isotope dilution methods involves several key stages: sample preparation, chromatographic separation, and mass spectrometric detection.[10]

Sample Preparation for Liquid Samples (e.g., Beverages, Water) [2]

  • Measure 5.0 mL of the liquid sample into a 15 mL centrifuge tube.

  • Spike the sample with 10 µL of the internal standard mixture.

  • Add 1.5 mL of methanol (B129727) and vortex to mix.

  • Transfer the mixture to a separatory funnel and add 15 mL of n-hexane.

  • Shake vigorously for 5-7 minutes.

  • Allow the phases to separate. If an emulsion forms, add 0.5 mL of 10% NaCl solution.

  • Collect the organic (n-hexane) layer.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Sample Preparation for Solid and Semi-Solid Samples (e.g., Food, Soil) [2]

  • Weigh 1-5 g of the homogenized sample into a centrifuge tube.

  • Spike the sample with the internal standard mixture.

  • Add 10 mL of a suitable extraction solvent (e.g., hexane/acetone 1:1 v/v).

  • Homogenize or sonicate for 20 minutes.

  • Centrifuge the sample to separate the solid and liquid phases and collect the supernatant.

  • Repeat the extraction with another 10 mL of the solvent and combine the supernatants.

  • Concentrate the combined extracts to a final volume of 1 mL under a gentle stream of nitrogen.

Cleanup (for complex matrices) [2]

  • A cleanup step using Solid-Phase Extraction (SPE) may be necessary to remove interferences.

  • Load the concentrated extract onto an SPE cartridge (e.g., Florisil or C18).

  • Wash the cartridge with a small volume of a non-polar solvent.

  • Elute the phthalate esters with a suitable solvent (e.g., 5 mL of ethyl acetate).

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

Instrumental Analysis The prepared sample is then analyzed by GC-MS or LC-MS. Quantification is performed using the isotope dilution method, where the concentration of the native analyte is calculated based on the ratio of its peak area to the peak area of its corresponding isotopically labeled internal standard.[2]

Experimental Workflow and Logical Relationships

The general workflow for phthalate analysis using isotope dilution methods is depicted below. This process ensures the accurate quantification of phthalates by incorporating isotopically labeled standards at the beginning of the sample preparation process.

Phthalate_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_DataProcessing Data Processing Sample Sample Collection (e.g., Water, Food, PVC) Spiking Spiking with Isotopically Labeled Internal Standards Sample->Spiking Extraction Extraction (LLE, Sonication, etc.) Spiking->Extraction Cleanup Cleanup (SPE) (if necessary) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS_LCMS GC-MS or LC-MS Analysis Concentration->GCMS_LCMS Quantification Quantification using Isotope Dilution Calculation GCMS_LCMS->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for phthalate analysis using isotope dilution methods.

References

Global Regulatory Landscape of Bis(2-methoxyethyl) Phthalate (BMEP): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the regulatory limits for bis(2-methoxyethyl) phthalate (B1215562) (BMEP), a chemical compound that has faced increasing scrutiny due to its toxicological profile. The information is intended for researchers, scientists, and drug development professionals to navigate the complex international regulatory standards and understand the underlying scientific data that informs these decisions.

Bis(2-methoxyethyl) phthalate (CAS No. 117-82-8) is a phthalate ester that has been used as a plasticizer. However, due to its classification as a reproductive toxicant, its use is now heavily restricted in many parts of the world. This guide outlines the current regulatory status of BMEP in the European Union and the United States, supported by a summary of key toxicological findings and the experimental protocols used to determine its effects.

Comparative Regulatory Limits

The regulatory approaches for BMEP differ significantly between the European Union and the United States. The EU has taken a more stringent and specific stance on BMEP, while in the US, it is not explicitly named in the primary federal regulations governing phthalates in consumer products.

Regulatory BodyRegulation/LegislationProduct CategoryLimit
European Union
ECHAREACH Annex XIV (Authorisation List)General UseRequires specific authorisation for use.[1][2]
ECHAREACH Annex XVIITextiles, Clothing, and Related Accessories≤ 1000 mg/kg (0.1% by weight), individually or in combination with other restricted phthalates.[3]
European CommissionEU Cosmetics Regulation (EC No 1223/2009)CosmeticsProhibited from use.
United States
CPSCConsumer Product Safety Improvement Act (CPSIA)Children's Toys and Child Care ArticlesNot explicitly listed among the prohibited phthalates. The regulation focuses on eight other phthalates (DEHP, DBP, BBP, DINP, DIBP, DPENP, DHEXP, DCHP) with a limit of ≤ 0.1% by weight.[4]
EPAToxic Substances Control Act (TSCA)Industrial ChemicalsNot listed in the 2012 Phthalates Action Plan, which targeted eight other phthalates for risk assessment and potential regulation.
CaliforniaProposition 65All Consumer ProductsNot currently listed as a chemical known to the state to cause cancer, birth defects, or other reproductive harm. The list includes other phthalates like DEHP, DBP, and BBP.[5][6]

Supporting Experimental Data and Protocols

The stringent regulations on BMEP, particularly in the European Union, are based on extensive toxicological data demonstrating its adverse effects on reproduction and development. BMEP is readily metabolized in the body to 2-methoxyethanol (B45455) (2-ME) and its subsequent metabolite, methoxyacetic acid (MAA), which are considered the primary toxicants.

Key Toxicological Endpoints:
  • Reproductive Toxicity: Studies in animal models have shown that BMEP and its metabolites can cause testicular toxicity, leading to decreased testes weight and sperm abnormalities.

  • Developmental Toxicity: In utero exposure to BMEP and its metabolites has been linked to a range of developmental issues, including fetal death, reduced fetal weight, and skeletal and visceral malformations.

Experimental Protocols:

Below are summaries of representative experimental protocols that have been used to assess the toxicity of BMEP and its metabolites.

1. Reproductive Toxicity Study in Rats (based on studies of BMEP and its metabolites)

  • Objective: To evaluate the effects of BMEP on the male reproductive system.

  • Animal Model: Male Wistar rats.

  • Methodology:

    • Animals were divided into multiple groups, including a control group receiving a vehicle (e.g., corn oil) and treatment groups receiving varying doses of BMEP administered orally via gavage.

    • Dosing was performed daily for a specified period, for example, 28 days.

    • Throughout the study, clinical signs of toxicity and body weight were monitored.

    • At the end of the study, animals were euthanized, and a necropsy was performed.

    • Reproductive organs, particularly the testes and epididymides, were weighed.

    • Sperm was collected from the epididymides to assess sperm count, motility, and morphology.

    • Histopathological examination of the testes was conducted to identify any cellular damage or abnormalities.

  • Key Findings: Dose-dependent decreases in testes weight and adverse effects on sperm parameters were observed, indicating testicular toxicity.

2. Developmental Toxicity Study in Rats (based on studies of the metabolite 2-Methoxyethanol)

  • Objective: To assess the potential of 2-methoxyethanol (a primary metabolite of BMEP) to cause developmental toxicity during gestation.

  • Animal Model: Pregnant Sprague-Dawley rats.

  • Methodology:

    • Time-mated female rats were assigned to control and treatment groups.

    • 2-Methoxyethanol was administered during the critical period of organogenesis (e.g., gestation days 6 to 15) via oral gavage or injection.

    • Dams were monitored for clinical signs of toxicity, body weight changes, and food consumption.

    • On a specific gestation day (e.g., day 20), a portion of the dams were euthanized, and their uterine contents were examined for the number of implantations, resorptions, and live and dead fetuses.

    • Live fetuses were weighed and examined for external, visceral, and skeletal malformations.

  • Key Findings: Exposure to 2-methoxyethanol resulted in an increased incidence of fetal resorptions, reduced fetal body weight, and a significant increase in various malformations, confirming its teratogenic potential.[1]

Visualization of Toxicological Mechanisms

The endocrine-disrupting effects of BMEP are primarily attributed to its metabolites, which can interfere with the normal functioning of the reproductive hormone system. The following diagram illustrates a plausible signaling pathway for the disruption of testosterone (B1683101) synthesis and action by BMEP's metabolites.

References

Evaluating the environmental impact of phthalate alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Environmental Impact of Phthalate (B1215562) Alternatives: DINCH, DEHT, and Citrate (B86180) Esters

The increasing regulation of phthalate plasticizers, driven by concerns over their potential health and environmental risks, has led to the widespread adoption of alternative compounds.[1] This guide provides a comparative evaluation of the environmental impact of three prominent phthalate alternatives: 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), bis(2-ethylhexyl) terephthalate (B1205515) (DEHT), and citrate-based plasticizers. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in material selection and formulation.

Like the phthalates they replace, these alternative plasticizers are generally not chemically bound to the polymer matrix and can leach into the environment.[2] While many alternatives offer improved safety profiles, it is crucial to recognize that most are not well-studied regarding their long-term environmental and health effects.[2]

Data Presentation: Comparative Analysis

The following tables summarize key quantitative and qualitative data on the environmental impact and performance of DINCH, DEHT, and citrate esters.

Table 1: Environmental Fate and Ecotoxicity

ParameterDINCH (Diisononyl Cyclohexane-1,2-dicarboxylate)DEHT (Bis(2-ethylhexyl) terephthalate)Citrate Esters (e.g., ATBC, TEC)
Biodegradability Data indicates it does not biodegrade readily.[2]Considered readily biodegradable.[3]Generally considered biodegradable, especially bio-based versions.[3][4]
Aquatic Toxicity Potential to cause toxicity in aquatic species.[5]Potential to cause toxicity in aquatic species.[5]Acetyl tributyl citrate (ATBC) has shown potential for aquatic toxicity.[5] Considered less toxic than phthalates.[6]
LogKow (Lipophilicity) ~9.6[7]8.39[7]Varies by specific ester (e.g., ATBC ~4.9)
Environmental Presence Increasing concentrations detected in house dust and human urine since its introduction.[5][8][9]Increasing trend in human body burdens.[8][9]Detected in various environmental matrices.

Table 2: Human Health and Endocrine Disruption Potential

ParameterDINCHDEHTCitrate Esters (e.g., ATBC)
General Toxicity Low acute and repeated-dose toxicity. No adverse effects in developmental toxicity studies.[7]Low acute and repeated-dose toxicity.[7]Generally considered to have low toxicity and are favored for their safety.[3]
Endocrine Disruption Potential thyroid disruptor based on binding energy to the thyroid receptor (TRα).[10] Disrupts steroidogenesis in the H295R assay by increasing estradiol (B170435) synthesis.[11]Disrupts steroidogenesis in the H295R assay by increasing estradiol synthesis.[11]Acetyl tributyl citrate (ATBC) has shown potential endocrine-disrupting effects and ovarian toxicity.[12] May interfere with sex steroid homeostasis by binding to Sex Hormone-Binding Globulin (SHBG).[13]
Carcinogenicity Lack of genotoxic potential.[7]Not classified as a carcinogen.Generally not considered carcinogenic.
Migration Potential Low migration rate.[3] Approved for food contact materials due to low migration into aqueous substances.[14]Lower migration rate compared to DEHP.[2]Varies by specific ester and polymer matrix.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are protocols for key assays used to evaluate the environmental impact of plasticizers.

H295R Steroidogenesis Assay

This in vitro assay is used to assess the effects of chemicals on the production of steroid hormones.

  • Cell Culture: H295R human adrenocortical carcinoma cells are cultured in a suitable medium supplemented with serum and growth factors.

  • Exposure: Cells are exposed to a range of concentrations of the test substance (e.g., DINCH, DEHT) for a specified period (e.g., 48 hours). A solvent control and a positive control (e.g., forskolin) are included.

  • Hormone Quantification: After exposure, the cell culture medium is collected. The concentrations of key steroid hormones (e.g., estradiol, testosterone) are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Hormone production in the exposed groups is compared to the solvent control to determine if the test substance significantly alters steroidogenesis.[11]

Biodegradation Testing (e.g., OECD 301B: Ready Biodegradability - CO2 Evolution Test)

This method evaluates the potential for a chemical to be readily biodegraded by aerobic microorganisms.

  • Test Setup: The test chemical is added as the sole source of organic carbon to a mineral medium inoculated with microorganisms from a source like sewage treatment plant effluent.

  • Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-24°C) for 28 days.

  • CO2 Measurement: The carbon dioxide produced from the biodegradation of the test substance is measured at regular intervals. This can be done by trapping the CO2 in a solution of barium or sodium hydroxide (B78521) and then titrating, or by using an infrared CO2 analyzer.

  • Calculation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum (ThCO2). A substance is considered "readily biodegradable" if it reaches the pass level of >60% ThCO2 within the 28-day period and within a 10-day window.

Mechanical Property Testing of Plasticized Polymers

These tests evaluate the performance of plasticizers in a polymer matrix.

  • Sample Preparation: Polymer films or sheets are prepared with a specific concentration of the plasticizer. This is often done by solvent casting or melt blending.

  • Tensile Testing (e.g., ASTM D882): Dumbbell-shaped specimens are cut from the plasticized polymer. An Instron or similar testing machine is used to pull the specimens at a constant rate of extension until they break. Tensile strength (the maximum stress the material can withstand) and elongation at break (the percentage increase in length at the point of fracture) are recorded.[15]

  • Differential Scanning Calorimetry (DSC): This technique is used to measure the glass transition temperature (Tg) of the plasticized polymer. A small sample is heated at a controlled rate, and the heat flow is measured. The Tg is observed as a step change in the heat flow, indicating the transition from a rigid to a more flexible state. A lower Tg indicates a more efficient plasticizer.[16][17]

Visualizations

The following diagrams illustrate key concepts and workflows related to the evaluation of phthalate alternatives.

G cluster_0 Thyroid Hormone Signaling Pathway T3 T3 (Thyroid Hormone) TR Thyroid Receptor (TR) T3->TR Binds TRE Thyroid Response Element (on DNA) TR->TRE Binds Gene Target Gene Transcription TRE->Gene Activates Plasticizer DINCH / ATBC (Alternative Plasticizer) Plasticizer->TR Interferes with Binding (Potential Disruption)

Fig. 1: Potential endocrine disruption by phthalate alternatives.

G cluster_workflow Ecotoxicity Testing Workflow start Select Plasticizer (e.g., DINCH, DEHT) prep Prepare Test Concentrations start->prep exposure Expose Aquatic Organisms (e.g., Daphnia magna) prep->exposure observe Observe Mortality/ Immobilization (e.g., 48 hours) exposure->observe calc Calculate EC50/ LC50 Value observe->calc risk Risk Characterization calc->risk end Conclusion on Aquatic Toxicity risk->end

Fig. 2: A typical workflow for assessing acute aquatic toxicity.

G cluster_dinch DINCH cluster_deht DEHT cluster_citrate Citrate Esters center Environmental Impact Evaluation d_biodeg Low Biodegradability center->d_biodeg d_endo Potential Endocrine Disruption center->d_endo d_migr Low Migration center->d_migr t_biodeg Readily Biodegradable center->t_biodeg t_endo Potential Endocrine Disruption center->t_endo t_migr Low Migration center->t_migr c_biodeg Generally Biodegradable center->c_biodeg c_endo Potential Disruption (ATBC) center->c_endo c_origin Bio-Based Origin center->c_origin

References

Safety Operating Guide

Proper Disposal of Bis(2-methoxyethyl) Phthalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY NOTICE: Bis(2-methoxyethyl) phthalate (B1215562) is classified as a hazardous substance that may damage fertility or the unborn child.[1][2][3][4] It is imperative to handle this chemical with extreme caution and adhere strictly to the disposal procedures outlined below. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as regulations may vary.

This guide provides essential, step-by-step procedures for the safe handling and disposal of Bis(2-methoxyethyl) phthalate, ensuring the safety of laboratory personnel and environmental protection.

Hazard and Regulatory Information

While specific quantitative disposal limits are not defined, the hazardous nature of this compound dictates its classification and handling as hazardous waste.

ParameterInformationSource
GHS Hazard Statement H360: May damage fertility or the unborn child[1][2][4]
GHS Signal Word Danger[1][3][4]
GHS Pictogram Health Hazard
Regulatory Classification Hazardous Waste[3][5]
CERCLA Reportable Quantity (RQ) Not established[6]

Detailed Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1.0 Personal Protective Equipment (PPE)

1.1. Before initiating any disposal procedures, ensure you are wearing the appropriate PPE. 1.2. Gloves: Wear impervious chemical-resistant gloves (e.g., butyl rubber or nitrile rubber).[6] 1.3. Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.[6] 1.4. Lab Coat: A lab coat or other protective clothing must be worn to prevent skin contact.[1][2]

2.0 Waste Collection

2.1. Designate a specific, compatible, and leak-proof container for this compound waste. 2.2. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". 2.3. Do not mix this compound waste with other incompatible chemicals. 2.4. Keep the waste container tightly sealed when not in use to prevent the release of vapors.

3.0 Management of Spills

3.1. In the event of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.[6] 3.2. Prevent the spill from entering drains or waterways.[3][5] 3.3. Use an inert absorbent material, such as vermiculite, sand, or earth, to contain and absorb the spilled liquid.[6] 3.4. Carefully collect the absorbed material and place it into the designated hazardous waste container. 3.5. Decontaminate the spill area thoroughly with an appropriate cleaning agent. 3.6. Treat all materials used for spill cleanup as hazardous waste and dispose of them accordingly.

4.0 Storage of Waste

4.1. Store the hazardous waste container in a designated, secure area. 4.2. The storage area should be cool, dry, well-ventilated, and away from sources of ignition.[6] 4.3. Store the waste locked up or in an area accessible only to authorized personnel.[1][3][4]

5.0 Final Disposal

5.1. The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal contractor.[4] 5.2. Contact your institution's EHS department to arrange for the collection and disposal of the waste. 5.3. Provide the waste disposal contractor with the Safety Data Sheet (SDS) for this compound. 5.4. DO NOT attempt to dispose of this chemical down the drain or as regular solid waste.[5]

6.0 Empty Container Disposal

6.1. Empty containers that previously held this compound must be treated as hazardous waste unless properly decontaminated. 6.2. To decontaminate, triple rinse the container with a suitable solvent that can dissolve the chemical. 6.3. Collect the rinsate from all three rinses as hazardous waste and place it in the designated liquid waste container. 6.4. Once triple-rinsed, the container may be disposed of as non-hazardous waste, in accordance with institutional policies. Always deface the original label.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Bis(2-methoxyethyl) phthalate Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Spill Occurs? C->D E Contain & Absorb Spill with Inert Material D->E Yes F Store Waste Container in a Cool, Dry, Ventilated, Secure Area D->F No E->C G Contact Institutional EHS for Professional Disposal F->G H End: Waste Disposed of by Licensed Contractor G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Bis(2-methoxyethyl) phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety & Handling Guide: Bis(2-methoxyethyl) phthalate (B1215562)

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Bis(2-methoxyethyl) phthalate (DMEP) to ensure the safety of researchers, scientists, and drug development professionals.

Immediate Safety Information: Hazard Overview

This compound is classified as a hazardous chemical. It is a Category 1B Reproductive Toxin, with hazard statements indicating it may damage the unborn child and is suspected of damaging fertility.[1] The substance is also known to be a skin and eye irritant.[2][3] All personnel must obtain special instructions and read all safety precautions before handling this chemical.[1][2][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment must be used at all times when handling this compound.

  • Eye and Face Protection:

    • Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]

    • For tasks with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[5]

  • Skin and Body Protection:

    • Protective Clothing: A lab coat or chemical-resistant apron is required. For larger quantities or tasks with a high risk of splash, chemical-resistant coveralls should be worn.

    • Footwear: Closed-toe shoes are mandatory. For significant spill risks, chemical-resistant, steel-toe boots are recommended.

  • Respiratory Protection:

    • All handling of this compound that may generate aerosols or vapors must be conducted in a certified chemical fume hood to ensure adequate ventilation.[6]

    • If a risk assessment determines that air-purifying respirators are necessary, a NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., type ABEK) must be used.[7]

Chemical Safety Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₄H₁₈O₆[2][7]
Molar Mass 282.29 g/mol [2][8]
Appearance Colorless to pale yellow, oily liquid[1][6]
Boiling Point 340 °C / 644 °F[1]
Melting Point -40 °C / -40 °F[1]
Density 1.17 g/cm³[1]
Flash Point 185 °C / 365 °F[1]
Water Solubility 8500 mg/L (at 25°C)[6][8]

Glove Compatibility (Based on related Phthalates) Note: This data is for similar chemicals. Always consult the manufacturer's data for your specific gloves.

Glove MaterialRating (General Phthalates)
Butyl Rubber Very Good to Excellent
Nitrile Rubber Good to Very Good
Neoprene Fair to Good
Natural Rubber (Latex) Poor to Fair

Operational Plan: Handling Protocol

Adherence to a strict, step-by-step operational plan is critical for minimizing risk.

1. Preparation and Pre-Handling:

  • Read Safety Data Sheet (SDS): Thoroughly read and understand the SDS for this compound before beginning any work.[1]
  • Designate Work Area: All work must be performed inside a certified chemical fume hood.
  • Assemble Materials: Ensure all necessary equipment (glassware, reagents, etc.) and safety equipment (spill kit, fire extinguisher) are readily accessible.
  • Don PPE: Put on all required PPE as detailed above before entering the designated handling area.

2. Handling the Chemical:

  • Avoid Contact: Use appropriate lab equipment (e.g., spatulas, pipettes) to handle the chemical. Avoid all direct physical contact.
  • Portioning: When transferring or weighing, do so carefully to avoid generating aerosols or splashes.
  • Container Management: Keep all containers of this compound tightly closed when not in use.[6]

3. Post-Handling and Cleanup:

  • Decontamination: Clean the work area within the fume hood thoroughly with an appropriate solvent and then soap and water.
  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Start with gloves, followed by lab coat or apron, and finally eye protection. Wash hands thoroughly with soap and water immediately after removing PPE.
  • Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[6] The storage area should be locked and secured.[1][2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical.
  • No Mixing: Do not mix this compound waste with other waste streams.[6]
  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

2. Container Rinsing:

  • Triple Rinse: Empty containers that held the chemical must be triple-rinsed with a suitable solvent.
  • Collect Rinsate: The first rinse (and subsequent rinses if required by local regulations) must be collected and disposed of as hazardous waste.

3. Final Disposal:

  • Seal Container: Once the waste container is full, seal it tightly.
  • Arrange Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.
  • Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations at an approved waste disposal plant.[1][6]

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal A Review SDS & SOP B Designate Fume Hood Area A->B C Assemble All Materials B->C D Don Full PPE (Gloves, Goggles, Lab Coat) C->D E Work Inside Fume Hood D->E F Handle Chemical (Avoid Contact & Aerosols) E->F G Keep Containers Closed F->G L Collect Waste in Labeled Container F->L H Decontaminate Work Area G->H I Store Chemical Securely H->I J Remove PPE Correctly H->J K Wash Hands Thoroughly J->K M Triple Rinse Empty Containers L->M N Dispose via EHS (Follow Regulations) M->N

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.